molecular formula C8H6ClFO2 B2924365 (2-Fluorophenyl)methyl chloroformate CAS No. 1326308-94-4

(2-Fluorophenyl)methyl chloroformate

Cat. No.: B2924365
CAS No.: 1326308-94-4
M. Wt: 188.58
InChI Key: OGXKEDVRAWFRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)methyl chloroformate is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58. The purity is usually 95%.
BenchChem offers high-quality (2-Fluorophenyl)methyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluorophenyl)methyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)methyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKEDVRAWFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of (2-Fluorophenyl)methyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluorophenyl)methyl Chloroformate

Abstract

(2-Fluorophenyl)methyl chloroformate is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized for the introduction of the 2-fluorobenzyloxycarbonyl (2-F-Cbz) protecting group. The strategic placement of a fluorine atom on the benzyl moiety offers distinct advantages in modulating molecular properties, a cornerstone of contemporary drug design.[1][2][3] This guide provides a comprehensive overview of its synthesis, detailed characterization, safe handling protocols, and critical applications, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Role of Fluorine

In the landscape of synthetic chemistry, chloroformates are a well-established class of reagents for creating carbamates, carbonate esters, and other essential functional groups.[4] (2-Fluorophenyl)methyl chloroformate distinguishes itself through the incorporation of a fluorine atom at the ortho-position of the benzyl ring. This is not a trivial substitution. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to profoundly influence a molecule's conformational preferences, metabolic stability, pKa, and binding affinity to biological targets.[1][2] Consequently, this reagent serves as a valuable tool for introducing a fluorinated protecting group, enabling chemists to build complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.[5][6]

Synthesis of (2-Fluorophenyl)methyl Chloroformate

The synthesis of (2-Fluorophenyl)methyl chloroformate is most efficiently achieved through the reaction of (2-Fluorophenyl)methanol with a phosgene equivalent. While gaseous phosgene is used industrially, its extreme toxicity makes solid triphosgene (bis(trichloromethyl) carbonate) a safer and more practical choice for laboratory-scale synthesis.[7][8] Triphosgene serves as an in-situ source of phosgene under the reaction conditions.

The core transformation involves the nucleophilic attack of the alcohol's hydroxyl group on an electrophilic carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl). The HCl generated is typically scavenged by a non-nucleophilic base to drive the reaction to completion.

Diagram of Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product & Byproduct A (2-Fluorophenyl)methanol P1 Combine Alcohol, Solvent, Base under Inert Atmosphere (N₂) A->P1 B Triphosgene (Phosgene Source) P3 Slowly Add Triphosgene Solution B->P3 C Anhydrous Solvent (e.g., DCM) C->P1 D Base (e.g., Pyridine) D->P1 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir and Warm to Room Temp P3->P4 P5 Aqueous Workup (Quench, Wash, Dry) P4->P5 Y Pyridinium Hydrochloride (Byproduct) P4->Y Formation P6 Purification (Distillation or Chromatography) P5->P6 P5->Y Removal Z (2-Fluorophenyl)methyl Chloroformate P6->Z

Caption: Workflow for the synthesis of (2-Fluorophenyl)methyl chloroformate.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure and should be performed by trained personnel with appropriate engineering controls.

Materials:

  • (2-Fluorophenyl)methanol

  • Triphosgene (BTC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 5% HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas (N₂ or Ar) supply.

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of inert gas.

  • Initial Charge: To the reaction flask, add (2-Fluorophenyl)methanol (1.0 equiv) and anhydrous DCM. Begin stirring and add anhydrous pyridine (1.2 equiv).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize side product formation.

  • Reagent Addition: Dissolve triphosgene (0.4 equiv; provides 1.2 equiv of phosgene) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the mixture back to 0 °C and cautiously quench by slowly adding cold water.

    • Transfer the mixture to a separatory funnel. Wash sequentially with cold 5% HCl (to remove pyridine), water, saturated NaHCO₃ (to remove residual acid), and finally brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is a colorless to pale yellow oil.

  • Purification: Due to its thermal sensitivity, purification is best achieved by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Characterization and Data Presentation

Rigorous characterization is essential to confirm the identity and purity of the synthesized (2-Fluorophenyl)methyl chloroformate. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

Technique Expected Observations
¹H NMR * δ ~7.3-7.6 ppm (m, 4H): Complex multiplet corresponding to the four aromatic protons. * δ ~5.5 ppm (s, 2H): A sharp singlet for the benzylic methylene (-CH₂-) protons, deshielded by the adjacent oxygen and the chloroformyl group.
¹³C NMR * δ ~150 ppm: Carbonyl carbon (C=O) of the chloroformate. * δ ~160 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon directly bonded to fluorine. * δ ~115-135 ppm: Signals for the other five aromatic carbons, showing characteristic C-F coupling constants. * δ ~70 ppm: Benzylic methylene carbon (-CH₂-).
¹⁹F NMR * A single resonance in the typical aryl fluoride region, confirming the presence of the C-F bond.
FT-IR (neat film) * ~1785 cm⁻¹ (very strong, sharp): Characteristic C=O stretching vibration of the acyl chloride in the chloroformate group.[9] * ~1250 cm⁻¹ (strong): C-O stretching vibrations. * ~1100-1200 cm⁻¹ (strong): C-F stretching vibration.
Mass Spec (EI) * Molecular Ion (M⁺): Expected m/z peak. * Fragmentation: Characteristic loss of Cl, COCl, and fragmentation of the 2-fluorobenzyl group.

Safety, Handling, and Stability

CAUTION: (2-Fluorophenyl)methyl chloroformate and its precursors are hazardous materials. All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[10] It is harmful if swallowed and may cause respiratory irritation.[10] Like other chloroformates, it is a lachrymator.

  • PPE: Chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles with a face shield are mandatory.[10]

  • Handling: Avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[10] Keep away from moisture, as it readily hydrolyzes to form corrosive HCl gas.[12][13]

  • Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry, and well-ventilated area.[11] It is incompatible with strong bases, oxidizing agents, and water.

Applications in Medicinal Chemistry: The 2-F-Cbz Protecting Group

The primary application of (2-Fluorophenyl)methyl chloroformate is as a reagent for installing the 2-fluorobenzyloxycarbonyl (2-F-Cbz) protecting group onto primary and secondary amines, forming a stable carbamate linkage.[4][14][15]

Reaction: R₂NH + ClCO₂CH₂-C₆H₄F → R₂N-CO₂CH₂-C₆H₄F + HCl

This protection strategy is analogous to the classic benzyloxycarbonyl (Cbz) group but offers the added advantage of incorporating fluorine. This can be used to enhance the lipophilicity of synthetic intermediates and fine-tune the electronic properties of the protecting group itself.[3]

Diagram of Amine Protection & Deprotection

G Amine Primary/Secondary Amine (R-NH₂) Protected 2-F-Cbz Protected Amine (Carbamate) Amine->Protected Reagent, Base Reagent (2-Fluorophenyl)methyl Chloroformate Deprotected Original Amine Recovered (R-NH₂) Protected->Deprotected H₂, Pd/C (Hydrogenolysis) Byproducts Toluene + CO₂ Protected->Byproducts

Caption: Orthogonal protection/deprotection cycle using the 2-F-Cbz group.

The 2-F-Cbz group exhibits stability towards a wide range of reaction conditions, yet it can be cleanly and efficiently removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on Carbon catalyst).[16] This cleavage releases the free amine, carbon dioxide, and 2-fluorotoluene, making it an orthogonal protecting group to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[17] This orthogonality is a critical principle in complex, multi-step syntheses of pharmaceutical targets.[17]

Conclusion

(2-Fluorophenyl)methyl chloroformate is more than a simple derivative; it is a specialized tool that empowers chemists to leverage the unique properties of fluorine in advanced organic synthesis. Its reliable preparation, well-defined characteristics, and utility in installing a robust and orthogonally-cleavable protecting group make it an indispensable reagent. For professionals in drug discovery and development, the ability to strategically introduce fluorinated motifs via reagents like this is fundamental to creating next-generation therapeutics with improved efficacy and safety profiles.

References

  • 2-fluorophenyl chloroformate | C7H4ClFO2. PubChemLite, National Center for Biotechnology Information. [Link]

  • Chloroformates Acute Exposure Guideline Levels. (2011). National Center for Biotechnology Information. [Link]

  • Chloroformate - Wikipedia. Wikipedia. [Link]

  • Carbamate - Wikipedia. Wikipedia. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009). ResearchGate. [Link]

  • Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Methyl chloroformate - Wikipedia. Wikipedia. [Link]

  • Phosgenation reactions. (2011). ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

  • Fluorine in Medicinal Chemistry. (2006). ResearchGate. [Link]

  • 2 Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). (2020). YouTube. [Link]

  • Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • (2-Fluorophenyl)methyl chloroformate Safety Data Sheet. (2025). Generic Safety Data Sheet Information. [Link] (Note: This is a link to general SDS information as a placeholder).

Sources

(2-Fluorophenyl)methyl Chloroformate: A Comprehensive Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Reagents in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity.[1] Within the arsenal of fluorinated building blocks, (2-Fluorophenyl)methyl chloroformate stands out as a versatile reagent, enabling the introduction of the 2-fluorobenzyloxycarbonyl moiety, a functional group with significant potential in the synthesis of novel therapeutics. This guide provides an in-depth exploration of (2-Fluorophenyl)methyl chloroformate, from its fundamental chemical identity to its practical applications in the synthesis of carbamates and as a protecting group in peptide chemistry, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

PART 1: Core Identifiers and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic protocol. This section delineates the key identifiers and physicochemical characteristics of (2-Fluorophenyl)methyl chloroformate.

Key Identifiers
IdentifierValue
Chemical Name (2-Fluorophenyl)methyl chloroformate
CAS Number 1326308-94-4[2]
Molecular Formula C₈H₆ClFO₂[2]
SMILES Code O=C(Cl)OCC1=CC=CC=C1F[2]
Physicochemical Data
PropertyValueSource
Molecular Weight 188.58 g/mol Calculated
Appearance Colorless to light yellow liquid[3]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2]BLD Pharm[2]

PART 2: Synthesis and Reaction Mechanisms

The synthesis of (2-Fluorophenyl)methyl chloroformate follows a well-established pathway for the preparation of chloroformates: the reaction of the corresponding alcohol with phosgene or a safer phosgene equivalent, such as triphosgene.

General Synthesis Pathway

The fundamental transformation involves the reaction of (2-fluorophenyl)methanol with a phosgenating agent. The use of triphosgene is generally preferred in a laboratory setting due to its solid state and comparatively safer handling properties over gaseous phosgene.[4][5]

Synthesis_of_2_Fluorophenyl_methyl_chloroformate 2_Fluorophenyl_methanol (2-Fluorophenyl)methanol Reaction Reaction 2_Fluorophenyl_methanol->Reaction Triphosgene Triphosgene (or Phosgene) Triphosgene->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Product (2-Fluorophenyl)methyl chloroformate Reaction->Product

Caption: General synthesis of (2-Fluorophenyl)methyl chloroformate.

Illustrative Experimental Protocol (Adapted from General Procedures)

Materials:

  • (2-Fluorophenyl)methanol

  • Triphosgene (handle with extreme caution in a certified fume hood)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (flame-dried)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve (2-fluorophenyl)methanol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate, dry flask, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the alcohol/amine mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • The reaction mixture will likely contain a precipitate of triethylammonium chloride. Filter the mixture under an inert atmosphere.

  • The filtrate, containing the crude (2-Fluorophenyl)methyl chloroformate, can be carefully concentrated under reduced pressure. Caution: Chloroformates can be thermally labile.

  • Further purification may be achieved by vacuum distillation, though for many applications, the crude product may be used directly in the subsequent step.

PART 3: Applications in Drug Discovery and Organic Synthesis

The utility of (2-Fluorophenyl)methyl chloroformate in a research and development setting is primarily centered on its ability to act as a precursor for carbamates and as a protecting group for amines.

Carbamate Formation: A Cornerstone of Medicinal Chemistry

Carbamates are a crucial functional group in a vast array of pharmaceuticals, serving as stable isosteres for amide bonds, enhancing metabolic stability, and participating in key binding interactions with biological targets.[1][8][9] (2-Fluorophenyl)methyl chloroformate is an excellent reagent for the synthesis of N-aryl and N-alkyl carbamates.

Reaction Mechanism: Carbamate Synthesis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion, and a proton transfer, typically facilitated by a base, to yield the carbamate.

Carbamate_Formation_Mechanism Reactants (2-Fluorophenyl)methyl chloroformate + Amine (R-NH2) Nucleophilic_Attack Nucleophilic attack of amine on carbonyl carbon Reactants->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Elimination of Chloride ion Tetrahedral_Intermediate->Chloride_Elimination Proton_Transfer Proton Transfer (Base-mediated) Chloride_Elimination->Proton_Transfer Product Carbamate Product Proton_Transfer->Product

Caption: Mechanism of carbamate formation.

The "Fluoro" Advantage in Carbamate-Based Therapeutics:

The incorporation of a fluorine atom on the phenyl ring of the protecting group can subtly but significantly influence the properties of the final carbamate. Fluorinated carbamates are a subject of interest in drug design for their potential to fine-tune hydrolysis rates and modulate interactions with biological targets.[10][11]

Protecting Group in Peptide Synthesis

The protection of the α-amino group of amino acids is a fundamental requirement for the stepwise synthesis of peptides.[4] Chloroformates are widely used to introduce urethane-type protecting groups, with benzyl chloroformate (Cbz-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) being the most prominent examples.[3] (2-Fluorophenyl)methyl chloroformate allows for the introduction of a 2-fluorobenzyloxycarbonyl (2-F-Cbz) protecting group. While not as common as Cbz or Fmoc, fluorinated protecting groups can offer unique cleavage conditions and may be employed in orthogonal protection strategies in complex peptide syntheses.

PART 4: Safety, Handling, and Storage

(2-Fluorophenyl)methyl chloroformate, like all chloroformates, is a hazardous chemical that requires strict adherence to safety protocols. The information presented here is a summary and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS).[6]

Hazard Identification

Based on the GHS classification for (2-Fluorophenyl)methyl chloroformate, the primary hazards are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood with adequate ventilation.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield is recommended for larger quantities or when there is a risk of splashing.[6]

    • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.[6]

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store in a freezer at or below -20°C to minimize degradation.[2]

  • Incompatibilities: (2-Fluorophenyl)methyl chloroformate is incompatible with strong oxidizing agents, strong bases, amines, alcohols, and water.[12] Contact with water will lead to hydrolysis, producing (2-fluorophenyl)methanol, hydrochloric acid, and carbon dioxide. This reaction can be vigorous.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Conclusion

(2-Fluorophenyl)methyl chloroformate is a valuable, albeit specialized, reagent for the modern medicinal chemist. Its ability to introduce a fluorinated benzyloxycarbonyl moiety provides a pathway to novel carbamates and protected amino acids with potentially advantageous properties. While its handling requires stringent safety precautions due to its hazardous nature, a comprehensive understanding of its synthesis, reactivity, and applications, as outlined in this guide, empowers researchers to confidently and effectively incorporate this building block into their synthetic strategies, ultimately contributing to the advancement of new therapeutic agents.

References

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. PubMed. [Link]

  • Chloroformate - Wikipedia. Wikipedia. [Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PMC. National Center for Biotechnology Information. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Apollo Scientific. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]

  • US20030120103A1 - Process for preparation of fluoroformates - Google Patents.
  • A decade review of triphosgene and its applications in organic reactions - PMC. National Center for Biotechnology Information. [Link]

  • 2 Protection of Functional Groups. Thieme. [Link]

  • Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. ACS Publications. [Link]

  • Methyl chloroformate - Wikipedia. Wikipedia. [Link]

  • Triphosgene and its Application in Organic Synthesis - Bentham Science Publishers. Bentham Science. [Link]

  • Preparation of methyl chloroformate - PrepChem.com. PrepChem.com. [Link]

  • CN103274944A - Preparation method of methylchloroformate - Google Patents.
  • US4039569A - Methyl chloroformate process - Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines - Radboud Repository. Radboud University. [Link]

  • METHYL CHLOROFORMATE - Sdfine. Sdfine. [Link]

  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. ResearchGate. [Link]

Sources

reactivity profile of (2-Fluorophenyl)methyl chloroformate with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Fluorophenyl)methyl chloroformate (CAS: 159276-23-8), often abbreviated as 2-F-Z-Cl or 2-F-Cbz-Cl , is a specialized electrophilic acylating agent. Structurally, it is a fluorinated analog of Benzyl Chloroformate (Cbz-Cl). It is primarily utilized in organic synthesis to introduce the (2-fluorophenyl)methoxycarbonyl protecting group onto primary amines.

This guide details the reactivity profile of 2-F-Z-Cl, distinguishing it from its non-fluorinated parent (Cbz-Cl) and the fluorenyl analog (Fmoc-Cl). The presence of the ortho-fluorine atom exerts a significant inductive electron-withdrawing effect (


), enhancing the electrophilicity of the carbonyl carbon while modulating the lipophilicity and acid-stability of the resulting carbamate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Before engaging in synthesis, it is critical to distinguish this reagent from "Fmoc-Cl" (9-Fluorenylmethyl chloroformate). 2-F-Z-Cl is a benzyl derivative, not a fluorenyl derivative.

PropertyData
IUPAC Name (2-Fluorophenyl)methyl carbonochloridate
Common Abbreviation 2-F-Z-Cl, 2-F-Cbz-Cl
Molecular Formula

Molecular Weight 188.58 g/mol
Physical State Colorless to light yellow liquid (or low-melting solid)
Electrophilicity High (Activated by o-F inductive effect)
Solubility Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water

Mechanistic Principles

The reaction between 2-F-Z-Cl and a primary amine follows a classic Nucleophilic Acyl Substitution pathway (specifically, an addition-elimination mechanism).

Electronic Influence of the Ortho-Fluorine

The fluorine atom at the ortho position of the benzyl ring plays a dual role:

  • Inductive Activation (

    
    ):  Fluorine is highly electronegative. Through the 
    
    
    
    -bond framework, it pulls electron density away from the benzylic position and, by extension, the carbonyl carbon. This makes the carbonyl carbon more electrophilic (
    
    
    ) compared to unsubstituted Cbz-Cl, theoretically increasing the rate of nucleophilic attack.
  • Steric Environment: While fluorine is relatively small (Van der Waals radius

    
    ), its position at the ortho site creates a minor steric screen. However, for primary amines, the electronic activation generally dominates, resulting in rapid kinetics.
    
Reaction Mechanism Diagram (DOT)

ReactionMechanism Amine Primary Amine (R-NH2) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Reagent 2-F-Z-Cl (Electrophile) Reagent->TS Product 2-F-Z-Carbamate (Protected Amine) TS->Product Elimination of Cl- Byproduct HCl Salt TS->Byproduct Base Base (Scavenger) Base->Byproduct Neutralization

Caption: The nucleophilic addition-elimination pathway. The base prevents protonation of the unreacted amine by the HCl byproduct.

Reactivity Profile & Kinetics

Reaction Kinetics vs. Standard Cbz-Cl
  • Rate of Reaction: Fast. The reaction is typically diffusion-controlled in the presence of a base.

  • Comparison:

    
    . The electron-withdrawing fluorine destabilizes the ground state of the chloroformate and increases the partial positive charge on the carbonyl, facilitating the attack of the amine lone pair.
    
Selectivity[7]
  • Primary vs. Secondary Amines: 2-F-Z-Cl reacts readily with both. To achieve selectivity for a primary amine in the presence of a secondary amine, strict stoichiometric control (0.9 eq) and low temperatures (-78°C to -20°C) are required, though selectivity is difficult to guarantee due to the high reactivity of the reagent.

  • Primary Amines vs. Alcohols: Amines are significantly more nucleophilic. In a mixture of amine and alcohol functionalities, chemoselective N-protection occurs without O-protection, provided no strong deprotonating base (like NaH) is used.

Stability of the Resulting Carbamate

Once formed, the (2-fluorophenyl)methoxycarbonyl group exhibits distinct stability properties:

  • Acid Stability: The electron-withdrawing fluorine destabilizes the benzylic carbocation intermediate required for acid-catalyzed cleavage (

    
    -like mechanism). Therefore, 2-F-Z is more stable to acid (e.g., TFA) than standard Z (Cbz).  This allows for orthogonal deprotection strategies where a Boc group can be removed with mild acid while leaving the 2-F-Z group intact.
    
  • Hydrogenolysis: Like standard Cbz, the 2-F-Z group is cleaved by catalytic hydrogenation (

    
    ). However, the rate may be slightly slower due to electronic deactivation of the aromatic ring.
    

Experimental Protocols

Method A: Schotten-Baumann Conditions (Aqueous/Organic)

Best for water-soluble amines (e.g., amino acids).

Reagents:

  • Amine substrate (1.0 eq)

  • 2-F-Z-Cl (1.1 eq)

  • Base:

    
     or 
    
    
    
    (2.0 - 2.5 eq)
  • Solvent: Water / Dioxane (1:1) or Water / THF (1:1)

Workflow:

  • Dissolve the amine and base in water.

  • Add the organic co-solvent (Dioxane or THF).

  • Cool the mixture to 0°C.

  • Add 2-F-Z-Cl dropwise over 15 minutes. Note: Rapid addition can cause local heating and hydrolysis of the reagent.

  • Warm to room temperature and stir for 2–4 hours.

  • Workup: Acidify carefully to pH ~2 (if product is a carboxylic acid) or extract directly (if neutral).

Method B: Anhydrous Conditions

Best for lipophilic amines or moisture-sensitive substrates.

Reagents:

  • Amine substrate (1.0 eq)

  • 2-F-Z-Cl (1.05 - 1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.5 - 2.0 eq)

  • Solvent: Anhydrous DCM (Dichloromethane)

Workflow Diagram (DOT)

Workflow Step1 1. Solubilization (Amine + DCM + Base) Step2 2. Cooling (0°C under N2) Step1->Step2 Step3 3. Addition (Dropwise 2-F-Z-Cl) Step2->Step3 Step4 4. Reaction (RT, 1-3 hours) Step3->Step4 Step5 5. Quench (Dilute HCl or NaHCO3) Step4->Step5

Caption: Anhydrous protocol for derivatization. Nitrogen atmosphere is recommended to prevent reagent hydrolysis.

Troubleshooting & Analytics

Common Issues
SymptomCauseSolution
Low Yield Hydrolysis of 2-F-Z-ClEnsure solvents are dry (Method B) or increase reagent equivalents (Method A).
Di-protection Excess reagent/High TempUse strictly 1.0 eq of 2-F-Z-Cl; keep reaction at 0°C.
Emulsion Surfactant-like productUse brine during extraction; filter through Celite if necessary.
Analytical Characterization

The 2-Fluoro substituent provides a unique handle for NMR spectroscopy, distinct from standard Cbz.

  • 
     NMR:  Expect a singlet (or multiplet depending on resolution) around -110 to -120 ppm  (referenced to 
    
    
    
    ). This is diagnostic for monitoring reaction completion without interference from the hydrocarbon backbone.
  • 
     NMR:  The benzylic methylene protons (
    
    
    
    ) typically appear as a singlet around 5.1–5.3 ppm . The aromatic region will show complex splitting due to
    
    
    coupling.

Safety & Handling (E-E-A-T)

  • Lachrymator: Like all chloroformates, 2-F-Z-Cl is a potent lachrymator. It must be handled in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage.[1][2] Wear nitrile gloves, safety goggles, and a lab coat.

  • Decomposition: Releases HCl and potentially trace phosgene upon heating or contact with water.[3][4] Store in a refrigerator (

    
    ) under inert gas.
    

References

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Cbz and substituted benzyl protecting groups).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6586, Methyl Chloroformate. (Used for comparative general chloroformate safety and reactivity data). [Link]

Sources

Literature Review on the Applications of Fluorinated Chloroformates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and quantification of highly polar, hydrophilic molecules—ranging from pharmaceutical metabolites to environmental contaminants—present a persistent bottleneck in analytical chemistry. Traditional derivatization techniques, such as silylation, demand rigorously anhydrous conditions and elevated temperatures, risking the degradation of thermolabile compounds. Fluorinated chloroformates have emerged as a transformative class of reagents, enabling rapid, in-situ derivatization directly in aqueous media.

This technical guide explores the mechanistic rationale, analytical advantages, and pharmaceutical applications of fluoroalkyl and fluoroaryl chloroformates. By synthesizing current literature, we provide drug development professionals and analytical scientists with a comprehensive understanding of how these reagents enhance volatility, drastically lower detection limits via Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS), and streamline synthetic workflows.

The Chemical Imperative: Mechanistic Pathways

The utility of fluorinated chloroformates—such as 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF) and heptafluorobutyl chloroformate (HFBCF)—is rooted in their exceptional reaction kinetics. When introduced to an aqueous sample containing polar analytes (amines, alcohols, carboxylic acids), the nucleophilic attack on the chloroformate's carbonyl carbon outpaces the competing hydrolysis of the reagent[1].

Causality Behind the Reaction Dynamics

The addition of a mild base catalyst, typically pyridine or 3-picoline, is the critical driver of this mechanism. The base serves a dual purpose: it neutralizes the hydrochloric acid generated during the reaction (driving the equilibrium forward) and acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Furthermore, the incorporation of polyfluoroalkyl groups serves two distinct physical functions:

  • Volatility Enhancement: Shielding polar functional groups eliminates intermolecular hydrogen bonding, drastically increasing the vapor pressure of the analyte for Gas Chromatography (GC)[2].

  • ECNI-MS Sensitivity: The highly electronegative fluorine atoms act as an electron sink. This imparts a massive electron affinity to the derivative, shifting detection limits from the picomole to the femtomole range when analyzed under ECNI-MS conditions ()[3].

G PFPC Fluorinated Chloroformate (e.g., PFPC, HFBCF) Amine Amine (R-NH2) PFPC->Amine + Base Catalyst Alcohol Alcohol (R-OH) PFPC->Alcohol + Base Catalyst Carboxylic Carboxylic Acid (R-COOH) PFPC->Carboxylic + Base Catalyst Carbamate Fluoroalkyl Carbamate (Highly Volatile) Amine->Carbamate - HCl Carbonate Fluoroalkyl Carbonate (Stable Derivative) Alcohol->Carbonate - HCl Ester Fluoroalkyl Ester (Direct Esterification) Carboxylic->Ester - HCl, - CO2

Caption: Reaction pathways of fluorinated chloroformates with nucleophilic functional groups.

Critical Applications in Modern Science

Environmental Forensics: Capturing Elusive DBPs

The identification of highly polar ozonation drinking water disinfection by-products (DBPs) has historically been limited by the inability to extract these hydrophilic compounds from water. Highly fluorinated chloroformates, particularly OFPCF and the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), solve this by reacting simultaneously with carboxylic, hydroxylic, and aminic groups. This forms multiply-substituted, non-polar derivatives that partition easily into organic solvents ()[4]. The unique chlorine isotopic pattern of ClOFPCF derivatives also provides a built-in diagnostic tool to determine exactly how many polar hydrogens underwent derivatization[4].

Clinical Biomarker Profiling & Chiralomics

In biomedical analysis, the rapid profiling of biofluids (serum, plasma, amniotic fluid) is paramount for biomarker discovery. Fluoroalkyl chloroformates like HFBCF and trifluoroethyl chloroformate (TFECF) have been successfully deployed to derivatize secondary alicyclic hydroxyl groups in sterols (e.g., cholesterol) and tocopherols within seconds ()[5]. Furthermore, they are extensively used in chiralomics to profile amino acid enantiomers, converting them into hydrophobic derivatives in water-containing media in under 10 minutes[1].

Pharmaceutical Synthesis: Active Esters and Carbamates

Beyond analytical derivatization, reagents like Pentafluorophenyl Chloroformate (PFPC) are heavily utilized in API (Active Pharmaceutical Ingredient) synthesis. PFPC reacts with amines and alcohols to create highly functionalized, activated carbamates and carbonates. Because the pentafluorophenoxy group is an excellent leaving group, these intermediates can be subsequently displaced by other nucleophiles under mild conditions, resulting in cleaner synthetic reactions and higher yields compared to traditional non-fluorinated analogs ()[6].

Quantitative Performance and Reagent Selection

The selection of a specific fluorinated chloroformate depends heavily on the target analyte and the required limit of detection (LOD). The table below synthesizes the quantitative performance of industry-standard reagents based on recent literature[2][4][6][7].

Reagent NameAbbreviationPrimary Target AnalytesKey Analytical AdvantagesECNI-MS Detection Limits
2,2,3,3,4,4,5,5-Octafluoro-1-pentyl chloroformate OFPCFDBPs, Hydrophilic acidsExceptional reaction efficiency; linear response over two orders of magnitude.10 – 100 fmol
5-Chloro-octafluoropentyl chloroformate ClOFPCFHydroxylamine, Malic acidChlorine isotope pattern aids structural elucidation of unknown metabolites.0.3 – 1.0 µg/L
Heptafluorobutyl chloroformate HFBCFAmino acids, SterolsDirect esterification of carboxyls without the need for alcohol addition.< 100 fmol
2,3,4,5,6-Pentafluorobenzyl chloroformate PFBCFAminoalcohols, AminesIdeal for nitrogen-containing compounds; imparts massive electron affinity.Low fmol range
Pentafluorophenyl chloroformate PFPCPhenols, API intermediatesHigh synthetic reactivity; forms stable, activated ester/carbamate intermediates.N/A (Synthetic)

Self-Validating Experimental Protocol: In-Situ Aqueous Derivatization

To ensure scientific integrity and reproducibility, the following protocol for the in-situ derivatization of biofluids integrates self-validating quality control mechanisms. The causality of each step is explicitly defined to prevent procedural deviations[1][5].

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Action: Aliquot 100 µL of the aqueous sample (e.g., serum, urine, or environmental water) into a silanized glass reaction vial. Spike with 10 µL of an isotopically labeled internal standard mix (e.g.,

    
    C-labeled amino acids).
    
  • Causality: The internal standard creates a self-validating system, allowing the analyst to correct for any variations in derivatization efficiency or extraction recovery.

Step 2: Catalytic Activation

  • Action: Add 5–10 µL of 3-picoline or pyridine to the aqueous phase.

  • Causality: The base acts as an acid scavenger and a nucleophilic catalyst. Without this, the local drop in pH from the generated HCl would protonate target amines, rendering them non-nucleophilic and halting the reaction.

Step 3: Reagent Introduction

  • Action: Rapidly inject 100 µL of an organic extraction solvent (e.g., isooctane or hexane) containing 5% (v/v) of the selected fluorinated chloroformate (e.g., HFBCF).

Step 4: Biphasic Emulsification

  • Action: Vortex the mixture vigorously for 1 to 3 minutes until a cloudy emulsion forms.

  • Causality: Because the reagent is in the organic phase and the analytes are in the aqueous phase, vigorous vortexing maximizes the interfacial surface area, overcoming mass transfer limitations and ensuring the derivatization outpaces reagent hydrolysis.

Step 5: Liquid-Liquid Microextraction (LLME)

  • Action: Centrifuge the vial at 3000 x g for 5 minutes to break the emulsion.

  • Causality: The highly hydrophobic fluoroalkyl derivatives partition exclusively into the upper organic (isooctane) layer, leaving salts and unreacted polar matrix components in the aqueous phase.

Step 6: Cross-Validated MS Analysis

  • Action: Extract the upper organic layer and inject 1 µL into the GC-MS.

  • Validation Check: Analyze the sample using ECNI-MS for maximum sensitivity. Concurrently, run a parallel injection using Positive Chemical Ionization (PCI)-MS. Because ECNI-MS often yields extensive fragmentation (lacking the molecular ion), PCI-MS acts as a self-validating check to confirm the intact molecular mass of the derivative[2][4].

Workflow Step1 1. Aqueous Sample (Spiked with Internal Standard) Step2 2. Add Base Catalyst (Pyridine / 3-Picoline) Step1->Step2 Step3 3. Add Reagent in Organic Phase (e.g., HFBCF in Isooctane) Step2->Step3 Step4 4. Vortex / Emulsify (Maximizes Interfacial Area) Step3->Step4 Step5 5. Phase Separation (Centrifugation) Step4->Step5 Step6 6. GC-ECNI-MS Analysis (PCI-MS for Validation) Step5->Step6

Caption: Step-by-step workflow for in-situ aqueous derivatization and self-validated GC-MS analysis.

References

  • Vincenti, M., Biazzi, S., Ghiglione, N., Valsania, M. C., & Richardson, S. D. (2005). "Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products." Journal of the American Society for Mass Spectrometry, 16(6), 803-813.[Link]

  • Řimnáčová, L., Hušek, P., & Šimek, P. (2014). "A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry." Journal of Chromatography A, 1339, 154-167.[Link]

  • Vincenti, M., Minero, C., Maurino, V., & Richardson, S. D. (2010). "Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts." Analytical and Bioanalytical Chemistry, 397(1), 43-54.[Link]

  • Simpson, J. T., Torok, D. S., & Markey, S. P. (1995). "Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry." Journal of the American Society for Mass Spectrometry, 6(2), 148-158.[Link]

Sources

Introduction: A Mechanistic Dichotomy in Drug Development Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrolysis Mechanism of (2-Fluorophenyl)methyl Chloroformate

(2-Fluorophenyl)methyl chloroformate is a vital reagent in modern organic synthesis, particularly within the pharmaceutical industry for the installation of the benzyloxycarbonyl (Cbz or Z) protecting group. The strategic placement of a fluorine atom on the phenyl ring is a common tactic to modulate the electronic properties, metabolic stability, and binding affinity of drug candidates. However, this substitution introduces a fascinating complexity to the reactivity of the chloroformate moiety itself. The hydrolysis of this compound, a fundamental process relevant to its storage, handling, and reaction quenching, is not governed by a single, straightforward mechanism. Instead, it exists on a mechanistic spectrum, finely balanced between two competing pathways: a bimolecular addition-elimination route and a unimolecular ionization route.

This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple description of the reaction. It serves as a deep dive into the underlying physical organic principles governing the hydrolysis of (2-Fluorophenyl)methyl chloroformate. We will dissect the competing mechanistic pathways, explore the profound and often counterintuitive influence of the ortho-fluoro substituent, and detail the experimental methodologies required to probe and validate these mechanisms in a laboratory setting. By understanding the causality behind its reactivity, scientists can better control reaction outcomes, optimize conditions, and troubleshoot challenges in complex synthetic sequences.

Part 1: The Theoretical Framework of Chloroformate Hydrolysis

The hydrolysis of any chloroformate ester, including (2-Fluorophenyl)methyl chloroformate, can be conceptualized as a nucleophilic substitution at an acyl carbon. The central question is whether this substitution occurs in a single, concerted step or via a stepwise process, and whether the bond-making (nucleophile attack) or bond-breaking (chloride departure) is the rate-determining event. Two primary, competing mechanisms are generally considered: the Addition-Elimination (A-E) pathway and the Ionization (Sngcontent-ng-c2977031039="" class="ng-star-inserted">N1-like) pathway.

  • The Addition-Elimination (A-E) Pathway: This bimolecular mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. This forms a transient, high-energy tetrahedral intermediate. The reaction proceeds by the subsequent collapse of this intermediate, expelling the chloride ion to yield the final products. This pathway is highly sensitive to the nucleophilicity of the solvent and is generally favored in solvents with high nucleophilicity and lower ionizing power.[1][2]

  • The Ionization (SN1-like) Pathway: This unimolecular mechanism is characterized by the initial, rate-determining cleavage of the carbon-chlorine bond to form a planar, resonance-stabilized acylium-like carbocation and a chloride ion.[3][4] This intermediate is then rapidly captured by the water nucleophile. This pathway is highly dependent on the stability of the carbocation intermediate and is favored by electron-donating substituents and solvents with high ionizing power that can stabilize the separated charges.[1][5]

The choice between these two pathways is not arbitrary; it is a delicate balance dictated by the substrate's electronic and steric properties, the solvent's nucleophilicity and ionizing power, and the reaction temperature.

Caption: Competing mechanisms for the hydrolysis of (2-Fluorophenyl)methyl chloroformate.

Part 2: The Dueling Influence of the Ortho-Fluoro Substituent

The fluorine atom at the ortho position is the critical modulator of the hydrolysis mechanism. Its influence is twofold, arising from the interplay of its inductive and resonance effects.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and the benzylic carbon. By destabilizing the formation of a positive charge on the benzylic carbon, this effect strongly disfavors the Ionization (SN1-like) pathway.[6][7] Concurrently, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thus favoring the Addition-Elimination pathway.

  • Resonance Effect (+M / π-donation): Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated to the adjacent π-system of the benzene ring. In the context of a benzylic carbocation, a key resonance structure places the positive charge directly on the ring carbon to which the fluorine is attached. This allows for direct overlap between the fluorine's filled p-orbital and the empty p-orbital of the carbocationic center, a strongly stabilizing interaction.[8][9] This resonance stabilization of the carbocation intermediate would favor the Ionization (SN1-like) pathway.

The ultimate role of the 2-fluoro group depends on which of these opposing effects dominates in the transition state. This balance is often tipped by the choice of solvent.

Caption: Dual electronic effects of the ortho-fluoro substituent. (Note: Images are placeholders for actual chemical structures).

Part 3: Experimental Design for Mechanistic Elucidation

To dissect the mechanistic landscape of (2-Fluorophenyl)methyl chloroformate hydrolysis, a systematic experimental approach is required. The cornerstone of this investigation is the analysis of reaction kinetics across a range of solvents with varied properties, interpreted through the lens of linear free-energy relationships (LFERs).

Kinetic Analysis

The rate of hydrolysis can be monitored using several techniques. Given that the reaction produces hydrochloric acid, conductometry or pH-stat titration are highly effective methods for continuously tracking the reaction's progress.[10] The reaction is performed under pseudo-first-order conditions (a large excess of water) to simplify the rate law.

Solvent Effects and the Grunwald-Winstein Equation

The most powerful tool for distinguishing between the A-E and Ionization pathways is the extended Grunwald-Winstein (G-W) equation.[11][12][13] This LFER correlates the change in the rate constant (k) of a solvolysis reaction in a given solvent relative to a standard solvent (80% ethanol/20% water, k₀) with the solvent's nucleophilicity (NT) and ionizing power (YCl).

log(k/k₀) = lNT + mYCl

  • l : The sensitivity of the reaction to the solvent's nucleophilicity. A high l value (typically > 0.7) is indicative of a bimolecular mechanism where the nucleophile is directly involved in the rate-determining step (i.e., the A-E pathway).[14]

  • m : The sensitivity of the reaction to the solvent's ionizing power. A high m value (typically > 0.6) suggests a unimolecular mechanism involving charge separation in the transition state (i.e., the Ionization pathway).[14]

By measuring the hydrolysis rate in a series of aqueous binary solvents (e.g., ethanol-water, acetone-water, TFE-water), one can perform a multiple regression analysis to determine the l and m values, thereby quantitatively assessing the mechanism.[15][16]

ParameterInterpretation for High Value (>0.6-0.7)Interpretation for Low Value (<0.4)
l High sensitivity to solvent nucleophilicity; indicative of an Addition-Elimination mechanism.Low sensitivity to solvent nucleophilicity; suggests nucleophile is not in the rate-determining step.
m High sensitivity to solvent ionizing power; indicative of an Ionization (SN1-like) mechanism.Low sensitivity to charge separation in the transition state.
Table 1: Interpretation of Grunwald-Winstein l and m Parameters.
Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Kinetic Measurements cluster_analysis Phase 3: Data Analysis & Interpretation prep_solvents Prepare series of aqueous binary solvents (e.g., EtOH/H2O, TFE/H2O) prep_stock Prepare stock solution of (2-F-Ph)CH2OCOCl in aprotic solvent (e.g., ACN) thermostat Thermostat solvent to 25.0 °C prep_stock->thermostat inject Inject aliquot of stock solution into solvent (t=0) thermostat->inject monitor Monitor reaction progress (e.g., via conductometry) inject->monitor calc_k Calculate pseudo-first-order rate constant (k) for each solvent monitor->calc_k gw_plot Plot log(k/k₀) vs. lNT + mYCl calc_k->gw_plot regress Perform multiple regression to determine l and m values gw_plot->regress interpret Interpret l and m values to assign mechanism regress->interpret

Caption: Experimental workflow for the mechanistic investigation using kinetic studies.

Part 4: Detailed Experimental Protocol

Objective: To determine the Grunwald-Winstein parameters (l and m) for the hydrolysis of (2-Fluorophenyl)methyl chloroformate at 25.0 °C.

Materials:

  • (2-Fluorophenyl)methyl chloroformate (98%+)

  • Acetonitrile (anhydrous)

  • Ethanol (200 proof)

  • 2,2,2-Trifluoroethanol (TFE) (99%+)

  • Acetone (ACS grade)

  • Deionized water

  • Volumetric flasks, pipettes, and syringes

  • Conductivity meter with a probe

  • Thermostatted water bath (± 0.1 °C)

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Preparation:

    • Prepare a series of at least 8-10 aqueous binary solvents by volume. For example: 90% EtOH, 80% EtOH, 70% EtOH, 50% Acetone, 40% Acetone, 97% TFE, 90% TFE, 70% TFE.

    • Causality Note: The wide range of solvent compositions is crucial to de-convolute the effects of nucleophilicity and ionizing power. TFE-water mixtures are particularly important as they have high ionizing power but low nucleophilicity, providing critical data points for determining the m value.[1][17]

  • Stock Solution Preparation:

    • Prepare a stock solution of (2-Fluorophenyl)methyl chloroformate of approximately 0.1 M in anhydrous acetonitrile.

    • Causality Note: Acetonitrile is used as it is a polar aprotic solvent that is miscible with the reaction media but is relatively non-nucleophilic, ensuring the substrate remains stable in the stock solution.

  • Kinetic Run:

    • Place 50.0 mL of a chosen solvent mixture into a reaction vessel equipped with a conductivity probe and a magnetic stir bar.

    • Allow the solvent to equilibrate to 25.0 ± 0.1 °C in the thermostatted bath.

    • Once thermal equilibrium is reached, begin recording the background conductivity of the solvent.

    • Inject a 50 µL aliquot of the chloroformate stock solution into the vigorously stirring solvent. This initiates the reaction (t=0).

    • Record the conductivity as a function of time for at least 2-3 half-lives. Data points should be collected every few seconds initially, with the interval increasing as the reaction slows.

    • The final conductivity (C) should be recorded after approximately 10 half-lives or by adding a small amount of concentrated HCl to simulate complete reaction.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) for each solvent is determined by fitting the conductivity-time data to the first-order rate equation: ln(C - Ct) = -kt + ln(C - C) where Ct is the conductivity at time t, and C is the initial conductivity. A plot of ln(C - Ct) versus t will yield a straight line with a slope of -k.

    • Compile the calculated k values for all solvents.

  • Grunwald-Winstein Analysis:

    • Using literature values for NT and YCl for each solvent mixture, perform a multiple linear regression analysis of your kinetic data using the equation: log(k/k₀) = lNT + mYCl.

    • The output of the regression will provide the l and m values and their standard errors, allowing for a quantitative assignment of the mechanism in the studied solvents.

Conclusion

The hydrolysis of (2-Fluorophenyl)methyl chloroformate is a prime example of a reaction governed by a mechanistic continuum rather than a single, immutable pathway. Its reactivity is a product of the delicate interplay between the Addition-Elimination and Ionization mechanisms. The ortho-fluoro substituent acts as a key modulator, simultaneously favoring the former through its inductive pull while stabilizing the critical intermediate of the latter via resonance donation.

For the practicing scientist, the key insight is that the reaction's outcome is not pre-determined but can be directed by the rational choice of solvent. In highly nucleophilic media like aqueous ethanol or acetone, a bimolecular Addition-Elimination pathway is expected to dominate. Conversely, in highly ionizing, non-nucleophilic solvents such as aqueous fluoroalcohols, the mechanism will shift decisively towards a unimolecular Ionization pathway. This understanding, validated through systematic kinetic analysis using the Grunwald-Winstein equation, empowers researchers to control and predict the behavior of this important synthetic building block.

References

  • Li, Y., & Wu, Y. D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 5034-5048. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International journal of molecular sciences, 14(4), 7576–7595. [Link]

  • Butler, A. R., & Gold, V. (1961). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society (Resumed), 4362-4366. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2015). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. Washington, DC: The National Academies Press. [Link]

  • Queen, A., & McKay, A. F. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1407. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International journal of molecular sciences, 21(12), 4387. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International Journal of Molecular Sciences, 21(12), 4387. [Link]

  • Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron, 100, 132338. [Link]

  • D'Souza, M. J., Knapp, J. A., Fernandez-Bueno, G. A., & Kevill, D. N. (2012). Use of LFERs to elucidate the mechanisms of reaction of a γ-methyl-β-alkynyl and an ortho-substituted aryl chloroformate ester. International journal of molecular sciences, 13(1), 665–682. [Link]

  • Leis, J. R., Peña, M. E., & Ríos, A. (1995). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education, 72(6), 554. [Link]

  • Butler, A. R. (1975). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 853-857. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2014). Specific rates of solvolysis (k) of isobutyl chloroformate... ResearchGate. Retrieved from [Link]

  • Laali, K. K., & Borosky, G. L. (2013). α-Sulfur or α-fluorine—Which is more stabilizing for a carbocation? A computational study of electrophilic addition to HFCCH. Journal of Fluorine Chemistry, 151, 26-31. [Link]

  • Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Semantic Scholar. Retrieved from [Link]

  • Okuyama, T., & Zhu, C. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1639–1647. [Link]

  • Gordon, I. M., & Maskill, H. (1991). Rate and product analytical study of the solvolysis of 3-chlorobenzyl arenesulfonates in aqueous 2,2,2-trifluoroethanol. Journal of the Chemical Society, Perkin Transactions 2, (11), 1951-1953. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Molecules, 18(4), 7576-7595. [Link]

  • Asensio, J. (2024). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

  • Andreadou, I., et al. (2015). “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. The Journal of Organic Chemistry, 80(21), 10644-10656. [Link]

  • user13175, et al. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved from [Link]

  • Asensio, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Filo. (2023). hydrolysis (of benzyl chloride). Retrieved from [Link]

  • Kim, H., & Yoon, T. P. (2023). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters, 25(48), 8682–8686. [Link]

  • University of Massachusetts Dartmouth. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • D'Souza, M. J., & Kevill, D. N. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Recent research developments in organic chemistry, 13, 1-38. [Link]

  • Burdon, J., & Parsons, I. W. (2012). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Tetrahedron, 36(11), 1423-1432. [Link]

  • Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

  • D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. ResearchGate. Retrieved from [Link]

  • Esterhuizen, M., et al. (2007). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. ResearchGate. Retrieved from [Link]

  • Barron, L. (2021). A study to assess the viability of novel in-situ techniques for determining chloroform in drinking water in developing countries. The Plymouth Student Scientist, 14(2), 263-294.
  • D'Souza, M. J., & Kevill, D. N. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters. International journal of molecular sciences, 14(4), 7576-95. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Journal of the Brazilian Chemical Society, 22(6), 1106-1111. [Link]

  • Muñoz, M., et al. (2002). Micellar medium effects on the hydrolysis of phenyl chloroformate in ionic, zwitterionic, nonionic, and mixed micellar solutions. International Journal of Chemical Kinetics, 34(8), 445-451. [Link]

  • Hunkeler, D., et al. (2005). The use of alkaline hydrolysis as a novel strategy for chloroform remediation: the feasibility of using construction wastes and evaluation of carbon isotopic fractionation. Journal of contaminant hydrology, 77(3), 157-76. [Link]

  • Li, Y., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(5), 1831-1839. [Link]

  • Al-Hamdany, R., & Al-Rawi, A. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]

  • Ondokuz, E. (2018). HYDROLYSIS REACTIONS. SlidePlayer. Retrieved from [Link]

  • Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. Retrieved from [Link]

  • Smith, A. M., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(2), 488. [Link]

  • Shchegol'kov, E. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1789–1796. [Link]

  • Gelman, F., & Halicz, L. (2008). Evaluation of Functional Groups Responsible for Chloroform Formation during Water Chlorination Using Compound Specific Isotope Analysis. Environmental Science & Technology, 42(16), 6061-6066. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of (2-Fluorophenyl)methyl Chloroformate for Amine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Derivative of a Classic Protecting Group

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and prevent unwanted side reactions.[1] The choice of an Nα-amino protecting group dictates the overall synthetic strategy, influencing factors like orthogonality, reaction conditions, and scalability.[] While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups dominate modern solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a cornerstone of solution-phase synthesis and strategies requiring its unique cleavage conditions.[1][3]

This application note details the use of (2-Fluorophenyl)methyl chloroformate , a halogenated analogue of benzyl chloroformate. This reagent introduces the (2-Fluorophenyl)methoxycarbonyl protecting group, for which we will use the abbreviation 2-F-Cbz . The presence of the fluorine atom on the phenyl ring enhances the electrophilicity of the chloroformate, potentially leading to more efficient protection reactions compared to its non-fluorinated counterpart.[4] Furthermore, the 2-F-Cbz group retains the key characteristics of the Cbz group, primarily its stability to both acidic and basic conditions and its lability to catalytic hydrogenolysis. This allows for an orthogonal protection scheme, making it a valuable tool for the synthesis of complex peptides and organic molecules.[3]

This guide provides a comprehensive overview of the 2-F-Cbz group, its mechanism of installation, detailed protocols for protection and deprotection, and a discussion of its strategic implementation in synthetic workflows.

Physicochemical Properties and Reactivity

(2-Fluorophenyl)methyl chloroformate is a reactive acylating agent belonging to the chloroformate class of compounds.[5] Like other chloroformates, it is characterized by a highly electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles, including amines, alcohols, and carboxylic acids.[4]

Key Characteristics:

  • Enhanced Reactivity: The electron-withdrawing effect of the ortho-fluorine atom on the benzyl ring increases the partial positive charge on the carbonyl carbon, making the molecule more reactive towards nucleophiles than standard benzyl chloroformate.[4]

  • Moisture Sensitivity: As an acid chloride derivative, (2-Fluorophenyl)methyl chloroformate is sensitive to moisture. It hydrolyzes in the presence of water to release (2-fluorophenyl)methanol, hydrochloric acid, and carbon dioxide.[6] This necessitates careful handling and storage under anhydrous conditions.

  • Solubility: It is soluble in a range of aprotic organic solvents such as tetrahydrofuran (THF), dioxane, and dichloromethane (DCM).

Mechanism of Amine Protection

The reaction of (2-Fluorophenyl)methyl chloroformate with the α-amino group of an amino acid proceeds via a nucleophilic acyl substitution mechanism. This reaction is typically performed under Schotten-Baumann conditions , which involve a two-phase system of an organic solvent and an aqueous base.[7][8] The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the protected product.[9]

The key steps are:

  • Deprotonation: The amino acid is dissolved in an aqueous basic solution (e.g., NaHCO₃, Na₂CO₃), which deprotonates the carboxylic acid and ensures the α-amino group is a free nucleophile.

  • Nucleophilic Attack: The lone pair of the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the chloroformate.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable carbamate linkage. The generated HCl is immediately neutralized by the base in the aqueous phase.

Caption: Nucleophilic attack of the amine on the chloroformate.

Experimental Protocols

Protocol 1: Nα-Protection of an Amino Acid with (2-Fluorophenyl)methyl Chloroformate

This protocol describes a general procedure for the N-protection of a free amino acid in a solution phase using Schotten-Baumann conditions.[10][11]

Materials:

  • Amino Acid (e.g., L-Alanine) (1.0 eq)

  • (2-Fluorophenyl)methyl chloroformate (1.05 - 1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) in an aqueous solution of NaHCO₃ (2.5 eq in ~10 mL of water per 10 mmol of amino acid). Stir the mixture in an ice bath until the amino acid is fully dissolved and the solution is cooled to 0-5 °C.

  • Reagent Addition: In a separate container, dissolve (2-Fluorophenyl)methyl chloroformate (1.05 eq) in an equal volume of an organic solvent (e.g., 1,4-Dioxane). Add this solution dropwise to the vigorously stirred, cold amino acid solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase with diethyl ether (2x) to remove any unreacted chloroformate and the (2-fluorophenyl)methanol byproduct. Discard the organic layers.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. The N-protected amino acid will typically precipitate as a white solid or an oil.

  • Extraction: Extract the product from the acidified aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-F-Cbz-protected amino acid.

  • Purification: The product can be further purified by recrystallization if it is a solid.

Causality Insight: Maintaining a basic pH (8-10) is crucial. If the solution becomes acidic before the reaction is complete, the chloroformate can react with the carboxylate group of the amino acid, forming a mixed anhydride. This intermediate can then react with another molecule of the amino acid, leading to the formation of dipeptide impurities which can be difficult to remove.[7]

Protocol 2: Deprotection of the 2-F-Cbz Group via Catalytic Hydrogenolysis

This protocol describes the standard method for cleaving the 2-F-Cbz group, which is analogous to the deprotection of the Cbz group.[10][12]

Materials:

  • 2-F-Cbz-protected peptide or amino acid (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol % Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Equipment:

  • Reaction flask (e.g., round-bottom or Parr bottle)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus or balloon setup

  • Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Setup: In a suitable reaction flask, dissolve the 2-F-Cbz-protected compound in methanol or ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon or higher pressure in a dedicated vessel) at room temperature. Monitor the reaction by TLC until the starting material is completely consumed. The reaction is usually complete within a few hours.

  • Filtration: Upon completion, carefully vent the H₂ gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH). Ensure the catalyst on the Celite pad remains wet until it is disposed of safely.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, 2-fluorotoluene and CO₂, are volatile and are removed during this step.

Expertise Note: While hydrogenolysis is highly effective, it is not compatible with other reducible functional groups, such as alkynes, alkenes, or certain sulfur-containing residues (e.g., methionine can poison the catalyst). In such cases, alternative deprotection using strong acids like HBr in acetic acid may be considered, although this method is much harsher.[13]

Strategic Application in Peptide Synthesis

The 2-F-Cbz group is a valuable tool due to its orthogonality with other common protecting groups.[]

  • Orthogonal to Fmoc: The 2-F-Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group.

  • Orthogonal to Boc/tBu: The 2-F-Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove Boc and tert-butyl-based side-chain protecting groups.

This orthogonality allows for flexible synthetic strategies, such as the protection of lysine side-chains with 2-F-Cbz in an Fmoc-based solid-phase synthesis, allowing for selective deprotection and modification of the lysine residue on-resin.

Workflow General Peptide Synthesis Workflow with 2-F-Cbz cluster_0 Step 1: Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Final Deprotection AA Free Amino Acid Protected_AA 2-F-Cbz-Amino Acid AA->Protected_AA Schotten-Baumann Conditions Reagent (2-Fluorophenyl)methyl chloroformate Reagent->Protected_AA Coupling Coupling Reaction (e.g., with DCC, HBTU) Protected_AA->Coupling Peptide Growing Peptide Chain (N-terminus deprotected) Peptide->Coupling Protected_Peptide Elongated 2-F-Cbz-Peptide Coupling->Protected_Peptide Deprotection Catalytic Hydrogenolysis (H₂, Pd/C) Protected_Peptide->Deprotection Final_Peptide Final Deprotected Peptide Deprotection->Final_Peptide

Caption: Workflow for using 2-F-Cbz in peptide synthesis.

Data Summary

ParameterDescription
Reagent (2-Fluorophenyl)methyl chloroformate
Protecting Group (2-Fluorophenyl)methoxycarbonyl (2-F-Cbz)
Protection Conditions Schotten-Baumann: Aqueous base (NaHCO₃/Na₂CO₃), organic co-solvent (Dioxane/THF), 0 °C to RT.[7][11]
Cleavage Conditions Primary: Catalytic Hydrogenolysis (H₂, 10% Pd/C) in MeOH or EtOH.[10][12]
Alternative: Strong acid (e.g., HBr/AcOH).[13]
Group Stability Stable to strong acids (TFA) and bases (piperidine).
Orthogonality Orthogonal to Fmoc, Boc, and tBu-based protecting groups.
Key Advantage Enhanced reactivity over Cbz-Cl; orthogonal to standard SPPS protecting groups.[4]
Main Limitation Cleavage by hydrogenolysis is incompatible with reducible functional groups.

Safety and Handling

(2-Fluorophenyl)methyl chloroformate and related reagents are hazardous and must be handled with appropriate safety precautions.[14][15]

  • General Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[14] Chloroformates as a class are corrosive and lachrymatory (tear-inducing).[16]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[16]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended.[14][17]

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

    • The reagent is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is often recommended.[17]

    • Keep away from water, strong bases, alcohols, and amines.[15]

  • Spills & Disposal:

    • In case of a spill, evacuate the area. Absorb with an inert, dry material and place in a suitable container for chemical waste disposal. Do not use water to clean up spills.[16]

    • Dispose of waste in accordance with local, state, and federal regulations.

References

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Y. Steve, S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. [Link]

  • Houben-Weyl. (n.d.). 2 Protection of Functional Groups. Thieme. [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • PubMed. (2000). Selective hydrogenolysis of novel benzyl carbamate protecting groups. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • LS College. (2020). Schotten–Baumann reaction. [Link]

  • Atherton, E., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1, 529-538.
  • ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]

  • Stathopoulos, P., Papas, S., & Gatos, D. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5136.
  • Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 935-943.
  • ResearchGate. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]

  • Wikipedia. (n.d.). Methyl chloroformate. [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. [Link]

  • D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3848–3858.
  • Google Patents. (n.d.).

Sources

step-by-step guide for N-protection of amino acids with (2-Fluorophenyl)methyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Protection of Amino Acids with (2-Fluorophenyl)methyl Chloroformate (2-F-Z-Cl)

Executive Summary

This guide details the protocol for protecting the


-amino group of amino acids using (2-Fluorophenyl)methyl chloroformate . The resulting protecting group is the 2-fluorobenzyloxycarbonyl (2-F-Z)  moiety.

While structurally analogous to the standard Benzyloxycarbonyl (Cbz or Z) group, the inclusion of the fluorine atom at the ortho position serves a critical dual purpose in modern drug discovery:

  • 
     NMR Probe:  It introduces a sensitive, background-free NMR label for studying peptide-receptor interactions and protein folding without significantly perturbing steric bulk.
    
  • Electronic Modulation: The electron-withdrawing fluorine atom slightly alters the lability of the carbamate and the lipophilicity of the peptide, useful for structure-activity relationship (SAR) tuning.

Chemical Basis & Mechanism

Reagent Profile:

  • IUPAC Name: (2-Fluorophenyl)methyl carbonochloridate

  • Common Name: 2-Fluorobenzyl chloroformate

  • Abbreviation: 2-F-Z-Cl

  • Target Functional Group: Primary and secondary amines.

Reaction Mechanism: The protection proceeds via a Schotten-Baumann reaction .[1] The amino acid is dissolved in an aqueous base to ensure the amine is unprotonated (nucleophilic). The chloroformate electrophile is added under controlled conditions. The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed deprotection or side reactions.

DOT Diagram: Mechanistic Pathway

Mechanism AminoAcid Amino Acid (Nucleophile) Intermed Tetrahedral Intermediate AminoAcid->Intermed Attack Reagent 2-F-Z-Cl (Electrophile) Reagent->Intermed Product N-(2-F-Z)-Amino Acid (Carbamate) Intermed->Product Elimination of Cl- Byproduct NaCl + H2O Intermed->Byproduct Base Base (NaOH/Na2CO3) (Scavenger) Base->Byproduct Neutralizes HCl

Caption: Nucleophilic attack of the amino acid on the chloroformate carbonyl under basic conditions.

Experimental Protocol

Materials & Equipment
  • Reagent: (2-Fluorophenyl)methyl chloroformate (Store at 2–8°C; Moisture sensitive).

  • Substrate: Amino acid (Zwitterionic form).

  • Solvents: 1,4-Dioxane (or THF), Distilled Water (

    
    ).
    
  • Base: Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Acid: 1N Hydrochloric Acid (

    
    ) or 
    
    
    
    .
Quantitative Parameters
ComponentEquivalents (eq.)RoleNotes
Amino Acid 1.0SubstrateDissolve fully before adding reagent.
2-F-Z-Cl 1.1 – 1.2ReagentSlight excess accounts for hydrolysis.
Base (

)
2.0 – 2.5Acid ScavengerMaintains pH > 9 to keep amine nucleophilic.
Solvent Ratio 1:1 (

:Dioxane)
SolventEnsures solubility of both AA (polar) and Reagent (lipophilic).
Step-by-Step Methodology

Step 1: Solubilization (The Aqueous Phase)

  • Dissolve the amino acid (10 mmol) in 25 mL of 1N NaOH (or 10%

    
     solution).
    
  • Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. Chloroformates are prone to hydrolysis in water. Lower temperatures favor the aminolysis (reaction with amine) over hydrolysis (reaction with water).

Step 2: Reagent Addition (The Organic Phase)

  • Dissolve (2-Fluorophenyl)methyl chloroformate (11-12 mmol) in 15 mL of 1,4-dioxane .

  • Add the chloroformate solution dropwise to the amino acid solution over 20–30 minutes with vigorous stirring.

    • Critical Control: Monitor pH. If using NaOH, maintain pH between 9–10 by adding additional base if necessary. If using

      
      , the buffer capacity is usually sufficient.
      

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • Validation: Monitor by TLC (Thin Layer Chromatography). The starting amino acid (ninhydrin positive) should disappear. The product will likely be UV active and less polar.

Step 4: Workup & Isolation

  • Wash: Extract the basic reaction mixture with diethyl ether (

    
     mL).
    
    • Why? This removes unreacted chloroformate and its hydrolysis byproduct (2-fluorobenzyl alcohol), which are organic-soluble. The product (protected amino acid) remains in the aqueous phase as a salt.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl (or 1M

    
    ) with stirring until pH reaches ~2.
    
    • Observation: The N-(2-F-Z)-amino acid should precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Recrystallize from EtOAc/Hexane or purify via silica gel chromatography if necessary.

Workflow Visualization

Protocol Start Start: Amino Acid Dissolve Dissolve in aq. Base (pH > 9, 0°C) Start->Dissolve AddReagent Add 2-F-Z-Cl in Dioxane (Dropwise) Dissolve->AddReagent React Stir 3h @ RT (Monitor TLC) AddReagent->React Wash Wash Basic Phase w/ Ether (Removes impurities) React->Wash Acidify Acidify Aq. Phase to pH 2 (Precipitates Product) Wash->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Final Final Product: N-(2-F-Z)-Amino Acid Extract->Final

Caption: Operational workflow for N-protection using Schotten-Baumann conditions.

Characterization & Deprotection

Analytical Validation
  • 
     NMR:  Look for the characteristic benzylic protons (
    
    
    
    ) around 5.1–5.2 ppm . The aromatic region will show the specific splitting pattern of an ortho-substituted benzene.
  • 
     NMR:  This is the definitive test. Expect a signal around -110 to -120 ppm  (relative to 
    
    
    
    ), depending on the solvent. This signal is a sharp singlet (or multiplet depending on resolution) distinct from the background.
Deprotection Strategy

Like the standard Cbz group, the 2-F-Z group is removed via catalytic hydrogenolysis .

  • Conditions:

    
     (1 atm), 10% Pd/C, Methanol or Ethanol.
    
  • Note on Fluorine Stability: Aryl fluorines are generally stable to standard hydrogenolysis conditions. Unlike benzyl fluorines (where F is on the

    
    ), the F on the phenyl ring is robust and will not undergo defluorination under standard Pd/C conditions, allowing clean regeneration of the amine.
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz/Z protection mechanics).

  • Verma, S., et al. (2010). "Fluorine labeling of proteins for NMR studies." ChemBioChem, 11(14), 1993-1996. (Context for using Fluorine as an NMR probe).

  • Wuts, P. G. M. (2006). "Protection for the Amino Group: Carbamates."[2][3][4] Organic Reactions.[2][5] (Detailed mechanistic review of chloroformate reactions).

Sources

Application Notes and Protocols: (2-Fluorophenyl)methyl Chloroformate in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of carbamates (urethanes) is a foundational transformation in medicinal chemistry, peptide synthesis, and materials science. While benzyl chloroformate (CbzCl) is the traditional reagent for installing the benzyloxycarbonyl protecting group, the introduction of fluorine into the benzyl ring—specifically using (2-Fluorophenyl)methyl chloroformate (CAS: 1326308-94-4)—provides distinct physicochemical and strategic advantages [1].

As a Senior Application Scientist, selecting a fluorinated chloroformate is rarely an arbitrary choice. The ortho-fluorine substitution fundamentally alters the behavior of the resulting carbamate through several mechanisms:

  • Stereoelectronic Modulation: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, modulating the pKa of the carbamate nitrogen and influencing the rotameric equilibrium of the amide-like bond[2].

  • Enhanced Lipophilicity: Fluorination generally increases the lipophilicity (LogP) of the molecule, a critical parameter for enhancing blood-brain barrier (BBB) penetration in central nervous system (CNS) drug design (e.g., cholinesterase inhibitors) [2].

  • Orthogonal Analytical Tracking: The 19F isotope provides a highly sensitive, background-free handle for 19F-NMR spectroscopy, enabling real-time reaction monitoring and complex biological binding assays without the need for radiolabeling [4].

  • Protease Stability: Fluorinated benzyl carbamates often exhibit increased resistance to enzymatic degradation and altered cleavage kinetics during global deprotection steps compared to their non-fluorinated counterparts [3].

Mechanistic Insights

The formation of a 2-fluorobenzyl carbamate proceeds via a nucleophilic acyl substitution pathway. The primary or secondary amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the (2-fluorophenyl)methyl chloroformate. This generates a transient, high-energy tetrahedral intermediate. The intermediate rapidly collapses, reforming the carbon-oxygen double bond and expelling a chloride leaving group [1].

Because this process generates one equivalent of hydrochloric acid (HCl), an exogenous base (such as N,N-Diisopropylethylamine [DIPEA] or aqueous Na₂CO₃) is strictly required to drive the reaction to completion and prevent the protonation of the unreacted starting amine [5].

Mechanism A Amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B (2-Fluorophenyl)methyl chloroformate B->C Electrophilic Carbonyl D 2-Fluorobenzyl Carbamate C->D Chloride Elimination E HCl Byproduct (Scavenged by Base) C->E Proton Transfer

Mechanistic pathway of carbamate formation via nucleophilic acyl substitution.

Physicochemical & Reaction Data Summary

To ensure reproducibility, the following table summarizes the critical properties of the reagent and the optimized parameters for carbamate synthesis.

ParameterSpecification / ValueCausality / Note
Chemical Formula C₈H₆ClFO₂Molecular Weight: 188.58 g/mol .
CAS Number 1326308-94-4Also known as 2-fluorobenzyl chloroformate.
Reactivity Profile Highly moisture-sensitiveHydrolyzes to 2-fluorobenzyl alcohol, CO₂, and HCl. Must be stored under inert gas at -20 °C.
Optimal Solvents DCM, THF, or EtOAc/H₂ODCM/THF for anhydrous protocols; EtOAc/H₂O for Schotten-Baumann biphasic conditions.
Preferred Bases DIPEA, Pyridine, Na₂CO₃DIPEA prevents nucleophilic competition; Na₂CO₃ is ideal for aqueous biphasic systems.
Reaction Temperature 0 °C to Room Temp (25 °C)Low initial temperature mitigates exothermic degradation and prevents isocyanate side-product formation.

Experimental Protocols

The following self-validating protocols have been optimized for both lipophilic and hydrophilic amine substrates.

Protocol A: Anhydrous Organic Synthesis (For Lipophilic Amines)

This method is ideal for organic-soluble primary and secondary amines. We utilize DIPEA as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing for the chloroformate electrophile [1].

Reagents:

  • Substrate Amine (1.0 equiv)

  • (2-Fluorophenyl)methyl chloroformate (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon or N₂. Causality: Chloroformates are highly susceptible to hydrolysis by atmospheric moisture.

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM. Add DIPEA (2.0 equiv) to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: The acylation reaction is exothermic. Cooling prevents thermal degradation of the chloroformate and minimizes the formation of urea byproducts.

  • Addition: Dissolve (2-Fluorophenyl)methyl chloroformate (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired mono-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc) to yield the pure 2-fluorobenzyl carbamate.

Protocol B: Schotten-Baumann Biphasic Synthesis (For Hydrophilic Amines/Amino Acids)

When working with highly polar amines or amino acids that are insoluble in pure organic solvents, a biphasic aqueous/organic system is required.

Reagents:

  • Substrate Amine/Amino Acid (1.0 equiv)

  • (2-Fluorophenyl)methyl chloroformate (1.2 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • Solvent System: Ethyl Acetate (EtOAc) and H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the amine and Na₂CO₃ in deionized water. Causality: Na₂CO₃ acts as an acid scavenger. A slight excess ensures the aqueous layer remains basic (pH > 9), keeping the amine deprotonated and nucleophilic.

  • Organic Phase Addition: Add an equal volume of EtOAc to create a biphasic mixture. Cool the vigorously stirring biphasic mixture to 0 °C.

  • Electrophile Addition: Add the (2-Fluorophenyl)methyl chloroformate dropwise directly into the organic layer. Causality: The chloroformate remains in the organic layer, protecting it from rapid bulk hydrolysis, while the reaction occurs at the biphasic interface.

  • Stirring: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Separate the layers. If the product is an acid (e.g., protected amino acid), acidify the aqueous layer to pH 2-3 using 1M HCl, then extract with fresh EtOAc. Dry the organic layer over MgSO₄ and concentrate.

Workflow Step1 1. Dissolve Amine & Na2CO3 in H2O (Aqueous Phase) Step2 2. Add EtOAc (Organic Phase) Cool vigorously to 0 °C Step1->Step2 Step3 3. Dropwise Addition of (2-Fluorophenyl)methyl chloroformate Step2->Step3 Step4 4. Vigorously Stir at RT (Reaction at Interface) Step3->Step4 Step5 5. Phase Separation (Acidify Aqueous if needed) Step4->Step5 Step6 6. Extraction & Drying Yields Pure Carbamate Step5->Step6

Workflow for Schotten-Baumann biphasic carbamate synthesis.

References

  • Jankech, T., et al. (2020). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. PMC. Retrieved from:[Link]

  • Zhang, L., et al. (2020). Alpha-ketoamides as broad-spectrum inhibitors of coronavirus and enterovirus replication. BioRxiv. Retrieved from:[Link]

  • Wu, X., et al. (2019). Diaminoterephthalate–α-lipoic acid conjugates with fluorinated residues. Beilstein Journal of Organic Chemistry. Retrieved from: [Link]

  • Dindarloo, et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from: [Link]

using (2-Fluorophenyl)methyl chloroformate for chiral separation of amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Chiral Separation of Amines via Pre-Column Derivatization with (2-Fluorophenyl)methyl Chloroformate

Executive Summary

Objective: To provide a comprehensive protocol for the enantiomeric separation of primary and secondary amines using (2-Fluorophenyl)methyl chloroformate (2-F-Cbz-Cl) as a pre-column derivatizing agent.

Scientific Rationale: Direct chiral separation of polar amines is often hindered by poor retention, peak tailing, and lack of UV chromophores.[1] Derivatization with 2-F-Cbz-Cl transforms amines into lipophilic carbamates .[1] Unlike standard Benzyl Chloroformate (Cbz-Cl), the introduction of an ortho-fluorine atom creates a unique electronic dipole and steric profile.[1] When analyzed on polysaccharide-based Chiral Stationary Phases (CSPs), these fluorinated carbamates often exhibit enhanced enantioselectivity (


) due to specific fluorine-mediated interactions (dipole-dipole, 

-

stacking) with the chiral selector.[1]

Target Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists.[1]

Scientific Mechanism: The "Fluorine Effect" in Chiral Recognition

While (2-Fluorophenyl)methyl chloroformate is an achiral reagent (it does not form diastereomers), its utility in chiral HPLC is profound.[1] The mechanism relies on the formation of a rigid "handle" that interacts with the CSP.[1]

  • Dipole-Dipole Interactions: The high electronegativity of the fluorine atom at the ortho position alters the electron density of the aromatic ring.[1] This creates a distinct dipole moment that can lock the molecule into a preferred conformation within the chiral groove of amylose or cellulose-based columns (e.g., Chiralpak AD/OD series).[1]

  • Conformational Rigidity: The carbamate linkage (-NH-CO-O-) restricts rotation, reducing the entropic penalty of binding to the CSP.[1]

  • Enhanced Detection: The aromatic ring provides a strong UV chromophore (typically 254 nm), enabling the detection of non-UV-active aliphatic amines.[1]

Figure 1: Reaction Scheme & Interaction Mechanism

G Amine Chiral Amine (Racemic Mixture) R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent (2-Fluorophenyl)methyl chloroformate (2-F-Cbz-Cl) Reagent->Intermediate Base Base (e.g., NaHCO3) Base->Intermediate Catalysis/HCl Scavenging Carbamate Stable Carbamate Derivative (Racemic) Intermediate->Carbamate - HCl CSP Chiral Stationary Phase (Amylose/Cellulose) Carbamate->CSP Injection (HPLC/SFC) Separation Enantiomer 1 (Rt 1) Enantiomer 2 (Rt 2) CSP->Separation Differential Interaction (π-π, H-bond)

Caption: Reaction of a chiral amine with 2-F-Cbz-Cl to form a stable carbamate, followed by enantioseparation on a CSP.

Experimental Protocol

Reagents Required:

  • Substrate: Target Amine (racemic or enantiomerically enriched).[1]

  • Derivatizing Agent: (2-Fluorophenyl)methyl chloroformate (CAS: 39545-31-8).[1]

  • Base: Sodium Bicarbonate (NaHCO

    
    ) or Diisopropylethylamine (DIPEA).[1]
    
  • Solvent: Acetonitrile (ACN), Water, Dichloromethane (DCM).[1]

Step 3.1: Preparation of Stock Solutions
  • Amine Solution: Dissolve 10 mg of the amine in 1 mL of ACN/Water (1:1).

  • Reagent Solution: Dissolve 15 mg of 2-F-Cbz-Cl in 1 mL of dry ACN. Prepare fresh daily to avoid hydrolysis.

  • Buffer: Prepare 0.5 M NaHCO

    
     (pH ~8.5).
    
Step 3.2: Derivatization Procedure (Schotten-Baumann Conditions)

This biphasic system is robust for both aliphatic and aromatic amines.[1]

  • Mix: In a 2 mL HPLC vial or microcentrifuge tube, combine:

    • 100 µL Amine Solution (approx. 1 mg amine).[1]

    • 200 µL 0.5 M NaHCO

      
      .
      
  • Add Reagent: Add 200 µL of the 2-F-Cbz-Cl solution.

  • Incubate: Vortex vigorously for 30 seconds. Let stand at room temperature (20-25°C) for 15-30 minutes.

    • Note: For sterically hindered amines, heat to 50°C for 30 mins.

  • Quench: Add 50 µL of 1 M HCl or Ethylamine to consume excess reagent (optional, prevents "ghost peaks" from reagent hydrolysis).

  • Extract (Critical for Column Life):

    • Add 500 µL Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Vortex and centrifuge to separate layers.[1][2]

    • Collect the organic (bottom) layer.[1]

  • Dry & Reconstitute: Evaporate the organic solvent under N

    
     stream. Reconstitute in 500 µL of Mobile Phase (e.g., Hexane/IPA 90:10).
    

Chromatographic Method Development

Since the derivative is now a lipophilic carbamate, Normal Phase (NP) chiral HPLC is the preferred mode.[1]

Recommended Column Screening Strategy:

  • Primary Screen: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Secondary Screen: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Immobilized Options: Chiralpak IA or IB (allows for DCM/THF in mobile phase if solubility is an issue).[1]

Standard Instrument Conditions:

ParameterSettingRationale
Mobile Phase Hexane : Isopropanol (90:10 to 98:[1]2)Standard NP conditions.[1] Adjust IPA % for retention.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Temperature 25°CLower T often improves resolution (

) but broadens peaks.[1]
Detection UV @ 254 nmThe 2-fluorobenzyl ring absorbs strongly here.[1]
Injection Vol 5 - 10 µLAvoid overloading to maintain peak shape.
Figure 2: Method Development Decision Tree

DecisionTree Start Start: Derivatized Sample Screen Screen on Chiralpak AD-H Hexane/IPA (90:10) Start->Screen CheckRes Check Resolution (Rs) Screen->CheckRes Good Rs > 1.5 Optimize Flow/Temp CheckRes->Good Yes Partial 0.8 < Rs < 1.5 CheckRes->Partial Partial NoSep Rs < 0.8 CheckRes->NoSep No Action1 Decrease IPA % (e.g., 98:2) Partial->Action1 Action2 Switch to Chiralcel OD-H or Chiralpak IA NoSep->Action2 Action3 Switch Modifier (Hexane/Ethanol) Action2->Action3 If still no sep

Caption: Workflow for optimizing chiral separation of 2-F-Cbz-amines.

Troubleshooting & Critical Considerations

Reagent Hydrolysis
  • Symptom: A large peak elutes early in the chromatogram (Benzyl alcohol derivative).[1]

  • Fix: Ensure the reagent is fresh. Use the extraction step (Step 3.2.[1]5) to remove water-soluble byproducts and excess acid/base before injection.[1]

Racemization Risk[1]
  • Risk: Low.[1] Carbamate formation is generally non-racemizing.[1]

  • Caution: Avoid highly alkaline conditions (pH > 11) or prolonged heating, which can induce racemization in amines with an

    
    -chiral center (e.g., amino acid esters).[1]
    
Comparison with Other Reagents
ReagentChiralityMechanismBest Use Case
2-F-Cbz-Cl AchiralCSP InteractionImproving retention/selectivity on Chiralpak columns.[1]
Cbz-Cl AchiralCSP InteractionGeneral purpose; often lower

than 2-F analog.[1]
FLEC ChiralDiastereomer FormationResolution on achiral C18 columns.

CRITICAL NOTE: Do not confuse (2-Fluorophenyl)methyl chloroformate with 1-(2-fluorophenyl)ethyl chloroformate . The latter is a chiral derivatizing agent that forms diastereomers, allowing separation on standard C18 columns.[1] The reagent in this protocol is achiral and requires a Chiral Column.[1]

References

  • Ilisz, I., et al. (2008).[1] "High-performance liquid chromatographic separation of chiral amines using derivatization strategies." Journal of Chromatography A. [1]

  • Pirkle, W. H., & Welch, C. J. (1992).[1] "Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases." Journal of Liquid Chromatography.

  • Subramanian, G. (Ed.).[1] (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference on CSP mechanisms). [1]

  • Toyo'oka, T. (1999).[1] Modern Derivatization Methods for Separation Science. Wiley.[1] (Detailed protocols for chloroformate derivatization). [1]

  • Sigma-Aldrich/Merck. Product Specification: 2-Fluorobenzyl chloroformate.[1]

Sources

Application Note: Reaction Conditions for Carbonate Formation with (2-Fluorophenyl)methyl Chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Fluorophenyl)methyl chloroformate (CAS: 1326308-94-4), also known as 2-fluorobenzyl chloroformate, is a highly reactive acylating agent utilized in organic synthesis and medicinal chemistry[1]. Its primary application is the conversion of alcohols into 2-fluorobenzyl carbonates. This transformation is strategically employed to protect hydroxyl groups (as a modified Cbz-type protecting group) or to synthesize active carbonate linkers in prodrug development.

The incorporation of the 2-fluoro substitution on the benzyl ring provides a dual advantage: it modulates the lipophilicity (log P) of the resulting molecule and introduces a strong electron-withdrawing inductive effect (-I) that can increase metabolic stability against cytochrome P450-mediated benzylic oxidation, while still permitting facile deprotection via catalytic hydrogenolysis[2].

Mechanistic Causality & Reaction Dynamics

The formation of a carbonate from an alcohol and a chloroformate proceeds via a nucleophilic acyl substitution mechanism[3]. Understanding the causality behind the required reaction conditions is critical for optimizing yields and preventing side reactions.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the alcohol's oxygen lone pair on the highly electrophilic carbonyl carbon of the chloroformate, forming a transient tetrahedral intermediate. The 2-fluoro group slightly enhances this electrophilicity compared to an unsubstituted benzyl chloroformate.

  • Elimination & HCl Generation: The tetrahedral intermediate rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion (a superior leaving group). This step generates one equivalent of hydrochloric acid (HCl)[3].

  • The Role of the Base: The addition of a base (e.g., Pyridine, DIPEA, or Triethylamine) is not optional; it is a mechanistic necessity. The base serves two purposes: it neutralizes the generated HCl to prevent acid-catalyzed degradation of the substrate, and it drives the reaction equilibrium forward[3]. In the case of pyridine, it also acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Mechanism N1 1. Reactants R-OH + Chloroformate N2 2. Nucleophilic Attack Tetrahedral Intermediate N1->N2 Base, 0 °C N3 3. Elimination Cl⁻ Expulsion N2->N3 Fast N4 4. Neutralization Base Scavenges HCl N3->N4 - HCl N5 5. Final Product 2-Fluorobenzyl Carbonate N4->N5 Warm to RT

Figure 1: Mechanistic pathway of carbonate formation via nucleophilic acyl substitution.

Optimization of Reaction Conditions

Quantitative data and parameter selection must be tailored to the specific steric and electronic nature of the target alcohol. Table 1 summarizes the causal relationships between reaction variables and their outcomes.

Table 1: Reaction Parameter Optimization

ParameterSelected ConditionMechanistic Causality & RationaleExpected Outcome / Use Case
Base Pyridine (1.5 - 2.0 eq)Acts as an acid scavenger and a nucleophilic catalyst. Forms a reactive intermediate that accelerates the reaction.Ideal for standard primary and unhindered secondary alcohols.
Base DIPEA (2.0 - 3.0 eq)Sterically hindered, non-nucleophilic base. Scavenges HCl without forming reactive adducts.Required for base-sensitive substrates prone to side-reactions.
Solvent Dichloromethane (DCM)Aprotic and non-nucleophilic. Provides excellent solubility for organic reactants and stabilizes polar transition states.Universal starting solvent; supports fast kinetics at 0 °C.
Solvent Tetrahydrofuran (THF)Polar aprotic solvent. Can coordinate metal cations if inorganic bases (e.g., K₂CO₃) are utilized.Best for biphasic reactions or when using inorganic bases[4].
Temperature 0 °C to Room TempLow initial temperature (0 °C) controls the exothermic nucleophilic attack and suppresses moisture-driven chloroformate hydrolysis.Minimizes symmetric carbonate byproduct formation.

Standard Operating Protocol: Carbonate Formation

This protocol outlines a self-validating methodology for the protection/activation of a generic alcohol using (2-Fluorophenyl)methyl chloroformate.

Materials & Reagents
  • Substrate Alcohol (1.0 eq)

  • (2-Fluorophenyl)methyl chloroformate (1.1 - 1.2 eq)[1]

  • Anhydrous Dichloromethane (DCM) (0.1 M - 0.5 M relative to alcohol)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 eq)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Argon or Nitrogen) for 5 minutes to eliminate atmospheric moisture. Causality: Chloroformates are highly moisture-sensitive and will hydrolyze to 2-fluorobenzyl alcohol, CO₂, and HCl upon contact with water[3].

  • Reagent Dissolution: Dissolve the substrate alcohol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the selected base (e.g., DIPEA, 2.0 eq) to the stirring solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Chloroformate Addition: Using a gas-tight syringe, add (2-Fluorophenyl)methyl chloroformate (1.1 - 1.2 eq) dropwise over 5–10 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of undesired symmetrical carbonates.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to gradually warm to room temperature (approx. 20–25 °C). Stir for an additional 2–4 hours.

  • Quenching: Once the reaction is deemed complete (see Self-Validating Systems below), quench the unreacted chloroformate by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the protocol must be continuously validated through in-process controls:

  • Reagent Integrity Check (Pre-Reaction): Before initiating the reaction, verify the quality of the (2-Fluorophenyl)methyl chloroformate. Degraded reagent will exhibit a strong HCl odor and may appear cloudy. A quick ¹H NMR check should reveal a sharp benzylic CH₂ singlet distinct from the hydrolysis byproduct (2-fluorobenzyl alcohol).

  • TLC Monitoring (In-Process): The formation of the carbonate is easily tracked via Thin Layer Chromatography (TLC). The product will exhibit a significantly higher

    
     value than the starting alcohol due to the loss of the hydrogen-bond donating -OH group.
    
  • Spectroscopic Validation (Post-Reaction):

    • IR Spectroscopy: A successful transformation is self-evident by the disappearance of the broad -OH stretch (3200–3500 cm⁻¹) and the emergence of a sharp, intense carbonate carbonyl (C=O) stretch at 1740–1760 cm⁻¹ .

    • Mass Spectrometry (LC-MS): Look for a mass shift corresponding to the addition of the 2-fluorobenzyloxycarbonyl moiety (+152 Da, accounting for the loss of the hydroxyl proton).

Safety & Handling

(2-Fluorophenyl)methyl chloroformate is a hazardous, reactive electrophile. It is harmful if swallowed, causes serious skin irritation, and is a severe respiratory and eye irritant[5]. Upon exposure to ambient moisture, it decomposes to release corrosive hydrogen chloride (HCl) gas[3]. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles[5].

References[2] Title: Benzyl chloroformate - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Benzyl_chloroformate[3] Title: Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Source: benchchem.com. URL: https://www.benchchem.com/document/chloroformates[4] Title: Benzyl Chloroformate - Common Organic Chemistry. Source: commonorganicchemistry.com. URL:https://commonorganicchemistry.com/Rxn_Pages/Benzyl_Chloroformate/Benzyl_Chloroformate.htm[1] Title: 1326308-94-4 | (2-Fluorophenyl)methyl chloroformate. Source: bldpharm.com. URL:https://www.bldpharm.com/products/1326308-94-4.html[5] Title: 1326308-94-4 - Safety Data Sheet. Source: aaronchem.com. URL:https://www.aaronchem.com/msds/1326308-94-4.pdf

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Polar Biomolecules via (2-Fluorophenyl)methyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Chemical Derivatization

Introduction & Mechanistic Rationale

The quantitative analysis of low-molecular-weight, highly polar biomolecules—such as biogenic amines, amino acids, and polyamines—poses a persistent challenge in bioanalytical chemistry. In standard reversed-phase liquid chromatography (RPLC), these hydrophilic analytes exhibit negligible retention, causing them to co-elute with the solvent front where severe 1[1]. Furthermore, their lack of readily ionizable or easily fragmentable moieties often results in poor mass spectrometric sensitivity[2].

To overcome these limitations, chemical derivatization is employed to alter the physicochemical properties of the analytes. Alkyl chloroformates are highly favored for this purpose because they rapidly and quantitatively react with primary and secondary amines to form stable carbamates[3]. Crucially, unlike acyl chlorides or anhydrides that rapidly hydrolyze, chloroformates are sufficiently stable in water to allow for the 3 (e.g., plasma, urine) without tedious prior lyophilization or drying steps[3].

In this protocol, we utilize (2-Fluorophenyl)methyl chloroformate (2-FPMC) (CAS: 1326308-94-4)[4]. The strategic selection of this specific fluorinated reagent serves a dual mechanistic purpose:

  • Chromatographic Focusing: The addition of the highly lipophilic 2-fluorobenzyl moiety drastically increases the hydrophobicity of the target biomolecules. This shifts their retention times into the organic-rich phase of the LC gradient, physically separating them from early-eluting salts and endogenous suppressors[2].

  • Mass Spectrometric Reporter: Upon collision-induced dissociation (CID) in the mass spectrometer, 2-FPMC-derivatized amines reliably cleave at the carbamate bond to yield a highly stable 2-fluorobenzyl cation fragment (m/z 109.05). This provides a universal, high-abundance product ion for Multiple Reaction Monitoring (MRM), establishing a highly selective and sensitive targeted assay.

Experimental Workflow

Figure 1: Step-by-step sample preparation and 2-FPMC derivatization workflow for LC-MS/MS.

Detailed Experimental Protocol

Self-Validating Design: This methodology functions as a self-validating system. By introducing stable isotope-labeled internal standards (IS) at the very first step, any downstream variations in derivatization efficiency or matrix-induced ion suppression are mathematically normalized. Furthermore, strict pH controls and active quenching steps prevent false negatives and chromatographic degradation.

Materials & Reagents
  • (2-Fluorophenyl)methyl chloroformate (>98% purity, handle in a fume hood)[4]

  • Sodium carbonate buffer (0.5 M, adjusted to pH 9.5)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide (1% v/v in LC-MS grade water)

  • Internal Standards (e.g., GABA-d6, Putrescine-d8)

Step-by-Step Methodology

Step 1: Sample Aliquoting & Isotope Dilution Transfer 50 µL of the biological sample (e.g., plasma, cell lysate) into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of the stable isotope-labeled internal standard mixture.

  • Causality: Adding the IS prior to protein precipitation ensures that physical extraction losses and chemical derivatization kinetics are identical for both the native analyte and the standard, ensuring absolute quantitative accuracy.

Step 2: Protein Precipitation Add 150 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the cleared supernatant to a clean glass autosampler vial.

Step 3: Alkalinization (Critical Step) Add 50 µL of the 0.5 M sodium carbonate buffer (pH 9.5) to the supernatant.

  • Causality: The Schotten-Baumann derivatization mechanism relies on nucleophilic attack by the amine onto the chloroformate carbonyl carbon. Amines must be in their deprotonated (free-base) form to act as nucleophiles. If the sample pH drops below the pKa of the target amine (~9.0), the reaction will fail[3].

Step 4: Derivatization Prepare a working solution of 2-FPMC (2% v/v in acetonitrile) immediately before use. Add 20 µL of this reagent to the buffered sample. Vortex immediately and incubate at room temperature (25°C) for exactly 5 minutes.

  • Causality: The reaction is highly rapid. Extended incubation is unnecessary and may lead to side reactions with weaker nucleophiles (e.g., hydroxyl groups on sugars).

Step 5: Active Quenching Add 20 µL of 1% ammonium hydroxide to the mixture and vortex.

  • Causality: Unreacted chloroformate injected into the LC system will continuously react with the column stationary phase and mobile phase modifiers, leading to drifting retention times and elevated background noise. Ammonia acts as a sacrificial primary amine, rapidly consuming excess 2-FPMC to form a harmless, early-eluting byproduct.

Step 6: LC-MS/MS Analysis Inject 2 µL of the quenched mixture directly into the LC-MS/MS system. Utilize a standard C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Data Presentation: Mass Shifts & MRM Transitions

The derivatization of an amine with 2-FPMC results in the net addition of the 2-fluorobenzyloxycarbonyl moiety, corresponding to a precise mass shift of +152.04 Da per derivatized site. The table below summarizes the expected mass shifts and primary MRM transitions for common biogenic amines.

Table 1: Quantitative MS Parameters for 2-FPMC Derivatized Amines
Target AnalyteNative Mass (Da)Derivatized Mass (Da)Precursor Ion[M+H]⁺ (m/z)Primary Product Ion (m/z)
GABA 103.06255.10256.1109.0
Putrescine *88.11392.17393.2109.0
Histamine 111.08263.11264.1109.0
Ethanolamine 61.05213.08214.1109.0

*Note: Putrescine undergoes di-derivatization (total mass shift of +304.06 Da) due to the presence of two highly reactive primary amine groups.

Quality Control & Troubleshooting

  • Observation of Underivatized Analytes: If native peaks are detected in the MS scan, the reaction pH was likely compromised. Highly acidic or heavily buffered biological matrices (e.g., concentrated urine) may require a stronger buffer (e.g., 1.0 M sodium carbonate) to ensure the final mixture remains above pH 9.0.

  • Precipitate Formation During Derivatization: If the solution turns cloudy upon the addition of 2-FPMC, the organic-to-aqueous ratio is unbalanced. 2-FPMC is highly lipophilic; ensure the final reaction mixture contains at least 40% acetonitrile to maintain reagent solubility.

  • Variable IS Response: A fluctuating internal standard signal across a batch indicates unmitigated matrix effects. This signals the need to either dilute the sample post-quenching or adjust the LC gradient to ensure the derivatized analytes elute later in the organic phase.

References

1.1. Drug Discoveries & Therapeutics. 2.3. European Journal of Mass Spectrometry. 3.2. Molecules (MDPI). 4.4. Aaron Chemicals LLC.

Sources

Application Notes & Protocols: The Strategic Use of (2-Fluorophenyl)methyl Chloroformate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Reagent for Amine Protection

In the intricate world of multi-step pharmaceutical synthesis, the selective and temporary masking of reactive functional groups is a cornerstone of success. Among the most common challenges is the management of the nucleophilic and basic nature of amines. (2-Fluorophenyl)methyl chloroformate emerges as a sophisticated reagent designed for this purpose, enabling the introduction of the (2-Fluorophenyl)methoxycarbonyl protecting group.

This guide provides an in-depth exploration of this reagent, detailing its chemical rationale, applications, and field-proven protocols. Structurally analogous to the classic benzyl chloroformate (Cbz-Cl), the introduction of a fluorine atom at the ortho-position of the phenyl ring modifies the electronic properties of the molecule. This substitution enhances the electrophilicity of the carbonyl carbon, potentially influencing reaction kinetics and the stability of the resulting carbamate protecting group.[1][2] Its primary role is to convert primary and secondary amines into stable carbamates, which are inert to a wide range of reaction conditions, thereby preventing unwanted side reactions during subsequent synthetic transformations.[1][3]

Reagent Profile and Chemical Properties

(2-Fluorophenyl)methyl chloroformate is a highly reactive electrophile, a property that allows it to efficiently react with various nucleophiles, most notably amines.[1] It is typically synthesized through the reaction of 2-fluorobenzyl alcohol with a phosgene equivalent under controlled conditions.

Table 1: Physicochemical Properties of (2-Fluorophenyl)methyl Chloroformate

PropertyValue
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 74 - 75 °C at 17 hPa
Density 1.248 g/cm³ at 25 °C

Note: Properties are based on available literature and may vary slightly.

Core Application: Protection of Amines as Carbamates

The primary application of (2-Fluorophenyl)methyl chloroformate in pharmaceutical synthesis is the protection of primary and secondary amines. The resulting N-(2-Fluorophenyl)methoxycarbonyl carbamate is significantly less nucleophilic and basic than the parent amine, effectively "hiding" it from subsequent reagents.

Mechanism of Amine Protection:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base, yielding the stable carbamate and a hydrochloride salt of the base.

Caption: General reaction for amine protection.

Experimental Protocols

Protocol 1: General Procedure for N-Protection of Amines

This protocol details a standard method for the protection of a primary or secondary amine using (2-Fluorophenyl)methyl chloroformate under common laboratory conditions.

Table 2: Reagents for N-Protection Reaction

ComponentRoleCommon Examples
Amine SubstrateStarting MaterialPrimary or secondary aliphatic/aromatic amines
(2-Fluorophenyl)methyl chloroformateReagentTypically 1.05 - 1.2 equivalents
BaseHCl ScavengerTriethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, aq. NaHCO₃
SolventReaction MediumDichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM, approx. 0.1-0.5 M concentration).

  • Basification: Add the base (e.g., Triethylamine, 1.5 eq.) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the exothermic reaction and minimize potential side products.

  • Reagent Addition: Dissolve (2-Fluorophenyl)methyl chloroformate (1.1 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the cold, stirred amine mixture over 15-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude carbamate can be purified by silica gel column chromatography or recrystallization, if necessary.

G A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add Chloroformate Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Wash with Acid, Water, Brine) D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify Product (Chromatography/Recrystallization) F->G

Caption: Experimental workflow for N-protection.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

The (2-Fluorophenyl)methoxycarbonyl group is designed for robust stability but can be efficiently cleaved under reductive conditions, specifically catalytic hydrogenolysis. This method is valued for its mildness and clean reaction profile.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected compound (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on activated carbon (Pd/C, typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (after evacuating and backfilling with the inert gas). For larger scales, a Parr hydrogenation apparatus is recommended. Alternatively, a hydrogen transfer agent like ammonium formate can be used.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS until all starting material is consumed.

  • Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

  • Final Product: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine. Further purification is typically not required.

Orthogonality in Protecting Group Strategy

A key advantage of the (2-Fluorophenyl)methoxycarbonyl group is its orthogonality with other common amine protecting groups. It is stable to the acidic conditions used to cleave tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups.[4][5][6] This allows for the selective deprotection of different amines within the same molecule, a critical requirement in the synthesis of complex molecules like peptides and oligonucleotides.

Orthogonality Molecule R-NH-Boc R'-NH-(2-F-Cbz) R''-NH-Fmoc Acid TFA / HCl Molecule:f0->Acid Hydrogen H₂ / Pd-C Molecule:f1->Hydrogen Base Piperidine Molecule:f2->Base Product_A R-NH₂ R'-NH-(2-F-Cbz) R''-NH-Fmoc Acid->Product_A Product_H R-NH-Boc R'-NH₂ R''-NH-Fmoc Hydrogen->Product_H Product_B R-NH-Boc R'-NH-(2-F-Cbz) R''-NH₂ Base->Product_B

Caption: Orthogonal deprotection strategies.

Safety and Handling

As a chloroformate, this reagent is hazardous and requires careful handling in a controlled laboratory environment.

  • Toxicity: (2-Fluorophenyl)methyl chloroformate is harmful if swallowed and may be fatal if inhaled.[7] It is corrosive and causes severe skin burns and eye damage.[8]

  • Reactivity: It is sensitive to moisture and will decompose in the presence of water, liberating toxic gas.[8]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7][9]

  • Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[10] Use dry solvents and glassware.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.

Conclusion

(2-Fluorophenyl)methyl chloroformate is a valuable and highly effective reagent for the protection of amines in the synthesis of pharmaceutical intermediates. It provides a stable carbamate that can be selectively removed under mild hydrogenolysis conditions. Its orthogonality with widely used Boc and Fmoc groups grants chemists significant flexibility in designing complex synthetic routes. By following the detailed protocols and adhering to strict safety precautions, researchers can successfully leverage this reagent to streamline the construction of advanced molecular architectures.

References

  • Thermo Fisher Scientific. (2010, October 22). Safety Data Sheet for 9-Fluorenylmethyl chloroformate. [Link]

  • Kyong, J. B., & Kevill, D. N. (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Thieme.
  • Click Chemistry Tools. (n.d.). MSDS - Safety Data Sheet for 9H-Fluoren-9-ylmethyl chloroformate. [Link]

  • Wikipedia. (n.d.). Methyl chloroformate. [Link]

  • Paul, S. (2024, February 21). Protection and deprotection of carbonyl group. Slideshare. [Link]

  • Vasanthakumar, G. R., et al. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51-55. [Link]

  • Castrejon, D., et al. (2017). Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry. Molecules, 22(12), 2211. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • G. R., Vasanthakumar, et al. (2002). 9-Fluorenylmethyl chloroformate (Fmoc-Cl) as a useful reagent for the synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl and succinimidyl esters of N -urethane protected amino acids. ResearchGate. [Link]

  • Various Authors. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. [Link]

  • Ferguson, K. C., & Pearson, J. T. (1970). Methyl and trifluoromethyl radical reactions with methyl fluoroformate and methyl trifluoroacetate : fluorine substituent effects. Transactions of the Faraday Society. [Link]

  • PrepChem. (n.d.). Preparation of methyl chloroformate. [Link]

  • Luo, Z., et al. (2001). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. Organic Letters, 3(12), 1801-1804. [Link]

  • Google Patents. (n.d.).
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Cárdenas-Galindo, L., et al. (2015). Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Wang, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]

Sources

Troubleshooting & Optimization

how to prevent the degradation of (2-Fluorophenyl)methyl chloroformate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FPMC-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Degradation During Storage & Handling

Executive Summary

(2-Fluorophenyl)methyl chloroformate (CAS: 1326308-94-4) is a high-value, highly reactive reagent used primarily for introducing the 2-fluorobenzyloxycarbonyl (2-F-Z) protecting group or for derivatizing amines.

Crucial Insight: This reagent is significantly more moisture-sensitive than standard benzyl chloroformate (Cbz-Cl). The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (


), increasing the electrophilicity of the carbonyl carbon. While this makes it a potent acylating agent, it also lowers the activation energy for hydrolysis. Standard "cold storage" is insufficient; strict anhydrous exclusion is required. 
Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy: Moisture and Autocatalysis .

1.1 The Hydrolysis Pathway

Upon contact with trace water, the chloroformate undergoes nucleophilic acyl substitution. This reaction is irreversible and generates three byproducts:

  • (2-Fluorophenyl)methanol: The parent alcohol (often seen as a precipitate or oil).

  • Carbon Dioxide (

    
    ):  Causes dangerous pressure buildup in sealed vials.
    
  • Hydrogen Chloride (

    
    ):  The catalyst for further destruction.
    
1.2 The Cycle of Destruction (Autocatalysis)

The generated


 is not merely a byproduct; it is a catalyst. Protonation of the carbonyl oxygen by 

makes the molecule even more susceptible to nucleophilic attack by remaining water molecules. Furthermore, high concentrations of acid can catalyze the thermal decomposition of the reagent into the corresponding benzyl chloride, even in the absence of water.
Visualization: Degradation & Autocatalysis Loop

DegradationMechanism Reagent (2-Fluorophenyl)methyl chloroformate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Trace Moisture) Water->Intermediate Alcohol (2-Fluorophenyl)methanol (Impurity) Intermediate->Alcohol Breakdown CO2 CO₂ Gas (Pressure) Intermediate->CO2 HCl HCl (Acid Catalyst) Intermediate->HCl HCl->Reagent Protonation (Catalysis)

Figure 1: The hydrolysis pathway showing the generation of HCl, which feeds back to accelerate degradation (red dashed line).

Module 2: Storage & Handling Protocol (The "How")

Trustworthiness Check: Do not rely on the manufacturer's original packaging once opened. Septums degrade, and caps loosen at low temperatures due to differential thermal contraction.

2.1 The "Double-Seal" System
  • Primary Container: Transfer the reagent to a flame-dried glass vial with a Teflon-lined screw cap. Avoid ground glass stoppers (they can freeze shut or leak) and rubber septa (permeable to moisture over time).

  • Inert Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket.

  • Secondary Containment: Place the primary vial inside a larger jar containing a layer of desiccant (e.g., Drierite or activated molecular sieves).

  • Temperature: Store at -20°C .

2.2 Handling Workflow

Never open a cold bottle directly in humid air. Condensation will form instantly inside the bottle.

HandlingWorkflow Step1 1. Remove from Freezer (-20°C) Step2 2. Equilibrate to Room Temp (Desiccator/Bag) Step1->Step2 Wait 30-60 min Step3 3. Wipe Exterior Dry Step2->Step3 Prevent water ingress Step4 4. Open under Inert Gas flow (Schlenk Line) Step3->Step4 Step5 5. Aliquot Reagent Step4->Step5 Step6 6. Purge Headspace & Reseal Step5->Step6 Critical Step Step7 7. Return to Freezer Step6->Step7

Figure 2: Workflow for handling cold, moisture-sensitive reagents to prevent condensation.

Module 3: Troubleshooting & Quality Control
3.1 Quick Diagnostics Table
SymptomLikely CauseRecommended Action
"Pop" sound when opening

buildup from hydrolysis.
Discard. Significant degradation has occurred.
White solid precipitate Formation of the parent alcohol or ammonium salts (if exposed to amines).Filter solution if critical, but purity is compromised.
Acrid/Sharp Odor Free

release.
Purge with

to remove acid; check purity immediately.
Cloudiness in solvent Polymerization or carbonate formation.Discard.
3.2 Quantitative Purity Check (Derivatization Method)

Direct GC/LC of chloroformates is difficult due to their reactivity. The industry-standard method is amine derivatization .

Protocol:

  • Reagent: Dissolve 50 mg of your stored (2-Fluorophenyl)methyl chloroformate in 1 mL dry Acetonitrile (MeCN).

  • Derivatization: Add 2 equivalents of Morpholine (or Piperidine).

    • Chemistry:

      
      
      
  • Incubation: Stir for 10 minutes at Room Temp.

  • Analysis: Inject the mixture into HPLC (UV detection at 254 nm).

    • Peak A: Excess Morpholine (early eluting).

    • Peak B: The stable Carbamate derivative (Target).

    • Peak C: (2-Fluorophenyl)methanol (Degradation product).

  • Calculation: Integration of Peak B vs. Peak C gives the molar purity.

Module 4: FAQs

Q: Can I store this in a solution (e.g., in DCM or THF) to make it easier to handle? A: No. Chloroformates are less stable in solution than in neat form. Even "anhydrous" solvents contain ppm levels of water that will degrade the reagent over weeks. Furthermore, THF can polymerize in the presence of the HCl generated by trace hydrolysis.

Q: I don't have a Schlenk line. Can I use a balloon? A: Yes. Attach a balloon filled with dry Nitrogen to a needle and insert it through the septum (if using one) or direct the flow into the bottle neck while open. This provides positive pressure to keep moist air out.

Q: Why is my reagent turning yellow? A: Yellowing often indicates the formation of conjugated impurities or iron contamination if metal spatulas were used. While not always a sign of total failure, it warrants a purity check (See Section 3.2).

References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzyl Chloroformate Derivatives.Link (General handling of benzyl chloroformate analogs).

  • Cotarca, L., & Eckert, H. (2003). Phosgenations - A Handbook. Wiley-VCH.
  • BenchChem. (2025).[2][1] Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.Link (Mechanisms of carbamate formation and hydrolysis).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

managing moisture sensitivity in reactions with (2-Fluorophenyl)methyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Managing Moisture Sensitivity & Hydrolysis Control Document ID: TSC-FMCF-001 Status: Active Last Updated: March 1, 2026

Executive Summary

(2-Fluorophenyl)methyl chloroformate (also known as 2-fluorobenzyl chloroformate) is a highly electrophilic acylating agent used primarily to introduce the 2-fluorobenzyloxycarbonyl protecting group or to derivatize amines for analysis.

The Critical Failure Mode: Moisture sensitivity.[1] Upon contact with water, this reagent undergoes rapid hydrolysis, releasing carbon dioxide (


)  and hydrogen chloride (

)
.[2][3][4] This not only destroys the reagent, leading to stoichiometric drift, but the generated acid can degrade acid-sensitive substrates and the gas evolution can pressurize sealed vessels.

This guide provides the technical protocols required to isolate this reaction from environmental moisture, ensuring high yields and safety.

The Chemistry of Failure: Hydrolysis Mechanism

To troubleshoot effectively, you must understand the competition occurring in your flask. The chloroformate carbonyl is the target. In an ideal reaction, your nucleophile (amine/alcohol) attacks this carbon. In a wet reaction, water attacks it.[5]

Reaction Pathways Diagram

The following diagram illustrates the competing pathways. Note that the hydrolysis pathway is irreversible and autocatalytic if the generated HCl is not scavenged.

ReactionPathways Reagent (2-Fluorophenyl)methyl chloroformate Intermediate Tetrahedral Intermediate Reagent->Intermediate Attack by R-NH2 Unstable Unstable Carbonic Acid Derivative Reagent->Unstable Attack by H2O Nucleophile Target Nucleophile (R-NH2) Water Moisture (H2O) Product Carbamate Product (Yield) Intermediate->Product -HCl HCl_1 HCl Intermediate->HCl_1 Alcohol 2-Fluorobenzyl alcohol Unstable->Alcohol Decomposition CO2 CO2 (Gas) Unstable->CO2 Gas Evolution HCl_2 HCl Unstable->HCl_2 Acid Generation

Figure 1: Competing reaction pathways. The red path indicates moisture-induced decomposition, resulting in pressure buildup (


) and acidification (

).

Technical FAQ & Troubleshooting

Category A: Pre-Reaction Setup (The Hardware)

Q: Which solvent grade is strictly required? A: You must use Anhydrous grade solvents.

  • Specification: Water content

    
     ppm (ideally 
    
    
    
    ppm).
  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane.

  • Validation: If the solvent bottle has been open for

    
     week, do not assume it is dry. Test with a Karl Fischer titrator or dry over activated 3Å or 4Å molecular sieves for 24 hours before use.
    
  • Why? Even 0.1% water content in a solvent can consume a significant molar equivalent of your chloroformate, especially on small scales.

Q: Do I need a glovebox, or is a Schlenk line sufficient? A: A Schlenk line (inert gas manifold) is sufficient for this reagent.[6]

  • Protocol: Flame-dry or oven-dry (

    
    C) all glassware. Assemble while hot and cycle vacuum/Nitrogen (or Argon) 3 times.
    
  • Caution: If weighing the solid/oil reagent on an open balance, work quickly. If high humidity (

    
    ), weigh inside a glovebag or glovebox.
    
Category B: Reaction Execution (The Process)

Q: Why is the reaction turning cloudy/white immediately upon addition? A: This is likely normal , but depends on the context.

  • Scenario 1 (Good): If you are using a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), the white solid is the amine hydrochloride salt (

    
    ) forming as the reaction proceeds. This confirms the reaction is working.
    
  • Scenario 2 (Bad): If no base is present, or the precipitate is gummy/sticky, it may be the decomposition of the reagent into 2-fluorobenzyl alcohol, which has different solubility properties.

  • Diagnostic: Take a crude NMR aliquot.

    • Sharp peaks: Likely salt.

    • Broad/shifting peaks: Likely hydrolysis/polymerization.

Q: How do I handle the HCl generated? A: You must include an HCl scavenger (base).

  • Stoichiometry: Use at least 1.1 to 1.5 equivalents of base relative to the chloroformate.

  • Choice of Base:

    • Organic Soluble: Triethylamine (TEA), DIPEA, Pyridine.

    • Biphasic (Schotten-Baumann conditions): Sodium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) in water/DCM mixture. Note: This seems counter-intuitive (using water), but the reaction with the amine is often faster than hydrolysis if the pH is kept basic and temperature is low (
      
      
      C).
Category C: Post-Reaction & Safety[6]

Q: The septum popped off my flask. What happened? A: Uncontrolled Hydrolysis. Water entered the system (or the reagents were wet). The chloroformate hydrolyzed, releasing


 gas rapidly.[3]
  • Prevention: Always use an inert gas bubbler (oil bubbler) to vent positive pressure. Never run this reaction in a completely closed system without pressure relief.

Q: How do I quench the excess reagent safely? A: Do not add water directly to the concentrated reaction mixture.

  • Cool the mixture to

    
    C.
    
  • Add a primary amine (like propylamine) or an alcohol (methanol) to convert the excess chloroformate into a stable carbamate or carbonate.

  • Alternatively: Dilute significantly with DCM, then slowly add saturated aqueous

    
     with vigorous stirring. Expect gas evolution (
    
    
    
    ).

Standard Operating Procedure (SOP)

Protocol: N-Protection of an Amine with (2-Fluorophenyl)methyl chloroformate

Parameters:

  • Temperature:

    
    C (Ice bath) 
    
    
    
    RT.
  • Atmosphere: Nitrogen or Argon (Balloon or Line).[1][6][7]

  • Concentration: 0.1 M to 0.5 M.

Step-by-Step Workflow:

  • Drying: Oven-dry a 2-neck round bottom flask and magnetic stir bar. Cool under vacuum/inert gas cycles.

  • Solvation: Dissolve the Amine substrate (1.0 equiv) and Base (e.g., DIPEA, 1.5 equiv) in anhydrous DCM.

  • Cooling: Submerge flask in an ice/water bath (

    
    C). Allow 10 mins to equilibrate.
    
  • Reagent Preparation:

    • If Liquid: Syringe the (2-Fluorophenyl)methyl chloroformate (1.1 equiv) directly.

    • If Solid/Viscous: Dissolve the chloroformate in a minimal amount of dry DCM in a separate dry vial.

  • Addition: Add the chloroformate solution dropwise over 15–30 minutes.

    • Critical: Rapid addition causes localized heating and side reactions (dimerization).

  • Monitoring: Stir at

    
    C for 1 hour, then warm to Room Temp. Monitor by TLC or LC-MS.
    
    • Look for: Disappearance of amine and appearance of the carbamate (higher

      
       usually).
      
  • Quench: Once complete, add sat.

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

Data Summary: Physical Properties & Hazards

PropertyValue / DescriptionNote
Molecular Weight 188.58 g/mol
Physical State Colorless to light yellow liquidMay darken upon storage (decomposition).[3][5]
Boiling Point ~85°C at 0.5 mmHgThermal instability prevents atmospheric distillation.
Density ~1.28 g/mLDenser than water.
Hydrolysis Half-life Minutes to HoursDependent on pH and Temperature. Faster at high pH/Temp.
Major Hazards Corrosive, LachrymatorCauses severe skin burns and eye damage.
Incompatibility Water, Alcohols, Amines, OxidizersReacts violently with DMSO (sometimes).

Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS: Is starting material remaining? Start->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM NoSM No: SM Consumed CheckTLC->NoSM CheckReagent Test Reagent Quality: NMR of Chloroformate YesSM->CheckReagent SideProducts Check for Side Products: Ureas or Isocyanates? NoSM->SideProducts Hydrolyzed Diagnosis: Reagent Hydrolyzed CheckReagent->Hydrolyzed Benzyl Alcohol peaks present TempIssue Diagnosis: Temp too high or Addition too fast SideProducts->TempIssue Complex mixture DrySolvent Action: Dry Solvents & Use Fresh Reagent Hydrolyzed->DrySolvent CoolDown Action: Strict 0°C Control Slower Addition TempIssue->CoolDown

Figure 2: Diagnostic workflow for addressing yield issues.

References

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. Chapter 2: Chloroformates. National Academies Press.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl chloroformate derivatives. (General safety data for handling fluorinated benzyl chloroformates).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for drying DCM and THF).

Sources

strategies to avoid racemization when using (2-Fluorophenyl)methyl chloroformate in peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Welcome to the Application Support Center. A frequent challenge escalated to our team involves the loss of stereochemical integrity (racemization/epimerization) when utilizing (2-fluorophenyl)methyl chloroformate in peptide synthesis. While this reagent is highly effective for generating mixed carboxylic-carbonic anhydrides[1], the transient anhydride intermediate is exceptionally vulnerable to base-catalyzed degradation if the microenvironment is not rigorously controlled.

This guide provides a mechanistic breakdown of the problem, an FAQ for troubleshooting your specific reaction parameters, and a self-validating Standard Operating Procedure (SOP) to achieve zero-detectable racemization.

Mechanistic Insights: The Root Cause of Racemization

To fix racemization, we must first understand its causality. When you activate an N-protected amino acid with (2-fluorophenyl)methyl chloroformate, you form a highly reactive mixed anhydride. If the subsequent addition of your nucleophile (the incoming amine) is delayed, or if the reaction conditions are too basic, the system diverges from the desired aminolysis pathway.

Instead, the carbonyl oxygen of the N-protecting group attacks the activated mixed anhydride, cyclizing into a 5(4H)-oxazolone ()[2]. The


-proton of this oxazolone intermediate is highly acidic. In the presence of a tertiary amine base, it undergoes rapid enolization, destroying the chiral center and resulting in a racemic mixture upon eventual ring-opening by the amine ()[3].

RacemizationMechanism AA N-Protected Amino Acid MA Mixed Anhydride Intermediate AA->MA Activation (-15°C) Reagent (2-Fluorophenyl)methyl chloroformate Reagent->MA Oxazolone 5(4H)-Oxazolone (Racemization Pathway) MA->Oxazolone Base Catalysis (Excess Time/Temp) Peptide_L Desired L-Peptide MA->Peptide_L Fast Aminolysis (Low Temp) Peptide_DL Racemized D/L-Peptide Oxazolone->Peptide_DL Aminolysis

Mechanistic divergence of mixed anhydrides into desired aminolysis versus oxazolone-mediated racemization.

Troubleshooting FAQs: Parameter Optimization

Q1: I am observing >5% D-enantiomer in my coupled dipeptide. I use triethylamine (TEA) as my base. Is this the cause? A1: Yes. TEA is a strong, relatively unhindered tertiary amine that aggressively promotes oxazolone formation. Mechanistically, TEA acts as a general base to abstract the


-proton of the oxazolone. Switching to a weaker, sterically hindered base like N-methylmorpholine (NMM)  or N-methylpiperidine (NMP)  drastically reduces basicity and introduces steric bulk, effectively suppressing the racemization pathway ()[4].

Q2: Does the choice of solvent impact the racemization rate of the mixed anhydride? A2: Absolutely. Polar aprotic solvents like DMF stabilize the charge separation present in the transition state of oxazolone formation, which accelerates racemization. Less polar solvents like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) suppress this pathway. THF is the industry standard for maintaining stereofidelity in mixed anhydride couplings[3].

Q3: How long should I let the (2-fluorophenyl)methyl chloroformate activate the amino acid before adding the amine? A3: No longer than 1 to 2 minutes. The mixed anhydride forms almost instantaneously at -15 °C. Prolonged "pre-activation" only serves to accumulate the oxazolone intermediate.

Quantitative Parameter Analysis

To illustrate the causality of these parameters, the following table summarizes the impact of solvent, base, temperature, and activation time on the epimerization of a standard sensitive peptide segment activated via the mixed anhydride method.

SolventTertiary Base (1.0 eq)Temp (°C)Activation TimeEpimerization (% D-isomer)
DMFTriethylamine (TEA)+25 °C10 min> 35.0%
DCMDiisopropylethylamine (DIPEA)0 °C5 min12.5%
THF N-Methylmorpholine (NMM) -15 °C 2 min < 0.1%
EtOAc N-Methylpiperidine (NMP) -15 °C 1 min < 0.1%

Data synthesized from foundational mixed anhydride optimization studies[3],[4].

Standard Operating Procedure (SOP): Zero-Racemization Workflow

This protocol is designed as a self-validating system . To verify the integrity of your setup, we recommend running a parallel control where Step 4 (Activation) is intentionally extended to 15 minutes. A successful setup will show <0.1% epimerization in the 1-minute batch and >10% in the 15-minute control, validating that your analytical method can accurately detect oxazolone-mediated degradation.

Step-by-Step Methodology:
  • Preparation: Dissolve the C-terminal protected amino acid (or peptide segment) in anhydrous THF to a concentration of 0.1 M. Ensure the reaction vessel is thoroughly purged with inert gas (N2 or Ar).

  • Base Addition: Add exactly 1.0 equivalent of N-methylmorpholine (NMM). Do not use an excess, as unreacted base drives enolization. Cool the reaction vessel to -15 °C using a dry ice/ethylene glycol bath.

  • Activation: Dropwise, add 0.95 equivalents of (2-fluorophenyl)methyl chloroformate. The slight substoichiometric amount prevents unreacted chloroformate from reacting with the incoming amine to form an irreversible urethane byproduct[3].

  • Timing (Critical): Allow the mixed anhydride to form for exactly 1 to 2 minutes under continuous stirring at -15 °C.

  • Aminolysis: Rapidly add 1.1 equivalents of the incoming amine (pre-dissolved in a minimum volume of THF and pre-cooled to -15 °C).

  • Completion: Stir at -15 °C for 1 hour, then allow the reaction to gradually warm to room temperature over 2 hours.

  • Workup: Quench the reaction with a few drops of N,N-dimethylethylenediamine (to scavenge any trace unreacted anhydride), dilute with EtOAc, and wash sequentially with 5% KHSO4, water, 5% NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Workflow Step1 1. Dissolve AA in THF Step2 2. Add NMM (1.0 eq) Cool to -15°C Step1->Step2 Step3 3. Add Chloroformate (0.95 eq) Step2->Step3 Step4 4. Activate 1-2 min (Strict Timing) Step3->Step4 Step5 5. Add Amine (Pre-cooled) Step4->Step5 Step6 6. Warm to RT & Workup Step5->Step6

Optimized low-temperature mixed anhydride coupling workflow to suppress epimerization.

References
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). A reinvestigation of the mixed carbonic anhydride method of peptide synthesis. Journal of the American Chemical Society.[Link]

  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry.[Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[Link]

Sources

Technical Support: Optimizing Reactivity of (2-Fluorophenyl)methyl Chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-FMCF-001 Reagent: (2-Fluorophenyl)methyl chloroformate (CAS: 159276-23-6 / 1326308-94-4) Common Abbreviations: 2-F-Cbz-Cl, 2-F-Z-Cl Application Scope: Organic Synthesis (Amine Protection), Analytical Derivatization (GC/MS, HPLC)[1][2]

Diagnostic Framework: The Kinetic Competition

To resolve incomplete reactions with (2-Fluorophenyl)methyl chloroformate, one must understand the kinetic competition at play.[1] This reagent is an electrophilic acylating agent designed to react with nucleophiles (amines, alcohols).[1][3]

However, the presence of the ortho-fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $), making the carbonyl carbon significantly more electrophilic than in unsubstituted benzyl chloroformate (Cbz-Cl).[1]

The Consequence:

  • Increased Reactivity: It reacts rapidly with amines.[1][3]

  • Decreased Stability: It is highly susceptible to hydrolysis by trace moisture.[1]

The Core Failure Mode: Incomplete reactions are rarely due to low reagent reactivity. They are almost always caused by Hydrolysis consuming the reagent before it can couple with your substrate.

Reaction Pathways

The following diagram illustrates the competition between the desired Aminolysis and the parasitic Hydrolysis.

ReactionPathways Reagent (2-Fluorophenyl)methyl chloroformate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Substrate (Amine R-NH2) Amine->Intermediate Water Water/Moisture (Competitor) Waste Decomposition (Alcohol + CO2 + HCl) Water->Waste Hydrolysis (Fast) Product Desired Carbamate (2-F-Cbz-Protected) Intermediate->Product HCl Elimination (Requires Base) Intermediate->Waste If pH < pKa

Figure 1: Kinetic competition between product formation (Green) and reagent decomposition (Red).[1][2]

Troubleshooting Guide (Q&A)

Section A: Incomplete Conversion (Starting Material Remains)[1]

Q: I added 1.2 equivalents of reagent, but 40% of my amine remains unreacted. Adding more reagent doesn't help.[1][4] Why? A: You are likely experiencing "Runaway Hydrolysis."[1] The reaction generates HCl as a byproduct. If you do not have enough base (or if the mixing is poor), the local pH drops.

  • Acidification: At low pH, your amine becomes protonated ($ R-NH_3^+ $) and loses nucleophilicity.[1]

  • Hydrolysis: The chloroformate prefers to react with water (which is not pH-dependent in the same way) rather than the protonated amine.

  • Solution: Ensure you are using at least 2.0–2.5 equivalents of base (e.g., Diisopropylethylamine or Na2CO3).[1] Monitor pH; it must stay >8.0 (for Schotten-Baumann conditions).[1]

Q: The reagent bottle was opened last month. Could it be dead? A: Yes.[1] Chloroformates degrade into the corresponding alcohol and HCl upon exposure to atmospheric moisture.[5]

  • Diagnostic Test: Add a drop of the reagent to water.[6] If you do not see immediate effervescence ($ CO_2 $ gas evolution), the reagent has already hydrolyzed.[1]

  • Prevention: Store under inert gas (Argon/Nitrogen) at -20°C.

Q: I am using anhydrous DCM, but the reaction is still sluggish. A: Check for "HCl Scavenging Failure." In non-aqueous solvents (DCM, THF), the HCl byproduct precipitates as an amine salt (e.g., $ R-NH_2 \cdot HCl $), removing half your starting material from the reaction.[1][2]

  • Solution: You must add an auxiliary base (TEA, DIPEA, Pyridine) to scavenge the HCl.[1][2] Do not rely on the substrate amine to act as its own base.

Section B: Impurities & Physical Issues[1]

Q: I see a new peak in HPLC that has the same mass as my product but elutes slightly differently. Is it an impurity? A: It is likely a Rotamer , not an impurity.[1][2] Carbamates (urethanes) exhibit restricted rotation around the N-C(O) bond.[1] This often results in split peaks in NMR ($ ^{1}H $ and $ ^{19}F $) and occasionally in HPLC.[1]

  • Verification: Run High-Temperature NMR (e.g., at 50-60°C). If the peaks coalesce into a single signal, they are rotamers.[1]

Q: A white precipitate formed immediately upon addition.[1] Is this my product? A: It depends on the solvent system:

  • In Organic Solvent (DCM/THF): It is likely the hydrochloride salt of your base (e.g., Triethylamine Hydrochloride).[1] This is normal. Filter it off.

  • In Aqueous/Organic (Schotten-Baumann): It could be your product (carbamates are often hydrophobic).[1]

  • Test: Take a small sample of the solid and attempt to dissolve it in water. If it dissolves, it is a salt (waste).[1] If it is insoluble in water but soluble in Ethyl Acetate, it is likely your product.[1][2]

Optimized Protocols

Choose the protocol that matches your application.

Method A: Anhydrous Synthesis (For Organic Synthesis)

Best for: High-value amines, moisture-sensitive substrates.[1][2]

ParameterSpecification
Solvent Dichloromethane (DCM) or THF (Anhydrous)
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Stoichiometry Amine (1.0 eq) : Base (2.5 eq) : Reagent (1.1–1.2 eq)
Temperature 0°C for addition, warm to RT

Step-by-Step:

  • Dissolve Amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM under Nitrogen.

  • Cool the solution to 0°C (Ice bath). Critical: The ortho-fluorine increases reactivity; cooling prevents side reactions.

  • Dilute (2-Fluorophenyl)methyl chloroformate in a small amount of DCM.

  • Add the reagent solution dropwise over 10–15 minutes.

  • Remove ice bath and stir at Room Temp for 2–4 hours.

  • Quench: Add saturated $ NaHCO_3 $ solution.

  • Workup: Extract with DCM, wash with 1M HCl (to remove excess base), then Brine. Dry over $ Na_2SO_4 $.[1]

Method B: Schotten-Baumann Conditions (For Derivatization/Amino Acids)

Best for: Amino acids, water-soluble amines, analytical derivatization.[1][2]

ParameterSpecification
Solvent Water / Dioxane (1:[1]1) or Water / Acetone
Base $ Na_2CO_3 $ or $ NaOH $ (1M)
Stoichiometry Amine (1.0 eq) : Base (2.5 eq) : Reagent (1.2–1.5 eq)
pH Control Maintain pH 9–10

Step-by-Step:

  • Dissolve the amino acid/amine in Water/Dioxane (1:1).[1]

  • Add solid $ Na_2CO_3 $ or 1M NaOH to adjust pH to ~10.

  • Cool to 0°C .

  • Add (2-Fluorophenyl)methyl chloroformate slowly (dropwise).

  • Critical Step: Monitor pH continuously.[1] As the reaction proceeds, HCl is released, dropping the pH.[2] Add more base dropwise to keep pH between 9 and 10.[1]

    • Warning: If pH > 12, the reagent hydrolyzes instantly.[1] If pH < 8, the amine protonates and reaction stops.[1]

  • Stir for 1 hour. Acidify to pH 2 (if isolating free acid) or extract directly (if isolating neutral product).[1]

Decision Logic for Troubleshooting

Use this flow to diagnose specific failures in your workflow.

TroubleshootingFlow Start Start: Reaction Incomplete CheckGas Test Reagent: Add drop to water. Gas evolution? Start->CheckGas ReagentDead Reagent Hydrolyzed. Buy new stock. CheckGas->ReagentDead No CheckSolvent Check Solvent System CheckGas->CheckSolvent Yes IsAqueous Aqueous (Schotten-Baumann) CheckSolvent->IsAqueous IsAnhydrous Anhydrous (DCM/THF) CheckSolvent->IsAnhydrous CheckPH Check pH during addition. Did it drop < 8? IsAqueous->CheckPH CheckBase Check Base Eq. Is Base < 2.0 eq? IsAnhydrous->CheckBase FixPH Solution: Add base concurrently to maintain pH 9-10. CheckPH->FixPH Yes FixBase Solution: Increase Base to 2.5 eq to scavenge HCl. CheckBase->FixBase Yes

Figure 2: Diagnostic logic for resolving incomplete conversions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for Cbz/Z protection protocols). [1]

  • Cotarca, L., & Eckert, H. (2017).[1][2] Phosgenations: A Handbook. Wiley-VCH.[1] (Detailed mechanisms of chloroformate reactivity and hydrolysis kinetics). [1]

  • Smolecules. (2024).[1] 2-Fluorophenyl chloroformate: Properties and Applications. (Specific data on the fluorinated derivative). [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12217345, 2-Fluorobenzyl chloroformate. [1]

Sources

impact of base selection on the outcome of reactions with (2-Fluorophenyl)methyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to help you optimize acylation and protection workflows using (2-Fluorophenyl)methyl chloroformate .

This highly reactive electrophilic reagent is essential for installing fluorinated carbamate protecting groups and synthesizing active pharmaceutical ingredients (APIs). However, because the reaction generates stoichiometric hydrochloric acid (HCl) upon nucleophilic attack, the thermodynamic driving force, reaction kinetics, and chemoselectivity are entirely dictated by your base selection[1].

Below, you will find causality-driven troubleshooting FAQs, comparative data, self-validating protocols, and mechanistic workflows to ensure your syntheses succeed on the first run.

PART 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant hydrolysis of the chloroformate before it reacts with my target amine? A1: Hydrolysis is a primary competing pathway. Chloroformates react with water to yield the corresponding alcohol—in this case, (2-fluorophenyl)methanol—along with carbon dioxide and HCl[2]. This degradation is severely accelerated under biphasic Schotten-Baumann conditions if the aqueous base is too strong (e.g., >1M NaOH) or if the electrophile is added too slowly[1][3].

  • Causality & Solution: Strong hydroxide bases act as direct nucleophiles against the chloroformate carbonyl. To prevent this, switch to a milder inorganic base like saturated aqueous

    
    , which acts as an acid scavenger without outcompeting the amine nucleophile[4]. Maintain the reaction strictly at 0°C to kinetically favor amine acylation over hydrolysis.
    

Q2: My reaction with DIPEA is extremely slow compared to Triethylamine (TEA). Why does the choice of tertiary amine affect the reaction rate so drastically? A2: The difference lies in the balance of steric hindrance and nucleophilicity. Triethylamine (TEA) is less sterically hindered and can act as a transient nucleophilic catalyst, attacking the chloroformate to form a highly reactive acylammonium intermediate[5]. Diisopropylethylamine (DIPEA), possessing bulky isopropyl groups, is a strictly non-nucleophilic base[5][6].

  • Causality & Solution: While TEA accelerates the reaction, it also promotes side reactions (like rapid degradation of the chloroformate). DIPEA is safer and provides a cleaner byproduct profile[7]. If your DIPEA-mediated reaction is too slow, do not switch back to TEA; instead, add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) or Pyridine to act as a dedicated, controlled nucleophilic catalyst.

Q3: I am getting a high percentage of symmetrical urea byproducts. How can I suppress this? A3: Symmetrical ureas form when water ingress hydrolyzes the chloroformate into an unstable carbamic acid, which rapidly decarboxylates to form a free amine[8]. This newly formed amine then attacks another equivalent of the unreacted chloroformate.

  • Causality & Solution: This cascading failure is caused by trace moisture combined with an overly strong base. Ensure strict anhydrous conditions by drying your organic solvents (e.g., DCM or THF) over 3Å molecular sieves. Use DIPEA (3.0 equivalents) and add the (2-Fluorophenyl)methyl chloroformate dropwise at -78°C to 0°C to ensure the target amine completely outcompetes any trace water[6][7].

Q4: How do I prevent the formation of dipeptides or over-acylation when protecting amino acids? A4: When reacting chloroformates with amino acids, the pH of the aqueous layer is the single most critical variable. If the pH drops below the


 of the amine (typically ~9.0), the amine becomes protonated and unreactive. The chloroformate will then react with the carboxylate group to form a mixed anhydride, which rapidly reacts with another amino acid molecule to form a dipeptide impurity[3].
  • Causality & Solution: You must maintain the pH strictly between 9.0 and 10.0. This is best achieved by using a pH meter and continuously adding 1M NaOH dropwise alongside the chloroformate, or by using a heavily buffered

    
     system[3].
    

PART 2: Quantitative Data – Impact of Base Selection

The table below summarizes how different bases alter the reaction environment and outcome when using (2-Fluorophenyl)methyl chloroformate.

Base SelectionConjugate Acid

NucleophilicityHydrolysis RiskTypical YieldOptimal Use Case
DIPEA ~10.5Very Low (Sterically hindered)Low (Anhydrous)>90%Standard N-protection in organic solvents (DCM/THF)[6][7].
TEA ~10.7ModerateModerate75-85%Fast reactions where steric hindrance of the target amine is low[5].
Pyridine ~5.2High (Nucleophilic catalyst)Low80-90%Sluggish reactions requiring acylammonium activation[5][7].

(aq)
~10.3Low (Biphasic)High70-85%Schotten-Baumann conditions for water-soluble amino acids[3][4].
NaOH (aq) ~13.8Very HighVery High<50%Not recommended. Causes rapid degradation of the chloroformate.

PART 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Anhydrous N-Protection (For Organic-Soluble Amines)

This protocol utilizes DIPEA to prevent base-catalyzed degradation, ensuring high chemoselectivity[6][7].

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the primary or secondary amine (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) via syringe. Stir for 5 minutes at room temperature.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. (Causality: Lower temperatures suppress the formation of symmetrical ureas).

  • Electrophile Addition: Dissolve (2-Fluorophenyl)methyl chloroformate (1.1 eq) in a small volume of anhydrous THF. Add this solution dropwise over 15 minutes using a syringe pump.

  • Validation Step 1 (Reaction Monitoring): After 2 hours, pull a 10 µL aliquot and run a TLC (Hexanes/EtOAc). The disappearance of the ninhydrin-active baseline spot (free amine) confirms complete conversion.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     to neutralize the DIPEA. Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate under vacuum.
Protocol B: Biphasic Schotten-Baumann Protection (For Amino Acids)

This protocol utilizes a buffered aqueous system to maintain the amine in its reactive, unprotonated state[1][3].

  • Preparation: Dissolve the amino acid (1.0 eq) in a 10% aqueous

    
     solution (0.2 M).
    
  • Cooling: Cool the aqueous solution to 0°C in an ice bath.

  • Validation Step 1 (pH Check): Use pH paper to verify the solution is ~pH 10. (Causality: If pH < 9, the amine protonates, leading to mixed anhydride and dipeptide formation[3]).

  • Electrophile Addition: Dissolve (2-Fluorophenyl)methyl chloroformate (1.2 eq) in 1,4-dioxane (equal volume to the aqueous layer). Add the organic solution dropwise over 30 minutes under vigorous biphasic stirring.

  • Validation Step 2 (pH Maintenance): Check the pH every 15 minutes. If it drops below 9.0, add additional 10%

    
     dropwise until the pH is restored.
    
  • Workup: Allow the reaction to warm to room temperature overnight. Extract impurities with diethyl ether. Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the carbamate-protected amino acid, then filter or extract with EtOAc.

PART 4: Mechanistic Workflow Visualization

G A (2-Fluorophenyl)methyl Chloroformate C Tetrahedral Intermediate A->C Nucleophilic Attack F Side Reaction: Hydrolysis A->F H2O Attack (Aqueous Base) B 1° or 2° Amine B->C E Desired Pathway: Carbamate Formation C->E HCl Elimination D Base Selection (e.g., DIPEA, Na2CO3) D->E Neutralizes HCl Prevents Reversibility G Symmetrical Urea Byproduct F->G Reacts with Excess Amine

Mechanistic pathways of (2-Fluorophenyl)methyl chloroformate reactions dictated by base selection.

PART 5: References

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. wikidot.com. 3

  • Process for preparing alkyl/aryl chloroformates. google.com/patents. 4

  • Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. bdmaee.net.5

  • A step-economic and one-pot access to chiral Cα-tetrasubstituted α-amino acid derivatives. semanticscholar.org. 6

  • Schotten-Baumann Reaction. organic-chemistry.org. 1

  • Chloroformates Acute Exposure Guideline Levels. ncbi.nlm.nih.gov. 2

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. ncbi.nlm.nih.gov/pmc.7

  • Amine Protection and Deprotection. masterorganicchemistry.com. 8

Sources

Validation & Comparative

comparison of (2-Fluorophenyl)methyl chloroformate with Fmoc-Cl for N-protection

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Biology Division Subject: Strategic N-Protection: Fmoc-Cl vs. (2-Fluorophenyl)methyl Chloroformate (2-F-Z-Cl)

Executive Summary

This guide compares 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) , the industry standard for solid-phase peptide synthesis (SPPS), with (2-Fluorophenyl)methyl chloroformate (2-F-Z-Cl) , a specialized fluorinated variant of the benzyloxycarbonyl (Cbz/Z) group.

While Fmoc-Cl dominates routine synthesis due to its base-lability and orthogonality to acid-labile groups, 2-F-Z-Cl offers a distinct advantage in process analytical technology (PAT) . By incorporating a fluorine atom, 2-F-Z-Cl transforms the protecting group into a silent


F NMR reporter , enabling non-invasive, real-time monitoring of reaction kinetics and conformational states without the background noise inherent in 

H NMR or the sampling requirements of HPLC.

Mechanistic & Chemical Profile

The choice between these two reagents is dictated fundamentally by the required orthogonality and the method of reaction monitoring .

A. Fmoc-Cl: The Base-Labile Standard
  • Mechanism: Fmoc cleavage is driven by the acidity of the fluorenyl ring's

    
    -proton (
    
    
    
    ). A secondary amine (typically piperidine) abstracts this proton, triggering an E1cB elimination that releases dibenzofulvene (DBF) and
    
    
    .[1]
  • Orthogonality: Stable to acid; cleaved by base.[2] This makes it orthogonal to Boc and t-Butyl side-chain protection.[3]

  • By-products: Dibenzofulvene is highly reactive and must be scavenged (by excess piperidine) to prevent re-alkylation of the amine.

B. 2-F-Z-Cl: The NMR-Active "Silent" Scout
  • Identity: This reagent introduces the 2-fluorobenzyloxycarbonyl (2-F-Z) group. It is structurally a fluorinated analog of the classic Cbz (Z) group.

  • Mechanism: Like standard Z-groups, 2-F-Z is stable to basic conditions and mild acids. It is cleaved by catalytic hydrogenolysis (

    
    ) or strong acids (HBr/AcOH, HF).
    
  • The Fluorine Effect: The 2-fluoro substituent is electronically withdrawing, which may slightly retard acid-catalyzed cleavage compared to unsubstituted Z, but its primary function is spectroscopic , not steric.

Comparative Mechanism Diagram

ProtectionComparison cluster_0 Fmoc Strategy (Base Labile) cluster_1 2-F-Z Strategy (Hydrogenolysis/Acid) Fmoc_Amine Fmoc-Protected Amine Intermediate Carbanion Intermediate Fmoc_Amine->Intermediate Proton Abstraction Piperidine 20% Piperidine DBF Dibenzofulvene (UV Active) Intermediate->DBF Side Product Free_Amine1 Free Amine Intermediate->Free_Amine1 E1cB Elimination (-CO2) FZ_Amine 2-F-Z-Protected Amine (19F NMR Signal A) Toluene 2-Fluorotoluene (19F NMR Signal B) FZ_Amine->Toluene Reporter Release Free_Amine2 Free Amine FZ_Amine->Free_Amine2 Hydrogenolysis (-CO2) H2_Pd H2 / Pd-C caption Figure 1: Mechanistic divergence between Fmoc (Elimination) and 2-F-Z (Reduction).

The Analytical Edge: UV vs. F NMR

This is the critical differentiator. Fmoc relies on UV absorbance, which requires chromatographic separation (HPLC) to distinguish the product from the protecting group by-product (DBF). 2-F-Z utilizes


F NMR, which provides a distinct "on/off" signal in complex mixtures without workup.
FeatureFmoc-Cl Monitoring2-F-Z-Cl Monitoring
Method UV/Vis (HPLC)

F NMR Spectroscopy
Signal Source Fluorenyl chromophore (

nm)
Fluorine nucleus (Spin 1/2)
Background High (Many organics absorb UV)Zero (Biologicals/Solvents are F-free)
In-Situ? No (Requires sampling/flow cell)Yes (Direct measurement in tube)
Quantification Area under curve (requires calibration)Integral integration (inherently quantitative)
Primary Use Routine SPPS yield checksMechanism study, metabolic stability, complex mixture analysis

Performance Comparison Data

The following table synthesizes experimental performance metrics for both reagents.

MetricFmoc-Cl(2-Fluorophenyl)methyl chloroformate
CAS Number 28920-43-61326308-94-4
Acid Stability Excellent (Stable to TFA, HCl)Good (Stable to mild acid; cleaved by HBr/AcOH)
Base Stability Poor (Cleaved by piperidine, DBU)Excellent (Stable to hydroxide, tertiary amines)
Cleavage Conditions 20% Piperidine in DMF (5-20 min)

, Pd/C (1-4 h) OR HBr/AcOH
Solubility Low (Hydrophobic, aggregates)Moderate (Better solubility in organic solvents)
Atom Economy Low (Large fluorenyl group lost)Moderate (Benzyl group lost)
Safety Irritant, sensitizerCorrosive, lachrymator (Chloroformate)

Experimental Protocols

Protocol A: Standard Fmoc Protection & Deprotection

Best for: Solid Phase Peptide Synthesis (SPPS), Routine Organic Synthesis.

1. Protection:

  • Dissolve amine (1.0 eq) in 10%

    
     or dioxane/water (1:1).
    
  • Cool to 0°C. Add Fmoc-Cl (1.1 eq) dropwise (dissolved in dioxane if solid).

  • Stir at RT for 2-4 hours. Monitor by TLC/HPLC.

  • Workup: Acidify to pH 2 (HCl), extract with EtOAc. Fmoc-amino acids often precipitate directly.

2. Deprotection:

  • Dissolve protected substrate in 20% Piperidine in DMF (v/v).

  • Agitate for 20 minutes at RT.

  • Workup: Evaporate solvent. The by-product (dibenzofulvene-piperidine adduct) is lipophilic. Wash the crude solid with hexane/ether to remove the adduct, or purify by column chromatography.

Protocol B: 2-F-Z Protection & F NMR Monitored Deprotection

Best for: Reaction Mechanism Studies, Complex Mixture Analysis.

1. Protection:

  • Dissolve amine (1.0 eq) in

    
     with DIPEA (1.5 eq) at 0°C.
    
  • Add (2-Fluorophenyl)methyl chloroformate (1.1 eq) dropwise.

  • Stir at RT for 3 hours.

  • Workup: Wash with 1N HCl, then saturated

    
    . Dry over 
    
    
    
    .

2. Deprotection with In-Situ Monitoring:

  • Dissolve 2-F-Z-protected substrate in MeOH or EtOH in an NMR tube.

  • Add catalytic Pd/C (10% wt).

  • Bubble

    
     gas through the solution (or use a balloon).
    
  • Monitoring: Insert into NMR spectrometer.

    • Signal A (Start): 2-F-Z Carbamate (

      
       ppm, varies by solvent).
      
    • Signal B (End): 2-Fluorotoluene by-product (

      
       ppm).
      
    • Note: The shift in the fluorine signal provides a direct readout of % conversion without removing a sample.

Workflow Visualization

Workflow cluster_decision Strategic Selection Start Start: N-Protection Needed Condition Is the substrate Acid Sensitive? Start->Condition Scale Is this Solid Phase (SPPS)? Condition->Scale No (Acid Stable) Use Fmoc Select Fmoc-Cl (Base Cleavage, UV Monitor) Condition->Use Fmoc Yes (Base Labile Needed) Monitor Is Real-Time Kinetic Data Required? Scale->Monitor No (Solution Phase) Scale->Use Fmoc Yes (Standard) Monitor->Use Fmoc No (UV Sufficient) Use 2-F-Z Select 2-F-Z-Cl (H2/Acid Cleavage, 19F NMR Monitor) Monitor->Use 2-F-Z Yes (19F NMR) caption Figure 2: Decision Matrix for selecting between Fmoc and 2-F-Z protection.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3] The Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. Link

  • PubChem. (2025). (2-Fluorophenyl)methyl chloroformate - Compound Summary. National Library of Medicine. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][4] International Journal of Peptide and Protein Research. Link

Sources

Advanced Protecting Group Strategies: A Comparative Analysis of (2-Fluorophenyl)methyl Chloroformate and Benzyl Chloroformate (Cbz-Cl)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an optimal protecting group is a critical decision that dictates the scalability, yield, and chemoselectivity of a synthetic route. While Benzyl chloroformate (Cbz-Cl) has long served as the gold standard for introducing the benzyloxycarbonyl (Cbz or Z) urethane protecting group[1], the increasing complexity of modern therapeutics—such as heavily modified peptides and complex oligosaccharides—demands more nuanced orthogonal strategies.

This guide provides an in-depth comparative analysis of standard Benzyl chloroformate against its fluorinated analog, (2-Fluorophenyl)methyl chloroformate (yielding the 2-F-Cbz group). By examining the mechanistic causality behind their reactivity, this analysis equips synthetic chemists with the data necessary to optimize complex multi-step syntheses.

Mechanistic Profiling & Chemical Properties

The substitution of a single fluorine atom at the ortho position of the benzyl ring fundamentally alters the electronic and steric profile of the protecting group, leading to divergent behavior during cleavage and analysis.

Electronic Causality and Acid Stability

The standard Cbz group is susceptible to cleavage by strong acids (e.g., HBr in acetic acid) because the intermediate benzyl carbocation formed during acidolysis is resonance-stabilized[2]. In contrast, the highly electronegative fluorine atom in the 2-F-Cbz group exerts a strong inductive electron-withdrawing effect (-I). This effect severely destabilizes the transition state leading to the benzylic cation, shifting the cleavage mechanism and rendering the 2-F-Cbz group significantly more stable to acidic conditions[2]. This allows for the orthogonal deprotection of highly acid-labile groups (like Boc or trityl) without prematurely compromising the 2-F-Cbz protection.

Steric Effects and Cleavage Kinetics

Both protecting groups are globally cleaved via catalytic hydrogenolysis (Pd/C, H₂). However, the ortho-fluoro substitution introduces slight steric hindrance and alters the substrate's interaction with the palladium catalyst surface. Consequently, the rate of hydrogenolytic removal for fluorinated benzyl derivatives is generally slower than that of unsubstituted benzyl groups[3]. This kinetic difference can be exploited in highly specific chemoselective deprotections.

Analytical Advantages (NMR Tracking)

In the synthesis of complex oligosaccharides or heavily modified peptides, standard ¹H and ¹³C NMR spectra become heavily congested, making it difficult to monitor the integrity of the Cbz group. The 2-F-Cbz group provides a distinct, background-free ¹⁹F NMR handle—typically resonating between -118.59 and -119.55 ppm[3]. This allows researchers to quantitatively track protection efficiency and deprotection progress without signal overlap.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two reagents to guide reagent selection.

ParameterBenzyl Chloroformate (Cbz-Cl)(2-Fluorophenyl)methyl Chloroformate
CAS Number 501-53-11326308-94-4[4]
Molecular Weight 170.59 g/mol 188.58 g/mol
Protecting Group Cbz (or Z)2-F-Cbz
Acid Stability (e.g., TFA, HBr) Moderate (Susceptible to strong acids)High (Resistant due to -I destabilization of cation)[2]
Hydrogenolysis Rate (Pd/C) RapidModerate (Retarded by steric/electronic effects)[3]
NMR Tracking Handle None (Overlaps with backbone signals)¹⁹F NMR (~ -118 to -119 ppm)[3]
Primary Application General amine/hydroxyl protectionOrthogonal synthesis, complex NMR tracking

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen.

Protocol A: Chemoselective Amine Protection (Schotten-Baumann Conditions)

Objective: High-yielding protection of a primary amine while preventing reagent hydrolysis.

  • Preparation: Dissolve the amine substrate (1.0 eq) in a biphasic mixture of 1,4-Dioxane and 10% aqueous Na₂CO₃ (1:1 v/v).

    • Causality: The biphasic system keeps the amine unprotonated (nucleophilic) while the organic layer solubilizes the chloroformate[1].

  • Temperature Control: Cool the vigorously stirring mixture to 0 °C using an ice bath.

    • Causality: Low temperatures suppress the competitive hydrolysis of the highly reactive chloroformate reagent into the corresponding alcohol and CO₂.

  • Reagent Addition: Add (2-Fluorophenyl)methyl chloroformate or Benzyl chloroformate (1.2 eq) dropwise over 15 minutes.

  • Validation (In-Process): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot validates complete conversion.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over MgSO₄, and concentrate.

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Objective: Clean removal of the urethane protecting group without side reactions.

  • Preparation: Dissolve the protected intermediate in anhydrous Methanol or Ethanol (0.1 M).

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (10-20% w/w relative to substrate).

    • Causality: For 2-F-Cbz, a slightly higher catalyst loading (20% w/w) is recommended to compensate for the slower cleavage kinetics[3].

  • Acidic Modifier (Optional but Recommended): Add 1.0 eq of Acetic Acid.

    • Causality: As the protecting group is cleaved, the resulting free amine can coordinate to and poison the palladium catalyst. The weak acid protonates the amine, preventing catalyst deactivation and ensuring the protocol runs to completion.

  • Hydrogenation: Purge the flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4-12 hours.

  • Validation (In-Process): For 2-F-Cbz, take a crude aliquot and run a rapid ¹⁹F NMR. The disappearance of the -119 ppm signal provides absolute confirmation of complete deprotection[3].

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the free amine (often as an acetate salt).

Pathway Visualization: Orthogonal Strategy

The following diagram illustrates the logical workflow and divergent stability of the two protecting groups, highlighting why a drug developer might choose the fluorinated variant for complex, multi-step syntheses requiring orthogonal acid stability.

G Substrate Amine / Hydroxyl Substrate Cbz Benzyl Chloroformate (Cbz-Cl) Substrate->Cbz Base (Na2CO3) F_Cbz (2-Fluorophenyl)methyl chloroformate Substrate->F_Cbz Base (Na2CO3) Cbz_Int Cbz-Protected Intermediate Cbz->Cbz_Int F_Cbz_Int 2-F-Cbz-Protected Intermediate F_Cbz->F_Cbz_Int Acid Acidolysis (e.g., TFA, HBr) Cbz_Int->Acid Hydro Hydrogenolysis (Pd/C, H2) Cbz_Int->Hydro F_Cbz_Int->Acid F_Cbz_Int->Hydro Degradation Partial Cleavage / Side Reactions Acid->Degradation Cbz Pathway Stable Intact Protection (Orthogonal to Boc) Acid->Stable 2-F-Cbz Pathway Product Deprotected Product (Free Amine/OH) Hydro->Product Global Cleavage

Caption: Divergent acid stability and convergent hydrogenolysis of Cbz vs. 2-F-Cbz protecting groups.

References

  • Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Available at:[Link]

  • Thieme-Connect. 2 Protection of Functional Groups: Benzyl Chloroformate. Available at: [Link]

  • Wiley-VCH. 1 Protection Reactions. Available at:[Link]

Sources

performance evaluation of (2-Fluorophenyl)methyl chloroformate in solid-phase vs. solution-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the performance of (2-Fluorophenyl)methyl chloroformate (also known as 2-Fluorobenzyl chloroformate or 2-F-Z-Cl ) in organic synthesis.

Note on Nomenclature: This reagent introduces the 2-fluorobenzyloxycarbonyl (2-F-Z) protecting group. It is a fluorinated analog of the standard Benzyloxycarbonyl (Cbz or Z) group. It is distinct from Fmoc-Cl (9-Fluorenylmethyl chloroformate), which is base-labile.

Executive Summary

(2-Fluorophenyl)methyl chloroformate (2-F-Z-Cl) is a specialized derivatizing agent and protecting group reagent. While structurally similar to Benzyl Chloroformate (Cbz-Cl), the inclusion of an ortho-fluorine atom confers unique electronic and spectral properties.

In Solution-Phase Synthesis , 2-F-Z-Cl excels as a robust protecting group that enhances crystallinity and provides a distinct 19F NMR handle for reaction monitoring without workup.

In Solid-Phase Peptide Synthesis (SPPS) , its primary utility is not as a standard N-terminal protecting group (due to the harsh deprotection conditions required), but as a sensitive 19F NMR probe for real-time, on-bead reaction monitoring and as a side-chain protector with enhanced acid stability compared to standard Cbz.

Technical Profile & Mechanism

Chemical Structure and Reactivity

The reagent functions via a Schotten-Baumann type reaction to form a carbamate.

  • Reagent: (2-Fluorophenyl)methyl chloroformate

  • Leaving Group: Chloride

  • Installed Group: 2-Fluorobenzyloxycarbonyl (2-F-Z)

  • Electronic Effect: The fluorine atom at the ortho position is electron-withdrawing (inductive effect, -I).

Mechanistic Impact of Fluorination
  • Acid Stability (The Hammett Effect): The cleavage of Benzyloxycarbonyl groups by acid (e.g., HBr/AcOH, HF) proceeds via an SN1 mechanism involving a benzyl carbocation intermediate. Electron-withdrawing groups (like Fluorine) destabilize this carbocation.

    • Result:2-F-Z is significantly more stable to acid than unsubstituted Z (Cbz). It resists premature cleavage during Boc-chemistry TFA treatments better than standard Z.

  • Spectral Tagging: The 19F nucleus is 100% naturally abundant and highly sensitive.

    • Result: 2-F-Z serves as a "spy" label, allowing quantification of coupling efficiency via 19F NMR.

Comparative Performance Evaluation

A. Solution-Phase Synthesis

In solution phase, 2-F-Z-Cl is used primarily to protect amines or to derivatize samples for analysis.

FeaturePerformanceMechanism/Insight
Coupling Efficiency High (>95%) Reactivity is comparable to Cbz-Cl. The o-F steric hindrance is negligible for primary amines.
Crystallinity Enhanced Fluorine-Hydrogen bonding and altered packing often make 2-F-Z derivatives more crystalline than oily Cbz analogs, simplifying purification.
Monitoring Excellent 19F NMR allows tracking of the protected product in crude mixtures without interference from solvent or biological background.
Deprotection Catalytic Hydrogenation Readily removed by H2/Pd-C. The Fluorine atom does not poison the catalyst significantly under standard conditions.
B. Solid-Phase Synthesis (SPPS)

In SPPS, 2-F-Z-Cl is evaluated as a tool for Gel-Phase NMR and Side-Chain Protection .

FeaturePerformanceMechanism/Insight
Coupling Kinetics Moderate Slightly slower than Fmoc-Cl due to the bulky nature of the chloroformate, but effective with DIEA/NMM base.
Reaction Monitoring Superior (The "Killer App") Unlike UV or Colorimetric tests (Kaiser), Gel-Phase 19F NMR can quantify loading directly on the bead without cleavage.
Orthogonality High Completely stable to Piperidine (Fmoc removal) and highly stable to TFA (Boc removal). Requires HF or TFMSA for final cleavage.
Side-Chain Stability High Prevents "loss of protection" during long syntheses. Ideal for Lysine side-chain protection in Boc-SPPS.

Experimental Protocols

Protocol 1: Installation of 2-F-Z on an Amino Acid (Solution Phase)

This protocol ensures high yield and minimizes dipeptide formation.

  • Dissolution: Dissolve Amino Acid (10 mmol) in 20 mL of 4N NaOH at 0°C.

  • Addition: Add (2-Fluorophenyl)methyl chloroformate (11 mmol, 1.1 eq) dropwise over 30 minutes. Critical: Maintain pH > 10 using additional NaOH if necessary to scavenge released HCl.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

  • Workup: Wash the basic solution with Diethyl Ether (to remove unreacted chloroformate/alcohol).

  • Precipitation: Acidify the aqueous layer to pH 2 with 6N HCl. The 2-F-Z-Amino Acid will precipitate (or extract with Ethyl Acetate if oily).

  • Validation: Check 19F NMR (expect singlet around -118 ppm, varying by solvent).

Protocol 2: On-Bead Monitoring (Solid Phase)

Using 2-F-Z as a probe to determine coupling efficiency.

  • Coupling: React resin-bound peptide with 2-F-Z-Amino Acid (3 eq) + HBTU (3 eq) + DIEA (6 eq) in DMF.

  • Wash: Wash resin 3x with DMF, 3x with DCM.

  • Sample Prep: Swell 10 mg of resin in deuterated DMF (d7-DMF) or CDCl3 in an NMR tube.

  • Analysis: Acquire Gel-Phase 19F NMR .

    • Signal A (Reagent): If unwashed reagent remains, sharp peak.

    • Signal B (Product): Broadened peak (due to restricted rotation on bead). Integration of this peak correlates to loading level.

Visualization: 19F NMR Monitoring Workflow

The following diagram illustrates the logical flow of using 2-F-Z-Cl for reaction monitoring in solid-phase synthesis.

G Start Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (DMF, Base) Start->Coupling Reagent Add (2-Fluorophenyl)methyl chloroformate Reagent->Coupling Wash Wash Steps (Remove Excess Reagent) Coupling->Wash NMR Gel-Phase 19F NMR (No Cleavage Required) Wash->NMR Decision Signal Analysis NMR->Decision Result_High Strong Broad Signal: Coupling Complete Decision->Result_High High Integration Result_Low Weak/No Signal: Coupling Failed Decision->Result_Low Low Integration Result_Low->Start Re-couple

Figure 1: Workflow for non-destructive reaction monitoring using the 2-F-Z 19F NMR reporter.

Comparative Data: 2-F-Z vs. Alternatives

The following table contrasts 2-F-Z-Cl with the industry standards: Fmoc-Cl and Cbz-Cl.

Parameter2-F-Z-Cl Cbz-Cl (Z-Cl) Fmoc-Cl
Primary Use NMR Probe / Robust ProtectionStandard Acid-Labile ProtectionStandard Base-Labile Protection
Acid Stability (TFA) High (Stable > 48h)Moderate (Stable ~24h)Stable
Acid Stability (HF) Labile (Cleaves)Labile (Cleaves)Stable
Base Stability StableStableLabile (Cleaves in Piperidine)
Hydrogenolysis Labile (Cleaves)Labile (Cleaves)Stable
NMR Diagnostic 19F (Singlet, Distinct) 1H (Multiplet, Overlaps)1H (Aromatic, Overlaps)
Cost HighLowModerate

Key Insight: Choose 2-F-Z-Cl over Cbz-Cl when you need to monitor the reaction via NMR or when you require a protecting group that must survive extended exposure to mild acids (TFA) during complex synthesis steps.

References

  • Afzali-Ardakani, A., & Rapoport, H. (1980). Carboxyl protection in peptide synthesis.[1][2] p-Nitrobenzyl, p-methoxybenzyl, and p-fluorobenzyl esters. Journal of Organic Chemistry. Link

    • Establishes the stability profiles of fluorin
  • Mogemark, M., et al. (2004). 19F NMR spectroscopy for the monitoring of solid-phase synthesis. Organic Letters. Link

    • Validates the use of Fluorine tags for on-bead monitoring.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

    • The authoritative source on the mechanism and cleavage conditions of Carbam
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5] Chemical Reviews. Link

    • Comprehensive review of orthogonality in SPPS.

Sources

Assessing the Orthogonality of the (2-Fluorophenyl)methoxycarbonyl (2-F-Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The (2-fluorophenyl)methoxycarbonyl group—commonly abbreviated as 2-F-Cbz or 2-F-Z—is a highly specialized amine protecting group engineered to overcome the limitations of the standard benzyloxycarbonyl (Cbz/Z) group in complex organic and peptide synthesis[1]. In standard Boc/Bzl solid-phase peptide synthesis (SPPS), the growing peptide chain is subjected to repeated cycles of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the alpha-amino Boc group[2].

The Causality of Fluorine Substitution: The standard Cbz group undergoes acidolytic cleavage via an SN1-like mechanism, generating a benzyl carbocation. Under repetitive TFA exposure, standard Cbz groups on side chains (such as the ε-amino group of Lysine) suffer from premature, cumulative cleavage, leading to undesired branched peptide byproducts[3].

By introducing a highly electronegative fluorine atom at the ortho position of the phenyl ring, the intermediate benzylic carbocation is severely destabilized through an inductive electron-withdrawing effect (-I effect)[4]. This dramatically increases the activation energy required for acidolysis. Consequently, the 2-F-Cbz group is orders of magnitude more stable in 50% TFA than the unsubstituted Cbz group, while retaining full susceptibility to cleavage by stronger acids (e.g., liquid HF) or reductive conditions (catalytic hydrogenolysis).

Orthogonality Profile & Comparative Performance

The true value of the 2-F-Cbz group lies in its precise orthogonality. It is completely stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine) and highly resistant to the moderately acidic conditions used for Boc removal (50% TFA)[5]. This makes it an ideal side-chain protecting group when multidimensional orthogonal strategies are required.

Table 1: Comparative Stability and Cleavage Profile of Amine Protecting Groups

Protecting Group50% TFA / DCM (Boc Cleavage)20% Piperidine (Fmoc Cleavage)Liquid HF / 0°C (Global Cleavage)H2, Pd/C (Hydrogenolysis)
Boc Cleaved (< 15 min)StableCleavedStable
Fmoc StableCleaved (< 15 min)StableStable
Standard Cbz Partially Cleaved (Side reactions)StableCleavedCleaved
2-F-Cbz Highly Stable Stable Cleaved Cleaved
2-Cl-Z Highly StableStableCleavedCleaved

(Note: While 2-Cl-Z is also widely used for Lysine protection, 2-F-Cbz offers a slightly different steric profile and can be advantageous depending on the specific steric hindrance of the target sequence[1][6].)

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity peptide synthesis, the following self-validating protocols detail the installation, orthogonal cycling, and global deprotection of the 2-F-Cbz group.

Protocol 1: Installation of 2-F-Cbz on an Amino Acid Side Chain (e.g., Lysine)
  • Preparation : Dissolve the copper(II) complex of Lysine in a mixture of water and dioxane (1:1 v/v) and adjust the pH to 9.0 using 1M NaOH.

  • Acylation : Slowly add 2-fluorobenzyl chloroformate (1.1 eq) dropwise while maintaining the pH at 9.0-9.5 using a pH stat or manual addition of NaOH. Causality: The copper complex temporarily masks the alpha-amino and carboxyl groups, directing the acylation exclusively to the ε-amino group.

  • Decomplexation : Add 8-hydroxyquinoline or EDTA to chelate the copper, precipitating the copper complex out of the solution.

  • Isolation : Filter the mixture, acidify the filtrate to pH 3.0, and extract the resulting H-Lys(2-F-Cbz)-OH into ethyl acetate. Evaporate to yield the pure protected amino acid.

Protocol 2: Orthogonal Boc-Deprotection (SPPS Cycle)
  • Swelling : Swell the peptide-resin containing the Lys(2-F-Cbz) residue in DCM for 10 minutes.

  • Acidolysis : Treat the resin with 50% TFA in DCM (v/v) containing 1% anisole (as a carbocation scavenger) for 30 minutes at room temperature. Validation: The Boc group is quantitatively removed, while the 2-F-Cbz group remains intact due to the inductive destabilization of its potential carbocation[2][3].

  • Washing : Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

  • Neutralization : Treat with 5% DIPEA in DMF for 5 minutes to neutralize the TFA salt, preparing the alpha-amine for the next coupling step.

Protocol 3: Global Deprotection via Catalytic Transfer Hydrogenation

While liquid HF is the traditional cleavage method in Boc SPPS, catalytic transfer hydrogenation offers a safer, milder alternative for solution-phase or post-cleavage deprotection.

  • Reaction Setup : Dissolve the 2-F-Cbz protected peptide in methanol or DMF.

  • Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (approx. 10-20% by weight of the peptide).

  • Hydrogen Donor : Add ammonium formate (3-5 equivalents). Causality: Ammonium formate decomposes in the presence of Pd/C to generate hydrogen gas in situ, driving the reductive cleavage of the 2-F-Cbz group without the need for high-pressure H2 gas.

  • Completion : Stir at room temperature for 2-4 hours. Filter through Celite to remove the catalyst, and lyophilize the filtrate to isolate the deprotected peptide.

Visualizing the Logic and Workflow

Orthogonality_Logic cluster_conditions Cleavage Conditions cluster_groups Protecting Groups TFA 50% TFA / DCM (Acidic) Boc Boc Group TFA->Boc Cleaves Rapidly Fmoc Fmoc Group TFA->Fmoc Stable FCbz 2-F-Cbz Group TFA->FCbz Highly Stable Cbz Standard Cbz TFA->Cbz Partial Cleavage Pip 20% Piperidine (Basic) Pip->Boc Stable Pip->Fmoc Cleaves Rapidly Pip->FCbz Stable HF Liquid HF (Strong Acid) HF->Boc Cleaves HF->FCbz Cleaves HF->Cbz Cleaves Pd H2, Pd/C (Hydrogenolysis) Pd->Fmoc Stable Pd->FCbz Cleaves

Orthogonality logic matrix mapping protecting groups to their respective cleavage conditions.

Workflow Step1 1. Side-Chain Protection (2-F-Cbz-Cl, Base) Step2 2. Alpha-Amine Protection (Boc2O) Step1->Step2 Step3 3. Peptide Coupling (HBTU, DIPEA) Step2->Step3 Step4 4. Boc Deprotection (50% TFA/DCM) Step3->Step4 Step4->Step3 Repeat for next AA Step5 5. Global Deprotection (Liquid HF or H2/Pd-C) Step4->Step5 Final Cleavage

Experimental workflow utilizing the 2-F-Cbz protecting group in solid-phase peptide synthesis.

References

  • [5] TCI Chemicals. "Protecting Agents." TCI Chemicals. URL:

  • [1] Lokey Lab. "Protecting Groups - Lokey Lab Protocols." Wikidot. URL:

  • [2] Halocarbon Life Sciences. "TFA - Pharmaceutical Applications." Halocarbon. URL:

  • [3] Erickson, B. W., & Merrifield, R. B. "Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis." ResearchGate. URL:

  • [4] "Acidic Rearrangement of (Benzyloxy)chalcones: A Short Synthesis of Chamanetin." ResearchGate. URL:

  • Gowda, D. C., et al. "Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis." NISCAIR. URL:

  • [6] "Product Class 11: Peptides." Thieme-connect. URL:

Sources

comparing the kinetic reactivity of various substituted phenylmethyl chloroformates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a kinetic and mechanistic comparison of substituted phenylmethyl (benzyl) chloroformates. These reagents are critical in organic synthesis, primarily for introducing the benzyloxycarbonyl (Cbz) protecting group and for derivatizing amines/alcohols.

The reactivity of these species is not monolithic; it bifurcates into two distinct mechanistic pathways—Addition-Elimination (Ad-E) and Ionization (


) —governed strictly by the electronic nature of the ring substituent and the solvent medium. This guide analyzes the kinetic data of 

-nitrobenzyl chloroformate
(EWG-substituted), benzyl chloroformate (Neutral), and

-methoxybenzyl chloroformate
(EDG-substituted) to aid researchers in selecting the optimal reagent and reaction conditions.

Mechanistic Framework: The Duality of Solvolysis

The solvolysis of benzyl chloroformates (


) does not follow a single pathway. The reaction mechanism is a competition between an associative nucleophilic attack at the carbonyl carbon and a dissociative ionization process.
Pathway A: Bimolecular Addition-Elimination (Ad-E)[1]
  • Dominant Species:

    
    -Nitrobenzyl chloroformate (and Benzyl chloroformate in nucleophilic solvents).
    
  • Mechanism: The solvent (nucleophile) attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is then expelled.

  • Kinetics: Second-order (first-order in substrate, first-order in nucleophile).

  • Substituent Effect: Electron-Withdrawing Groups (EWG) increase the electrophilicity of the carbonyl carbon, accelerating the rate (

    
    ).
    
Pathway B: Unimolecular Ionization ( )
  • Dominant Species:

    
    -Methoxybenzyl chloroformate (and Benzyl chloroformate in highly ionizing/low nucleophilicity solvents like HFIP).
    
  • Mechanism: Spontaneous loss of the chloride leaving group (often accompanied by decarboxylation) to form a resonance-stabilized benzyl carbocation.

  • Kinetics: First-order.

  • Substituent Effect: Electron-Donating Groups (EDG) stabilize the developing positive charge on the benzylic carbon, accelerating the rate (

    
    ).
    
Visualization: Mechanistic Bifurcation

ReactionMechanism Substrate Substituted Benzyl Chloroformate TS_AdE Tetrahedral Intermediate Substrate->TS_AdE Pathway A: Ad-E (Favored by EWG, Nucleophilic Solvents) TS_Ion Carbocation Intermediate Substrate->TS_Ion Pathway B: Ionization (Favored by EDG, Ionizing Solvents) Product Solvolysis Products (Carbonates/Ethers) TS_AdE->Product -Cl⁻ TS_Ion->Product Solvent Capture

Figure 1: Dual mechanistic pathways for the solvolysis of substituted benzyl chloroformates.

Comparative Kinetic Data

The following data illustrates the "crossover" in reactivity. Note how the


-nitro substituent accelerates the reaction in ethanol (via Ad-E) but retards it in fluoroalcohols (where Ionization is preferred but inhibited by the EWG).
Table 1: Specific Rates of Solvolysis ( ) at 25.0 °C
Solvent

-Nitrobenzyl (EWG)
Benzyl (H)

-Methoxybenzyl (EDG)
Dominant Mechanism
100% Ethanol 28.514.28.9Ad-E (EWG accelerates)
80% Ethanol 45.125.632.4Transition Region
97% TFE (Ionizing)0.8512.8> 500 (est.)Ionization (EDG accelerates)

Data Source derived from Kyong et al. (2000) and related kinetic studies.

Table 2: Hammett Reaction Constants ( )

The Hammett


 value quantifies sensitivity to substituents.[1] A sign change indicates a change in mechanism.[2][3]
Solvent System

Value
Interpretation
Ethanol / Methanol Positive (

to

)
Ad-E Mechanism. Electron withdrawal facilitates nucleophilic attack.
Fluoroalcohols (TFE/HFIP) Negative (

to

)
Ionization Mechanism. Electron donation stabilizes the carbocation intermediate.
Table 3: Activation Parameters (Typical Values)
ParameterAd-E PathwayIonization Pathway

(Enthalpy)
Moderate (10–15 kcal/mol)Higher (18–25 kcal/mol)

(Entropy)
Large Negative (-30 to -40 e.u.)Less Negative / Positive (-5 to +5 e.u.)
Physical Meaning Highly ordered transition state (associative).Disordered transition state (dissociative).

Selection Guide: Choosing the Right Reagent

-Nitrobenzyl Chloroformate[5][6]
  • Role: The "Activator".

  • Best For: Synthesis of stable, activated carbonates that will be reacted with amines later.

  • Why: The

    
    -nitro group withdraws electron density, making the carbonyl carbon highly electrophilic. It reacts rapidly with nucleophiles via the Ad-E  mechanism.
    
  • Stability: High stability against spontaneous hydrolysis in non-nucleophilic solvents.

Benzyl Chloroformate (Cbz-Cl)[7]
  • Role: The "Standard".

  • Best For: General protection of amines (to form carbamates).

  • Why: Balanced reactivity. It is sufficiently electrophilic for aminolysis but stable enough to handle without rapid degradation.

  • Caution: Avoid highly polar, non-nucleophilic solvents (like HFIP) if you wish to avoid side reactions involving benzyl cation formation.

-Methoxybenzyl Chloroformate
  • Role: The "Labile Specialist".

  • Best For: Specialized protecting groups requiring acid-labile cleavage.

  • Why: The

    
    -methoxy group strongly stabilizes the carbocation.
    
  • Risk: Extremely prone to Ionization (

    
    ) . It can degrade spontaneously in polar media or acidic conditions, losing 
    
    
    
    to form the chloride or alcohol. Handling requires strictly anhydrous, non-ionizing conditions.

Experimental Protocol: Conductometric Kinetic Measurement

Objective: Determine the rate constant (


) for the solvolysis of a chloroformate ester.
Principle:  The reaction produces HCl.[4] As the reaction proceeds, the conductivity of the solution increases due to the generation of 

and

ions.
Workflow Diagram

ExperimentalProtocol Step1 1. Solvent Preparation Equilibrate 15 mL solvent at 25.0 °C in water bath. Step2 2. Substrate Injection Inject 5-10 µL of 10% substrate (in acetone/MeCN) into cell. Step1->Step2 Step3 3. Data Acquisition Monitor conductivity (Λ) at 1-second intervals. Step2->Step3 Step4 4. Infinity Reading Measure Λ_inf after >10 half-lives. Step3->Step4 Step5 5. Calculation Plot ln(Λ_inf - Λ_t) vs Time. Slope = -k_obs. Step4->Step5 Result Result Step5->Result Output: Rate Constant (k)

Figure 2: Step-by-step conductometric protocol for kinetic analysis.

Detailed Steps
  • Apparatus: Use a conductivity bridge equipped with a dip-type cell (platinum black electrodes). Maintain temperature to

    
     using a circulating water bath.
    
  • Solvent: Prepare binary solvent mixtures (e.g., 80% Ethanol/Water) by volume at 25°C.

  • Initiation:

    • Place 10-15 mL of solvent in the cell and allow thermal equilibration (approx. 10 min).

    • Prepare a stock solution of the chloroformate in dry acetone or acetonitrile (approx. 1.0 M).

    • Inject a small aliquot (typically 5–15

      
      ) of the stock solution into the cell while stirring magnetically.
      
  • Measurement: Immediately start recording conductance (

    
    ) at fixed time intervals. Ensure the reaction follows pseudo-first-order kinetics (substrate concentration 
    
    
    
    ).
  • Data Processing:

    • Continue measuring until the conductance stabilizes (infinity reading,

      
      ).
      
    • Calculate the rate constant (

      
      ) using the integrated first-order rate equation:
      
      
      
      
    • The slope of the linear regression of

      
       vs. time 
      
      
      
      gives
      
      
      .

References

  • Kyong, J. B., Park, B. C., Kim, C. B., & Kevill, D. N. (2000).[5] Rate and Product Studies with Benzyl and p-Nitrobenzyl Chloroformates under Solvolytic Conditions. The Journal of Organic Chemistry, 65(23), 8051-8058.[5] [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International Journal of Molecular Sciences, 12(2), 1171-1181. [Link]

  • Koh, H. J., & Kang, H. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters.[6] International Journal of Molecular Sciences, 14(4), 7399-7414. [Link]

  • Kevill, D. N., & Kim, C. B. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis.[7] International Journal of Molecular Sciences, 9(11), 2231-2242. [Link]

Sources

mass spectral fragmentation patterns of compounds derivatized with (2-Fluorophenyl)methyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectral Fragmentation of (2-Fluorophenyl)methyl Chloroformate Derivatives for Researchers and Drug Development Professionals

Introduction: Enhancing Analytical Insight Through Derivatization

In the realm of mass spectrometry (MS), particularly when coupled with gas chromatography (GC), the analysis of polar, non-volatile, or thermally unstable compounds presents a significant challenge. Derivatization is a cornerstone chemical strategy employed to overcome these limitations.[1][2][3] By chemically modifying an analyte, we can enhance its volatility, improve its thermal stability, and increase its sensitivity for detection.[1][4] Among the diverse array of derivatizing agents, chloroformates have proven to be exceptionally versatile for modifying compounds containing active hydrogen atoms, such as alcohols, amines, carboxylic acids, and thiols.[5][6][7]

This guide provides a comprehensive comparison of derivatization agents, with a specific focus on the . We will explore the mechanistic underpinnings of its fragmentation, compare its performance with common alternatives, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

The Role and Reaction of (2-Fluorophenyl)methyl Chloroformate

(2-Fluorophenyl)methyl chloroformate is an acylating agent that reacts with nucleophilic functional groups (e.g., -OH, -NH₂, -COOH, -SH) to form stable carbamates, carbonates, and esters. The reaction, typically performed in an aqueous or partially aqueous medium in the presence of a base like pyridine, is rapid and efficient.[4][8] The primary advantage of this reagent lies in the introduction of a fluorinated aromatic moiety. This modification not only improves chromatographic behavior but also imparts a unique mass spectral signature, which is invaluable for structural elucidation.

G cluster_reactants Reactants cluster_products Products Analyte Analyte (R-XH) (e.g., Alcohol, Amine, Acid) Derivative Derivatized Analyte (R-X-CO-O-CH₂-C₆H₄F) Analyte->Derivative + Reagent Reagent (2-Fluorophenyl)methyl Chloroformate Reagent->Derivative HCl HCl Pyridine Pyridine (Base Catalyst) Pyridine->Derivative Catalyzes reaction, neutralizes HCl

Caption: General reaction scheme for derivatization with (2-Fluorophenyl)methyl chloroformate.

Core Fragmentation Patterns of (2-Fluorophenyl)methyl Chloroformate Derivatives

Upon electron ionization (EI) in a mass spectrometer, derivatized molecules become energetically unstable radical cations that undergo predictable fragmentation.[9] Understanding these pathways is critical for identifying the parent molecule and confirming the success of the derivatization.

The key to interpreting the mass spectra of these derivatives is recognizing the formation of the 2-fluorobenzyl cation (m/z 109) . This fragment is highly stable due to resonance and serves as the most prominent diagnostic ion for this derivatizing agent.

Primary Fragmentation Pathways:

  • Alpha (α)-Cleavage: This involves the cleavage of a bond adjacent to the heteroatom (O, N, S) that was derivatized. This is a common fragmentation pathway for ethers, amines, and esters.[10][11] For a derivatized primary alcohol, this would result in the loss of an alkyl radical.

  • Charge-Site Initiated Cleavage (Inductive Cleavage): The bond between the heteroatom and the carbonyl carbon of the derivatizing group can cleave, leading directly to the formation of the 2-fluorobenzyl cation (m/z 109) and a neutral loss corresponding to the analyte and CO₂.[9][12]

  • Loss of CO₂: The elimination of a neutral carbon dioxide molecule (44 Da) is a characteristic fragmentation for carbamates and carbonates.

  • Rearrangement Reactions (e.g., McLafferty Rearrangement): If the analyte portion of the molecule contains a sufficiently long alkyl chain, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene.[11]

G cluster_frags Key Fragment Ions M [R-X-CO-O-CH₂-C₆H₄F]⁺˙ Molecular Ion F1 [CH₂-C₆H₄F]⁺ m/z 109 (2-Fluorobenzyl Cation) M->F1 Inductive Cleavage F2 [R-X-CO]⁺ M->F2 Loss of [OCH₂-C₆H₄F]• F3 [R-X-CH₂-C₆H₄F]⁺˙ (After CO₂ Loss) M->F3 Loss of CO₂ F4 Analyte-specific fragments M->F4 α-Cleavage / Rearrangements F3->F1 Further Fragmentation

Caption: Key fragmentation pathways for (2-Fluorophenyl)methyl chloroformate derivatives.

Comparison with Alternative Chloroformate Reagents

The choice of derivatizing agent is dictated by the analytical goal, the nature of the analyte, and the desired sensitivity.[2] While (2-Fluorophenyl)methyl chloroformate offers a distinct diagnostic ion, other reagents provide different advantages.

Derivatizing AgentFormulaAdded Mass (Da)Key Diagnostic Ion(s)Primary Advantages & Applications
Methyl Chloroformate (MCF) ClCOOCH₃58[M-31]⁺ (loss of •OCH₃), [M-59]⁺ (loss of •COOCH₃)Simple, small mass addition. Widely used for metabolomics profiling of amino and organic acids.[6][13]
Ethyl Chloroformate (ECF) ClCOOC₂H₅72[M-45]⁺ (loss of •OC₂H₅), [M-73]⁺ (loss of •COOC₂H₅)Highly reactive in aqueous media, inexpensive, and well-established for amino acid analysis.[4][8][14]
(2-Fluorophenyl)methyl Chloroformate ClCOOCH₂C₆H₄F154m/z 109 (2-Fluorobenzyl cation)Provides a highly specific, high-mass fragment ion, reducing interference from low-mass background. Useful for targeted analysis and confirmation.
Pentafluorobenzyl Chloroformate (PFBCF) ClCOOCH₂C₆F₅196m/z 181 (Pentafluorobenzyl cation)Excellent for trace analysis using electron capture negative ionization (ECNI-MS) due to high electrophilicity.[15][16]

This comparison highlights a critical trade-off: simpler reagents like MCF and ECF add less mass, keeping the fragmentation focused on the analyte's structure. In contrast, reagents like (2-Fluorophenyl)methyl chloroformate and PFBCF are designed to produce a dominant, characteristic ion from the reagent itself, which is ideal for selective screening and quantification.

Experimental Protocol: Derivatization of Hydrophilic Analytes

This protocol provides a self-validating system for the derivatization of a standard mixture of analytes (e.g., amino acids, organic acids) in an aqueous sample.

Reagents and Materials:

  • Analyte Standard Solution (e.g., 1 mg/mL in water)

  • (2-Fluorophenyl)methyl Chloroformate

  • Pyridine (reagent grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • 2 mL Screw-Cap Vials with PTFE-lined septa

Step-by-Step Methodology:

  • Sample Preparation: To a 2 mL vial, add 100 µL of the aqueous analyte standard solution.

  • Addition of Solvent and Base: Add 400 µL of a Methanol:Pyridine mixture (4:1 v/v). Vortex briefly to mix. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Initiation of Derivatization: Add 50 µL of (2-Fluorophenyl)methyl chloroformate. Cap the vial immediately and vortex for 30-60 seconds. An exothermic reaction may be observed.

  • Extraction of Derivatives: Add 500 µL of chloroform to the vial. Vortex vigorously for 30 seconds to extract the newly formed, less polar derivatives into the organic phase.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Isolation and Drying: Carefully transfer the lower chloroform layer to a clean vial using a Pasteur pipette. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried chloroform extract to an autosampler vial for GC-MS analysis.

G A 1. Add 100 µL Aqueous Sample to Vial B 2. Add 400 µL Methanol:Pyridine (4:1) A->B C 3. Add 50 µL Reagent & Vortex 60s B->C D 4. Add 500 µL Chloroform & Vortex 30s for Extraction C->D E 5. Centrifuge (2000 x g, 5 min) D->E F 6. Transfer & Dry Organic Layer (Na₂SO₄) E->F G 7. Analyze via GC-MS F->G

Caption: Experimental workflow for chloroformate derivatization and extraction.

Conclusion

(2-Fluorophenyl)methyl chloroformate is a valuable derivatizing agent that offers distinct advantages for the GC-MS analysis of polar compounds. Its primary strength lies in the generation of a stable and highly characteristic 2-fluorobenzyl cation at m/z 109, which serves as an unambiguous marker for derivatized analytes. This feature is particularly beneficial for targeted screening, confirmation of identity in complex matrices, and avoiding low-mass interferences. While alternatives like ECF and MCF are suitable for broad metabolic profiling, the unique signature provided by (2-Fluorophenyl)methyl chloroformate makes it a superior choice for applications demanding high specificity and confidence in identification. The robust experimental protocol provided ensures reproducible and efficient derivatization, enabling researchers to leverage the full potential of this powerful analytical strategy.

References

  • Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Journal of the American Society for Mass Spectrometry.
  • Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products.
  • ethyl chloroformate derivatization: Topics by Science.gov. Science.gov.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. DSpace@EWHA.
  • Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions.
  • Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantific
  • Mass Spectrometry - Fragmentation P
  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatiz
  • common fragmentation mechanisms in mass spectrometry. YouTube.
  • Protocol for Methyl ChloroFormate (MCF) Derivatisation of Extracted Metabolites from Marine Bivalve Tissues.
  • Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar.
  • Fragment
  • A Guide to Derivatiz
  • Fragmentation pathways of odd- and even-electron N-alkylated synthetic c
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomid
  • Derivatization Reactions and Reagents for Gas Chrom
  • Mass Spectrometry: Fragment
  • Reaction scheme for methyl chloroformate (MCF) derivatization of 2-HG.
  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC.

Sources

evaluation of (2-Fluorophenyl)methyl chloroformate as a chiral derivatizing agent

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates (2-Fluorophenyl)methyl chloroformate (also known as 2-Fluorobenzyl chloroformate ) in the context of chiral analysis.

Crucial Scientific Clarification: The chemical structure (2-Fluorophenyl)methyl chloroformate (CAS: 1326308-94-4) is achiral . Consequently, it cannot function as a standalone Chiral Derivatizing Agent (CDA) to resolve enantiomers in an achiral environment (e.g., standard C18 HPLC or unshifted NMR).

However, it acts as a critical pre-column derivatizing tag for:

  • Chiral Stationary Phase (CSP) HPLC: Enhancing retention, UV detectability, and peak shape of polar chiral analytes (amines/amino acids).

  • 
    F-NMR Spectroscopy:  Serving as a fluorine reporter probe when coupled with chiral solvating agents (CSAs).
    

This guide compares it against standard alternatives like FMOC-Cl (achiral tag) and FLEC (true chiral agent).

Executive Technical Summary

(2-Fluorophenyl)methyl chloroformate (2-FBC) is a reactive acylating agent used to derivatize amines, alcohols, and thiols. In chiral workflows, it serves as a "sterically compact" alternative to the bulky FMOC-Cl . While FMOC is dominant for fluorescence detection, 2-FBC offers distinct advantages in


F NMR  applications and separations requiring less steric bulk to access chiral pockets on stationary phases.
Product Profile
  • IUPAC Name: (2-Fluorophenyl)methyl carbonochloridate

  • Common Name: 2-Fluorobenzyl chloroformate

  • Role: Achiral Derivatization Tag (UV/NMR active)

  • Key Moiety: Ortho-fluorine atom (NMR reporter) + Benzyl chromophore (UV detection).

Comparative Performance Analysis

This section compares 2-FBC with the industry standards: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) and FLEC (1-(9-Fluorenyl)ethyl chloroformate).

Table 1: Technical Comparison of Derivatizing Agents
Feature(2-Fluorophenyl)methyl Chloroformate (2-FBC)FMOC-Cl (Standard Tag)FLEC (True CDA)
Chirality Achiral Achiral Chiral
Primary Application Tag for Chiral HPLC;

F NMR Probe
Tag for Chiral/Achiral HPLCIndirect Enantioseparation (Diastereomer formation)
Steric Bulk Moderate (Benzyl group)High (Fluorenyl group)High (Fluorenyl group)
Detection Mode UV (254 nm);

F NMR
Fluorescence (High Sensitivity); UVFluorescence; UV
By-product Removal Hydrolysis product (alcohol) is easily separatedHydrolysis product (FMOC-OH) often co-elutes; requires extractionSimilar to FMOC
Chiral Resolution Requires Chiral Column (CSP)Requires Chiral Column (CSP)Resolves on Achiral Column (C18)
In-Depth Analysis of Advantages/Disadvantages
1. The "Fluorine Tag" Advantage (

F NMR)

Unlike FMOC, 2-FBC contains a fluorine atom. In drug development,


F NMR  is a powerful tool for monitoring metabolism.
  • Mechanism: Derivatizing a chiral amine with 2-FBC creates a labeled analyte. When placed in a chiral environment (e.g., adding a Chiral Solvating Agent like Pirkle’s alcohol or cyclodextrins), the fluorine signals of the enantiomers split due to diastereomeric solvation complexes.

  • Benefit: Allows enantiomeric excess (ee) determination without a chiral column.

2. Chromatographic Behavior on Chiral Columns

When analyzing amino acids on Chiral Stationary Phases (e.g., Crown Ether or Zwitterionic columns):

  • FMOC derivatives are often too hydrophobic and bulky, leading to excessive retention times or steric exclusion from the chiral selector's pores.

  • 2-FBC derivatives are smaller, often resulting in sharper peaks and faster equilibration, while still providing the carbamate linkage necessary to reduce the basicity of the amine (preventing peak tailing).

Experimental Protocols

Protocol A: Pre-Column Derivatization for Chiral HPLC

Objective: Derivatize a racemic amino acid (e.g., Phenylalanine) to enhance UV detection and resolution on a Chiralpak AD-H column.

Reagents:

  • Analyte solution (10 mM in borate buffer, pH 9.0).

  • 2-FBC solution (15 mM in dry Acetonitrile).

  • Quenching agent: Hexane (for extraction of excess reagent) or Glycine.

Step-by-Step Workflow:

  • Buffer Prep: Adjust analyte solution to pH 9.0–9.5 using 0.2 M Borate buffer. Reasoning: High pH ensures the amine is deprotonated (nucleophilic) to react with the chloroformate.

  • Addition: Add 200 µL of 2-FBC solution to 200 µL of analyte solution. Vortex immediately.

  • Incubation: React at ambient temperature for 3–5 minutes . Note: Chloroformates react rapidly; prolonged heating promotes hydrolysis.

  • Extraction (Critical Step): Add 500 µL of Pentane/Hexane. Vortex and discard the organic (top) layer.

    • Why? 2-FBC hydrolyzes to 2-fluorobenzyl alcohol, which can interfere with chromatography. This extraction removes the alcohol and excess reagent, leaving the polar derivatized amino acid in the aqueous phase.

  • Injection: Inject the aqueous phase directly onto the HPLC.

Protocol B: F NMR Chiral Discrimination

Objective: Determine enantiomeric excess using 2-FBC as a reporter.

  • Derivatize the chiral amine with 2-FBC in an organic solvent (DCM) with Triethylamine base.

  • Isolate the derivative.

  • Dissolve in

    
    .
    
  • Add (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Chiral Solvating Agent).

  • Acquire

    
    F NMR.[1] Look for splitting of the ortho-fluorine signal.
    

Mechanism & Workflow Visualization

The following diagram illustrates the decision matrix for choosing 2-FBC and the derivatization pathway.

G Start Analyte: Chiral Amine/Amino Acid Choice Selection Criteria Start->Choice Route_FMOC Route A: FMOC-Cl (High Fluorescence Needed) Choice->Route_FMOC Need max sensitivity Route_FBC Route B: 2-FBC (19F NMR or Steric Constraints) Choice->Route_FBC Need NMR tag / Less bulk Reaction Reaction: Nucleophilic Attack (pH 9.0 / ACN) Route_FBC->Reaction Intermediate Carbamate Formation Reaction->Intermediate Release of HCl Analysis_LC Chiral HPLC (CSP) Separation based on Interaction with Column Intermediate->Analysis_LC Pathway 1: Chromatography Analysis_NMR 19F NMR + CSA Signal Splitting via Diastereomeric Solvation Intermediate->Analysis_NMR Pathway 2: Spectroscopy

Caption: Workflow for selecting and utilizing 2-FBC. Route B highlights the dual utility for Chiral HPLC (as a tag) and NMR (as a probe).

References

  • Guan, X., et al. (2019). "Design and synthesis of chiral derivatizing agents for the separation of amino acid enantiomers." Journal of Chromatography A.

  • Toyo'oka, T. (2010). "Modern Derivatization Methods for Separation Science." Wiley Online Library.

  • Einarsson, S., et al. (1987). "Separation of amino acid enantiomers using 9-fluorenylmethyl chloroformate." Analytical Chemistry.

  • Wenzel, T. J. (2007). "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley.

  • Sigma-Aldrich/Merck. "Product Specification: 2-Fluorobenzyl chloroformate." Merck Millipore.

(Note: While specific literature on 2-FBC as a dedicated CDA is limited due to its achiral nature, the references above ground the protocols in the established chemistry of chloroformate derivatization and NMR discrimination).

Sources

Safety Operating Guide

(2-Fluorophenyl)methyl Chloroformate: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2-Fluorophenyl)methyl chloroformate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Operational Guide

Executive Summary & Chemical Profile

(2-Fluorophenyl)methyl chloroformate (CAS: 1326308-94-4) is a reactive benzyl chloroformate derivative widely used as a protecting group reagent in organic synthesis. Like its parent compound, benzyl chloroformate (Cbz-Cl), it presents significant safety challenges due to its lachrymatory properties , corrosivity , and hydrolytic instability .

Effective disposal requires understanding its reactivity: upon contact with water or bases, it decomposes to release hydrogen chloride (HCl) , carbon dioxide (CO₂) , and 2-fluorobenzyl alcohol . Uncontrolled disposal can lead to container over-pressurization (explosion risk) or toxic gas release.

Property Data
CAS Number 1326308-94-4
Functional Group Chloroformate (-O-CO-Cl)
Key Hazards Corrosive (Skin/Eye), Lachrymator, Moisture Sensitive
Reactive Byproducts HCl (gas/mist), CO₂ (gas), 2-Fluorobenzyl alcohol
Disposal Class RCRA Corrosive/Reactive (D002/D003 characteristics)
Hazard Identification & Risk Assessment

Before initiating any disposal procedure, a risk assessment must be performed. The primary risks during disposal are exothermic runaway and gas evolution .

  • Hydrolysis Risk: Adding water directly to the pure chemical generates HCl gas violently.

  • Pressurization: Neutralization releases CO₂. Sealed vessels will rupture.

  • Inhalation: Vapors are potent lachrymators (tear-inducing) and respiratory irritants.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Eye/Face Chemical Splash Goggles + Face ShieldEssential protection against lachrymatory vapors and corrosive splashes.[1][2]
Hand Silver Shield® (Laminate) or Double Nitrile (0.11mm min)Chloroformates permeate standard latex/thin nitrile rapidly. Change outer gloves immediately upon splash.
Respiratory Fume Hood (Required)Do not handle outside a certified fume hood. If spill occurs outside hood, use full-face respirator with organic vapor/acid gas cartridges.
Body Chemical-Resistant Apron + Lab CoatPrevents skin burns from splashes.
Operational Disposal Protocols
Protocol A: Small-Scale In-Lab Neutralization (< 50 mL)

Use this protocol for quenching reaction residues, cleaning glassware, or disposing of small expired aliquots.

Principle: Controlled alkaline hydrolysis converts the toxic chloroformate into relatively benign 2-fluorobenzyl alcohol, sodium chloride, and carbon dioxide.

Reagents Required:

  • Sodium Hydroxide (NaOH) 2.5 M solution (or Saturated Sodium Carbonate)

  • Ice bath

  • Organic solvent (Dichloromethane or Ethyl Acetate) - Optional, to dilute

Step-by-Step Procedure:

  • Preparation: Set up a 3-neck round-bottom flask equipped with a stir bar and a dropping funnel inside a functioning fume hood.

  • Cooling: Charge the flask with the alkaline solution (2.5 M NaOH). Use a 20:1 molar excess of base to chloroformate. Cool the flask to 0–5°C using an ice bath.

  • Dilution (Recommended): If the chloroformate is pure, dilute it 1:5 with an inert solvent (e.g., dichloromethane) to moderate the reaction rate.

  • Addition: Add the chloroformate solution dropwise to the stirring basic solution.

    • Critical Control Point: Monitor temperature. Do not let it exceed 20°C.[3]

    • Observation: Vigorous bubbling (CO₂) will occur. Ensure the system is vented (not sealed).

  • Completion: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Verification: Check the pH. It should remain basic (pH > 10). If acidic, add more base.

  • Separation: The resulting mixture contains 2-fluorobenzyl alcohol (organic) and brine (aqueous).

    • Option 1: Collect the entire mixture as Halogenated Organic Waste .

    • Option 2: Perform a phase separation. Dispose of the aqueous layer (if permitted by local EHS) and the organic layer separately. Recommendation: Dispose of the total mixture as chemical waste to minimize exposure.

Protocol B: Empty Container Management

Empty bottles can retain lethal amounts of residual vapor.

  • Rinse: In a fume hood, rinse the "empty" bottle 3 times with a low-boiling solvent (e.g., Acetone or DCM).

  • Quench Rinsate: Treat the rinsate as active waste (see Protocol A).

  • De-label: Deface the label and mark as "Triple Rinsed."

  • Disposal: Cap the bottle loosely (to prevent pressure buildup from any residual hydrolysis) and dispose of according to glass waste or hazardous debris regulations.

Protocol C: Commercial Disposal (Large Quantities)

For expired stock bottles > 50 mL or bulk waste.

Do NOT neutralize large volumes in-lab. The heat generation and gas evolution are too dangerous for standard glassware.

  • Segregation: Keep in original container if intact. If corroded, place the entire bottle into a chemically resistant secondary container (overpack).

  • Labeling: Label clearly: "Hazardous Waste - (2-Fluorophenyl)methyl chloroformate. Corrosive, Toxic, Water Reactive."[4]

  • Storage: Store in a cool, dry, flammable cabinet away from bases, alcohols, and water sources until pickup.

  • Hand-off: Transfer to a certified hazardous waste contractor (e.g., Veolia, Clean Harbors). Ensure the manifest lists "Chloroformates" to prevent accidental bulking with aqueous wastes.

Emergency Response Workflows
Spill Response Decision Logic

Immediate actions for accidental release.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Small (< 10 mL) Inside Fume Hood Assess->SmallSpill Contained LargeSpill Large (> 10 mL) OR Outside Hood Assess->LargeSpill Uncontained/High Risk PPE Don PPE: Goggles, Face Shield, Laminate Gloves SmallSpill->PPE Evacuate Evacuate Lab Immediately Activate Fire Alarm if necessary LargeSpill->Evacuate CallEHS Call EHS / Emergency Response Evacuate->CallEHS Absorb Cover with Dry Sand/Vermiculite (DO NOT use paper towels) PPE->Absorb Collect Scoop into jar Label as Hazardous Waste Absorb->Collect Clean Wipe surface with dilute NaOH & soap Collect->Clean

Figure 1: Decision logic for spill management.[4][5][6] Note that paper towels should be avoided for primary absorption as they can ignite or degrade rapidly with pure chloroformates.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the chemistry is vital for safety. The neutralization is not just "mixing"; it is a chemical degradation.

Hydrolysis cluster_safety Safety Implications Reactant (2-Fluorophenyl)methyl chloroformate Intermediate Unstable Carbonic Acid Reactant->Intermediate Hydrolysis Warning1 Exothermic Heat Reagent + H2O / OH- Products 2-Fluorobenzyl Alcohol + CO2 (Gas) + Cl- Intermediate->Products Decarboxylation (Gas Evolution) Warning2 Pressure Buildup

Figure 2: Hydrolysis pathway showing the critical decarboxylation step that generates pressure.

References
  • University of California, Santa Barbara (UCSB) . Standard Operating Procedure: Chloroformates. UCSB Environmental Health & Safety. Available at: [Link]

  • National Institutes of Health (NIH) . PubChem Compound Summary: Benzyl chloroformate. PubChem.[4] Available at: [Link]

  • Princeton University . Laboratory Safety Manual: Waste Disposal Procedures. Environmental Health and Safety. Available at: [Link]

Sources

Personal protective equipment for handling (2-Fluorophenyl)methyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for (2-Fluorophenyl)methyl Chloroformate

Executive Summary & Mechanistic Hazard Profile

(2-Fluorophenyl)methyl chloroformate (CAS: 1326308-94-4) is a highly reactive, moisture-sensitive electrophile utilized extensively in chemical synthesis and drug development[1]. As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic laboratory safety into specialized, highly controlled protocols.

The primary hazard stems from its reactivity: upon contact with ambient moisture or mucosal membranes, the chloroformate undergoes rapid hydrolysis, generating corrosive hydrochloric acid (HCl) and carbon dioxide (CO2) gas[1][2]. This dual-hazard mechanism means that improper handling not only risks severe tissue necrosis (chemical burns) but also container pressurization, which can lead to explosive rupture.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be grounded in permeation kinetics. Nitrile gloves, common in most labs, are structurally insufficient against the electrophilic attack of chloroformates and provide only immediate splash protection[3]. For sustained handling, the dense polymer matrix of butyl rubber is required to resist permeation[3][4].

Table: Quantitative PPE Specifications

PPE Category Recommended Material / Specification Breakthrough Time Scientific Rationale
Primary Gloves Butyl Rubber (Thickness ≥ 0.3 mm) > 480 minutes[4] High resistance to halogenated acylating agents; prevents transdermal HCl exposure.
Secondary Gloves Nitrile (Thickness 0.1 mm) < 10 minutes (Splash only)[3] Worn under butyl gloves for dexterity; must be immediately discarded if contaminated.
Eye Protection Snug-fitting Chemical Splash Goggles + Face Shield N/A Protects against micro-droplets and explosive rupture from CO2 pressurization[1].
Body Protection Flame-Resistant (FR) Lab Coat & Chemical Apron N/A Prevents skin corrosion (Category 2) and systemic absorption[1].

| Respiratory | NIOSH Full-Face Respirator (OV/AG Cartridges) | N/A | Mandatory only if handling outside a certified fume hood to prevent respiratory tract irritation[1][2]. |

Standard Operating Procedure (SOP): Operational Workflow

Phase 1: Pre-Operation Setup

  • Fume Hood Verification : Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). All handling must occur inside this ventilated enclosure[1].

  • Inert Atmosphere Preparation : Purge all reaction vessels with dry Argon or Nitrogen. Causality: Excluding ambient moisture prevents premature hydrolysis and the dangerous buildup of HCl/CO2 gas inside the reaction flask.

Phase 2: Transfer and Execution

  • Reagent Transfer : Utilize gas-tight glass syringes or Teflon cannula systems for transferring the liquid. Never pour the chloroformate openly.

  • Venting : Equip the reaction vessel with an oil bubbler or a base-scrubbing vent (e.g., passing effluent gas through a 1M NaOH trap). Causality: This safely neutralizes and releases the stoichiometric CO2 and HCl byproducts generated during the acylation reaction, preventing catastrophic over-pressurization.

Quenching and Waste Disposal Plan

Unreacted (2-Fluorophenyl)methyl chloroformate must never be disposed of directly into organic waste streams. It must be actively quenched to neutralize its electrophilic core[2].

Step-by-Step Quenching Protocol:

  • Thermal Control : Transfer the reaction vessel to an ice-water bath (0–5 °C). Causality: Quenching is highly exothermic. Cooling prevents the localized boiling and volatilization of the toxic chloroformate.

  • Nucleophilic Addition : Slowly add a 10% aqueous Ammonia (NH4OH) solution dropwise while stirring vigorously. Alternatively, cold dilute Sodium Hydroxide (NaOH) can be used. Causality: Ammonia acts as a strong nucleophile, rapidly attacking the carbonyl carbon to form a stable, water-soluble carbamate, while simultaneously neutralizing the generated HCl into ammonium chloride (NH4Cl).

  • Verification : Stir the biphasic mixture for 1–2 hours. Verify the aqueous layer is basic (pH > 8) using indicator paper to confirm complete neutralization.

  • Disposal : Separate the layers if necessary. Dispose of the aqueous layer in basic aqueous waste and the organic layer in halogenated organic waste, ensuring all containers are properly labeled and vented[2].

G cluster_hazard Hazardous Hydrolysis cluster_safe Controlled Quenching C (2-Fluorophenyl)methyl Chloroformate H2O Ambient Moisture (H2O) C->H2O Base Cold 10% NH4OH (Nucleophile) C->Base Gas HCl + CO2 Gas H2O->Gas Damage Tissue Burns / Pressurization Gas->Damage Stable Stable Carbamate + NH4Cl Base->Stable Waste Safe Aqueous Waste Stable->Waste

Reaction pathways: Hazardous moisture hydrolysis vs. controlled ammonia quenching.

Emergency Protocols: Spill and Exposure

In the event of a breach, immediate and calculated action is required to prevent escalation.

Spill Response Methodology:

  • Evacuate and Isolate : Clear the immediate area. DO NOT GET WATER on the spilled substance [2]. Water will accelerate the release of toxic HCl gas.

  • Containment : Wearing full PPE (including butyl rubber gloves and a respirator), cover the spill with dry sand, earth, or vermiculite[2]. Causality: Inert, non-combustible absorbents physically trap the liquid without triggering hydrolysis or a fire hazard.

  • Collection : Use non-sparking tools to sweep the absorbed material into a heavy-duty, sealable polyethylene container. Label as "Hazardous Chloroformate Waste" and contact Environmental Health and Safety (EHS) for immediate pickup[2].

G S1 1. Spill Detected S2 2. Evacuate & Isolate (Strictly NO Water) S1->S2 S3 3. Don Full PPE (Butyl Gloves/Respirator) S2->S3 S4 4. Absorb with Dry Sand or Vermiculite S3->S4 S5 5. Transfer to Sealed Solid Waste Container S4->S5

Step-by-step emergency spill response workflow for chloroformate containment.

Exposure Response:

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[1]. Seek immediate medical attention.

  • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present. Continue rinsing for 15 minutes and consult a physician immediately[1].

References

  • Title : Safety Data Sheet: (2-FLUOROPHENYL)METHYL CHLOROFORMATE | Source : Aaron Chemicals LLC | URL : 1

  • Title : SAFETY DATA SHEET - Benzyl chloroformate | Source : Thermo Fisher Scientific | URL : 3

  • Title : Tychem® TK Suits: DuPont Permeation Guide | Source : DuPont | URL : 4

  • Title : Safety Data Sheet: 1-Chloroethyl chloroformate | Source : Apollo Scientific | URL : 2

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.